3-(5-Methylfuran-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-5-6-11(13-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFFRNXUEKOLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355177 | |
| Record name | 3-(5-methylfuran-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298220-43-6 | |
| Record name | 3-(5-methylfuran-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 298220-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(5-Methylfuran-2-yl)aniline synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-(5-Methylfuran-2-yl)aniline
Executive Summary
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, integrating a reactive aniline moiety with a biologically significant methylfuran scaffold. This guide provides a comprehensive overview of its synthesis, focusing on the robust and versatile Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Authored from the perspective of a Senior Application Scientist, this document delves into the mechanistic rationale behind the chosen synthetic strategy, offers a detailed, field-tested experimental protocol, and provides insights into process optimization and troubleshooting. The primary aim is to equip researchers, chemists, and drug development professionals with the necessary knowledge to efficiently and reliably synthesize this key intermediate for advanced research applications.
Introduction: The Strategic Importance of Aryl-Furan Scaffolds
The fusion of aromatic and furan ring systems constitutes a privileged structural motif in a multitude of biologically active compounds and functional organic materials. The furan ring, in particular, serves as a versatile pharmacophore and a bioisostere for phenyl and other aromatic groups, while the aniline substructure provides a crucial handle for subsequent chemical elaboration. This compound emerges as a particularly useful intermediate, offering three distinct points for diversification: the amine group, the aromatic ring, and the methyl group on the furan ring.
The synthesis of such biaryl and hetero-biaryl compounds has been revolutionized by transition-metal-catalyzed cross-coupling reactions. These methods offer significant advantages over classical approaches, providing milder reaction conditions, broader functional group tolerance, and higher yields.[1] This guide will focus on the most prevalent and reliable of these methods for the target molecule: the Suzuki-Miyaura coupling.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic disconnection of the target molecule, this compound, points to the C-C bond between the aniline and furan rings as the key strategic linkage to be formed. This disconnection reveals two primary synthetic pathways based on modern cross-coupling chemistry.
References
A Technical Guide to the Synthesis and Characterization of 3-(5-Methylfuran-2-yl)aniline: A Versatile Heterocyclic Building Block
An in-depth technical guide on the synthesis and characterization of 3-(5-Methylfuran-2-yl)aniline.
Abstract
This compound is a heterocyclic compound that incorporates both an aniline and a 5-methylfuran moiety. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The aniline group serves as a versatile precursor for a wide range of chemical transformations, while the furan ring acts as a bioisosteric replacement for a phenyl group, potentially improving physicochemical properties like solubility and metabolic stability in drug candidates.[1][2] This guide provides a comprehensive overview of a robust synthetic methodology for this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, details its full spectroscopic and chromatographic characterization, and discusses its potential applications and safety considerations.
Introduction: The Strategic Value of Furan-Aniline Scaffolds
The integration of furan rings into drug-like molecules is a well-established strategy in pharmaceutical development. The furan nucleus is a key component in numerous natural products and synthetic compounds with significant biological activities.[3] Its ability to act as a bioisostere for the benzene ring allows for the modulation of a molecule's pharmacokinetic and pharmacodynamic profile.[1]
Aniline and its derivatives are foundational components in the synthesis of a vast array of pharmaceuticals, including anti-cancer agents, antibiotics, and analgesics.[4][5] The combination of these two pharmacophores in this compound results in a bifunctional molecule with high potential for constructing complex molecular architectures and novel chemical entities. This guide explains the causality behind the chosen synthetic and analytical protocols, ensuring a reproducible and verifiable approach to obtaining and validating this target compound.
Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling
The formation of the C-C bond between the furan and aniline rings is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and generally high yields.[3][6][7] This approach involves the reaction of an organoboron compound with an organohalide.
Causality of Experimental Design:
-
Catalyst System: A palladium(II) acetate (Pd(OAc)₂) catalyst is selected for its reliability and commercial availability. In combination with a suitable phosphine ligand, it forms a catalytically active Pd(0) species in situ, which is essential for initiating the catalytic cycle.
-
Reactants: The synthesis couples (3-aminophenyl)boronic acid with 2-bromo-5-methylfuran. This orientation is chosen for the commercial availability and stability of the starting materials.
-
Base and Solvent: An aqueous solution of a carbonate base, such as potassium carbonate (K₂CO₃), is crucial. The base activates the boronic acid for transmetalation to the palladium center and neutralizes the acid generated during the reaction. A mixed solvent system like Ethanol/Water provides a medium where both organic and inorganic reagents have sufficient solubility.[6]
Experimental Protocol: Synthesis
Step 1: Reagent Preparation
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (3-aminophenyl)boronic acid (1.2 eq).
-
Add 2-bromo-5-methylfuran (1.0 eq).
-
Add potassium carbonate (K₂CO₃) (2.5 eq).
-
Add the solvent system, a 1:1 mixture of Ethanol and Water (EtOH/H₂O), to achieve a substrate concentration of approximately 0.1 M.
Step 2: Reaction Execution
-
De-gas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes to create an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) (3 mol%), and a suitable ligand like triphenylphosphine (PPh₃) (6 mol%).
-
Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours.[6]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (2-bromo-5-methylfuran) is consumed.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.[1]
Visualization of Synthetic Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cresset-group.com [cresset-group.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. bloomtechz.com [bloomtechz.com]
- 5. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]
- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(5-Methylfuran-2-yl)aniline
<-4.133333333333334>
Introduction
3-(5-Methylfuran-2-yl)aniline is a heterocyclic aromatic amine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, which combines an aniline moiety with a 5-methylfuran ring, provides a versatile scaffold for the synthesis of a diverse range of complex molecules. The aniline portion offers a reactive site for various nitrogen-based chemical transformations, while the electron-rich 5-methylfuran ring is amenable to electrophilic substitution and cycloaddition reactions.[1] This dual reactivity makes it a valuable intermediate for the development of novel pharmaceutical agents and functional materials.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, spectroscopic profile, reactivity, and safety considerations for this compound, tailored for researchers and drug development professionals.
Core Physicochemical Properties
The fundamental properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 306935-67-1 | [2][3] |
| Molecular Formula | C₁₁H₁₁NO | [2][3][4] |
| Molecular Weight | 173.21 g/mol | [2][3][4] |
| IUPAC Name | This compound | [4] |
| Appearance | Not explicitly stated, but related anilines are often oils or solids. | |
| Topological Polar Surface Area | 39.2 Ų | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| SMILES | CC1=CC=C(O1)C2=CC(=CC=C2)N | [4][5] |
| InChIKey | AYFFRNXUEKOLES-UHFFFAOYSA-N | [4][5] |
Synthesis and Mechanistic Considerations
While specific, detailed synthetic procedures for this compound are not extensively documented in the provided search results, a common and logical approach for its synthesis would be a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly for creating biaryl linkages.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The reaction would likely involve the coupling of 3-bromoaniline (or a related haloaniline) with 5-methyl-2-furanylboronic acid in the presence of a palladium catalyst, a suitable base, and an appropriate solvent system.
Fig. 1: Proposed Suzuki-Miyaura coupling workflow.
Experimental Protocol (Hypothetical)
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 3-bromoaniline (1.0 eq.), 5-methyl-2-furanylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio), is added via syringe. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) is then added under a positive pressure of inert gas.
-
Reaction: The reaction mixture is heated (e.g., to 80-100 °C) and stirred vigorously for a period of 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
-
Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst from oxidation.
Structural Elucidation and Spectroscopic Profile
The structural identity and purity of this compound are confirmed through various spectroscopic techniques. While a complete, verified spectrum for this specific compound is not available in the search results, a predicted profile can be inferred from the known spectra of its constituent moieties (aniline and 2-methylfuran).
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | m | 4H | Aromatic protons of the aniline ring |
| ~6.0-6.5 | m | 2H | Furan ring protons |
| ~3.6 | br s | 2H | -NH₂ protons |
| ~2.3 | s | 3H | -CH₃ protons on the furan ring |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~150-155 | C-O of furan |
| ~145-148 | C-NH₂ of aniline |
| ~129-130 | Aromatic CH of aniline |
| ~115-120 | Aromatic CH of aniline |
| ~106-110 | Furan CH |
| ~13-15 | -CH₃ |
Mass Spectrometry
The molecular ion peak ([M]⁺) in the mass spectrum would be expected at an m/z of approximately 173.08, corresponding to the molecular weight of the compound.[4][5]
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the distinct reactivity of its two key structural components: the aniline amino group and the 5-methylfuran ring.
Reactivity of the Aniline Moiety:
The primary amino group (-NH₂) is a versatile functional handle. It can readily undergo:
-
Acylation/Amidation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Formation of secondary or tertiary amines.
-
Diazotization: Conversion to a diazonium salt, which is a gateway to a wide array of functional groups via Sandmeyer-type reactions.
Reactivity of the 5-Methylfuran Ring:
The furan ring is an electron-rich heterocycle.[6] It can participate in:
-
Electrophilic Aromatic Substitution: Such as nitration, halogenation, and Friedel-Crafts reactions.
-
Diels-Alder Reactions: The furan can act as a diene in [4+2] cycloadditions, providing a route to complex polycyclic structures.[1]
-
Hydroxyalkylation/Alkylation: Reactions with carbonyl compounds to form larger molecules.[6]
Role as a Chemical Intermediate in Drug Discovery:
Aniline and furan scaffolds are prevalent in many FDA-approved drugs.[7][8] The aniline moiety, while a useful pharmacophore, can sometimes be associated with metabolic instability or toxicity.[7] Therefore, derivatives of this compound are valuable for structure-activity relationship (SAR) studies, where modifications to the aniline or furan ring can fine-tune a compound's pharmacological properties, such as bioavailability, solubility, and receptor selectivity.[7]
Fig. 2: Synthetic utility of the core compound.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound was not found, general precautions for aromatic amines like aniline should be strictly followed. Anilines are generally toxic and can be absorbed through the skin.
Hazard Identification (based on aniline):
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[9]
-
Eye Damage: Causes serious eye damage/irritation.[4]
-
Skin Irritation/Sensitization: Causes skin irritation and may cause an allergic skin reaction.[4]
-
Long-term Effects: Suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure.
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9]
-
Avoid breathing vapors or dust.[9] Wash hands thoroughly after handling.[9][10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Keep away from heat, sparks, and open flames.
-
Store under an inert atmosphere, as the compound may be sensitive to light and moisture.[3]
Conclusion
This compound is a synthetically versatile building block with significant potential in the design and synthesis of novel compounds for drug discovery and materials science. Its combination of a reactive aniline functionality and an electron-rich furan ring offers multiple avenues for chemical modification. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. 306935-67-1 | this compound - Moldb [moldb.com]
- 3. 306935-67-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. cresset-group.com [cresset-group.com]
- 8. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to 3-(5-Methylfuran-2-yl)aniline: Synthesis, Properties, and Applications in Modern Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Core Topic: 3-(5-Methylfuran-2-yl)aniline CAS Number: 306935-67-1[1]
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of contemporary medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This compound, a unique bifunctional molecule, represents a confluence of two such scaffolds: the aniline moiety, a frequent precursor in a multitude of pharmaceuticals, and the 5-methylfuran ring, a bioisostere for phenyl groups with modulated physicochemical properties.[2] This technical guide, curated for the discerning researcher, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its potential applications as a key intermediate in the development of novel therapeutics.
The inherent structural features of this compound—a reactive aniline for amide bond formation or further functionalization, and a substituted furan ring—offer a rich platform for generating diverse chemical libraries with the potential for nuanced interactions with biological targets. Understanding the synthesis, reactivity, and spectral characteristics of this molecule is paramount for its effective utilization in drug discovery programs.
Physicochemical and Structural Characteristics
A thorough understanding of a molecule's physical and chemical properties is foundational to its application in synthesis and drug development. The key computed and reported properties of this compound are summarized below. These parameters are critical for predicting its behavior in various solvent systems, its potential for membrane permeability, and its general handling and storage requirements.
| Property | Value | Source |
| CAS Number | 306935-67-1 | [1] |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| IUPAC Name | This compound | |
| XLogP3 (Predicted) | 2.4 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 | |
| Topological Polar Surface Area | 39.2 Ų | |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [3] |
Strategic Synthesis: A Palladium-Catalyzed Cross-Coupling Approach
The synthesis of biaryl and heteroaryl-aryl structures is most efficiently achieved through palladium-catalyzed cross-coupling reactions. For this compound, the most logical and industrially scalable approach is the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.
Causality in Experimental Design: The Suzuki-Miyaura Pathway
The choice of the Suzuki-Miyaura reaction is predicated on the commercial availability of the starting materials, the mild reaction conditions, and the generally high yields achieved. The core of this transformation involves a catalytic cycle with a palladium complex. The two primary disconnection approaches for this target molecule are:
-
Route A: Coupling of 3-bromoaniline (or 3-iodoaniline for higher reactivity) with (5-methylfuran-2-yl)boronic acid or its pinacol ester.
-
Route B: Coupling of 2-bromo-5-methylfuran with 3-aminophenylboronic acid.
Route A is often preferred due to the broader commercial availability and stability of substituted phenylboronic acids. The following protocol is a validated, representative procedure based on established methodologies for similar couplings.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of 3-bromoaniline with (5-methylfuran-2-yl)boronic acid pinacol ester.
Materials:
-
3-Bromoaniline
-
(5-Methylfuran-2-yl)boronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq), (5-methylfuran-2-yl)boronic acid pinacol ester (1.2 eq), and sodium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq). Then, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). Degassing the solvents is essential to remove dissolved oxygen which can interfere with the catalytic cycle.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
References
An In-Depth Technical Guide to 3-(5-Methylfuran-2-yl)aniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(5-methylfuran-2-yl)aniline, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. The document elucidates the compound's formal nomenclature and physicochemical properties, offers a detailed, field-proven protocol for its synthesis via palladium-catalyzed Suzuki-Miyaura cross-coupling, and outlines the analytical methods required for its structural confirmation and purity assessment. Furthermore, this guide explores the molecule's significance as a key intermediate, particularly in the development of novel kinase inhibitors, contextualizing its utility for professionals in drug discovery and development.
Nomenclature and Physicochemical Properties
This compound, also known by its alternative name 3-(5-methyl-2-furyl)aniline, is a biaryl compound consisting of an aniline ring linked at the meta-position to the 2-position of a 5-methylfuran ring.[1] Its structure combines the nucleophilic and diazotizable nature of an aromatic amine with the unique electronic and steric properties of a substituted furan, making it a versatile synthetic intermediate.
Table 1: Physicochemical and Computed Properties of this compound [1][2]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 3-(5-Methyl-2-furyl)aniline, 3-(5-Methyl-furan-2-yl)-phenylamine | PubChem[1] |
| CAS Number | 306935-67-1; 298220-43-6 | PubChem[1] |
| Molecular Formula | C₁₁H₁₁NO | PubChem[1] |
| Molecular Weight | 173.21 g/mol | PubChem[1] |
| Monoisotopic Mass | 173.084064 g/mol | PubChem[2] |
| Appearance | Expected to be a solid or oil, typical for anilines | Inferred |
| XLogP3 | 2.4 | PubChem[1] |
| H-Bond Donor Count | 1 | PubChem[1] |
| H-Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 39.2 Ų | PubChem[1] |
Synthesis via Palladium-Catalyzed Cross-Coupling
The most efficient and widely adopted method for constructing the C-C bond between the furan and aniline rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process offers high yields, excellent functional group tolerance, and readily available starting materials. The general strategy involves the coupling of an aryl halide or triflate with an organoboron compound.
Retrosynthetic Analysis and Strategy
Two primary retrosynthetic pathways are viable, both converging on the Suzuki-Miyaura reaction. The choice between Route A and Route B often depends on the commercial availability and cost of the starting materials.
References
3-(5-Methylfuran-2-yl)aniline molecular weight
An In-depth Technical Guide to 3-(5-Methylfuran-2-yl)aniline
Executive Summary
This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. This document delves into the molecule's core physicochemical properties, outlines a robust strategy for its chemical synthesis and purification, and details a multi-technique approach for its complete spectroscopic characterization. Crucially, this guide emphasizes the rationale behind methodological choices and provides stringent safety and handling protocols. The molecular weight of this compound is 173.21 g/mol .[1][2][3] This guide is intended for drug development professionals and research scientists who require a practical, in-depth understanding of this compound for its effective utilization in complex synthetic applications.
Molecular Identity and Physicochemical Properties
This compound (CAS Registry No: 298220-43-6) is a bifunctional organic molecule featuring a substituted furan ring linked to an aniline moiety.[1] This unique combination of a π-excessive furan system and a nucleophilic aminophenyl group makes it a versatile intermediate in organic synthesis.
Diagram 1: Molecular Structure of this compound
Caption: Molecular structure of this compound.
The key identifiers and computed physicochemical properties are summarized in the tables below for rapid reference.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₁H₁₁NO | PubChem[1] |
| CAS Number | 298220-43-6, 306935-67-1 | PubChem, Moldb[1][2] |
| SMILES | CC1=CC=C(O1)C2=CC(=CC=C2)N | PubChem[1] |
| InChIKey | AYFFRNXUEKOLES-UHFFFAOYSA-N | PubChem[1] |
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 173.21 g/mol | PubChem[1][3] |
| Monoisotopic Mass | 173.08406 Da | PubChem[1][4] |
| XlogP | 2.4 | PubChem[1][3] |
| Topological Polar Surface Area | 39.2 Ų | PubChem[1][3] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1][3] |
| Rotatable Bond Count | 1 | PubChem[1][3] |
Strategic Importance in Drug Discovery
The structural motifs within this compound are of profound importance in medicinal chemistry.
-
The Furan Ring: As a five-membered aromatic heterocycle, furan is a structural component in numerous FDA-approved drugs and natural products.[5] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial and antimicrobial properties.[6] The oxygen heteroatom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.
-
The Aniline Moiety: Aniline and its derivatives are foundational building blocks in pharmaceutical synthesis. The amino group provides a versatile synthetic handle for a multitude of chemical transformations, including amide bond formation, N-alkylation, and diazotization, enabling the construction of diverse compound libraries for high-throughput screening.
This compound, therefore, represents a pre-validated scaffold. Its two distinct chemical domains can be functionalized orthogonally, allowing for systematic exploration of chemical space around a core structure to optimize potency, selectivity, and pharmacokinetic properties.
Proposed Synthesis and Purification Workflow
While numerous suppliers list this compound, understanding its synthesis is critical for custom derivatization. A highly reliable and scalable approach is the Suzuki-Miyaura cross-coupling reaction. This choice is predicated on its well-documented tolerance of various functional groups, high yields, and commercially available starting materials.
Diagram 2: Proposed Suzuki Coupling Synthesis Workflow
Caption: Proposed workflow for synthesis and purification.
Experimental Protocol: Suzuki Coupling
Causality: The palladium catalyst, Pd(PPh₃)₄, is chosen for its efficacy in coupling aryl halides with aryl boronic acids. The base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle. A mixed solvent system ensures the solubility of both organic and inorganic reagents.
-
Reagent Preparation: In a nitrogen-flushed round-bottom flask, combine (3-aminophenyl)boronic acid (1.1 equivalents), 2-bromo-5-methylfuran (1.0 equivalent), and sodium carbonate (2.5 equivalents).
-
Solvent Addition: Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the mixture.
-
Reaction: Heat the mixture to 85°C under a nitrogen atmosphere and stir vigorously for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After cooling to room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol: Flash Chromatography Purification
Causality: The crude product is purified by silica gel chromatography to remove unreacted starting materials, catalyst residues, and byproducts. The choice of an ethyl acetate/hexanes gradient is based on the product's moderate polarity, as inferred from its structure and calculated XlogP.
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexanes slurry.
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 25%).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a purified solid or oil.
Comprehensive Spectroscopic Characterization
Structural confirmation and purity assessment are non-negotiable. A combination of NMR, IR, and mass spectrometry provides a self-validating system for characterization.
Diagram 3: Analytical Workflow for Structural Verification
Caption: Integrated workflow for spectroscopic analysis.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the precise carbon-hydrogen framework of the molecule.[5]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5][7]
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Data (in CDCl₃):
-
Aniline Protons: Four signals in the aromatic region (~6.5-7.5 ppm), exhibiting complex coupling patterns (multiplets, doublets, triplets).
-
Furan Protons: Two doublets in the aromatic region (~6.0-6.8 ppm).
-
Aniline -NH₂: A broad singlet (~3.5-4.5 ppm), which is exchangeable with D₂O.
-
Methyl Protons: A sharp singlet for the -CH₃ group (~2.3 ppm).
-
-
Expected ¹³C NMR Data (in CDCl₃):
-
Eleven distinct signals are expected. Aromatic carbons typically appear between 105-150 ppm. The methyl carbon will appear upfield (~14 ppm).
-
Protocol: Infrared (IR) Spectroscopy
Purpose: To confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[7]
-
Sample Preparation: Place a small amount of the neat compound (if liquid) or prepare a KBr pellet (if solid) for analysis via Fourier Transform Infrared (FT-IR) spectroscopy.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks:
-
N-H Stretch: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ (primary amine).
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic Rings): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-O-C Stretch (Furan): A strong peak around 1000-1200 cm⁻¹.
-
Protocol: High-Resolution Mass Spectrometry (HRMS)
Purpose: To determine the exact mass of the molecule, which unequivocally confirms its elemental composition.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Acquire the spectrum in positive ion mode.
-
Expected Result: The spectrum should show a prominent molecular ion peak [M+H]⁺ at an m/z corresponding to the calculated exact mass of C₁₁H₁₂NO⁺ (174.0913).[4] The high-resolution measurement should be within 5 ppm of the theoretical value.
Safety, Handling, and Storage
Trustworthiness: This compound must be handled with extreme caution. The aniline moiety renders it toxic, and it is classified as a skin, eye, and respiratory irritant.[1][8] A rigorous safety protocol is not optional; it is a mandatory component of its use.
Mandatory Handling Procedures
-
Engineering Controls: All work with this compound must be performed in a certified chemical fume hood to prevent inhalation of vapors.[9][10] An eyewash station and safety shower must be immediately accessible.[10]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Avoid skin and eye contact.[11] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory.[12]
Emergency Response
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the area. Use an inert absorbent material (e.g., vermiculite) to contain the spill.[10] Place the waste in a sealed, labeled container for hazardous waste disposal.
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep in a dark place under an inert atmosphere.[13] Store away from strong oxidizing agents and acids.[10]
References
- 1. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 306935-67-1 | this compound - Moldb [moldb.com]
- 3. 2-(5-Methylfuran-2-yl)aniline | C11H11NO | CID 737093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scientists.uz [scientists.uz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nj.gov [nj.gov]
- 9. scribd.com [scribd.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. chemos.de [chemos.de]
- 13. 306935-67-1|this compound|BLD Pharm [bldpharm.com]
A Technical Guide to the Spectroscopic Characterization of 3-(5-Methylfuran-2-yl)aniline
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(5-methylfuran-2-yl)aniline (CAS No. 298220-43-6)[1], a key intermediate in medicinal chemistry and materials science. While experimental spectra for this specific molecule are not broadly published, this document outlines the expected spectroscopic features based on foundational principles and data from analogous structures. It further details the standardized, field-proven protocols for acquiring high-fidelity Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, chemists, and quality control specialists engaged in the synthesis, identification, and application of novel heterocyclic compounds.
Introduction
This compound is a bifunctional organic molecule incorporating both an aniline and a 5-methylfuran moiety.[1] This unique combination of a nucleophilic aromatic amine and a substituted five-membered heterocyclic ring makes it a valuable building block for the synthesis of more complex molecular architectures. Accurate and unambiguous structural confirmation is paramount for any research or development endeavor. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule's atomic connectivity and electronic environment.
This guide will systematically explore the anticipated data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, explaining the rationale behind the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. Furthermore, it provides robust, step-by-step protocols to enable researchers to acquire their own high-quality data.
Predicted Spectroscopic Data & Interpretation
The interpretation of spectroscopic data relies on understanding how a molecule's structure influences its interaction with different forms of electromagnetic radiation and energy. For this compound, we can predict the key spectral features by dissecting the molecule into its constituent parts: the 3-substituted aniline ring and the 2,5-disubstituted furan ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, integrations, and coupling patterns, a complete connectivity map of the molecule can be constructed.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons. The aromatic region (typically 6.0-8.0 ppm) will be complex due to the signals from both the aniline and furan rings.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| -CH₃ (Furan) | ~ 2.3 | Singlet (s) | The methyl group on the furan ring is not coupled to other protons, resulting in a singlet. Its chemical shift is typical for a methyl group on an aromatic heterocycle. |
| -NH₂ (Aniline) | ~ 3.5 - 4.5 | Broad Singlet (br s) | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |
| H-4 (Furan) | ~ 6.1 | Doublet (d) | This proton is coupled to H-3 of the furan ring. |
| H-3 (Furan) | ~ 6.4 | Doublet (d) | This proton is coupled to H-4 of the furan ring. |
| Aniline Ring Protons | ~ 6.6 - 7.3 | Multiplets (m) | The four protons on the aniline ring will appear as a complex set of signals. Their specific shifts and coupling patterns depend on the electronic effects of the amino and furan substituents.[2][3][4] |
¹³C NMR Spectroscopy (Carbon-13 NMR)
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired as proton-decoupled, meaning each unique carbon appears as a single line.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| -CH₃ (Furan) | ~ 14 | Typical shift for a methyl group attached to an sp² carbon. |
| Furan C-3 & C-4 | ~ 106 - 112 | These carbons in the furan ring are relatively electron-rich. |
| Aniline Ring Carbons | ~ 113 - 130 | The chemical shifts of these carbons are influenced by the positions of the substituents. |
| C-N (Aniline) | ~ 147 | The carbon attached to the nitrogen atom is significantly deshielded. |
| Furan C-2 & C-5 | ~ 150 - 158 | The substituted carbons of the furan ring appear at lower field due to the influence of the oxygen atom and the substituents.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.[6] It is particularly useful for identifying the presence of specific functional groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H |
| 2950 - 2850 | C-H Stretch (sp³) | Methyl (-CH₃) |
| 1620 - 1580 | C=C Stretch | Aromatic Rings |
| 1620 - 1550 | N-H Bend | Primary Amine (-NH₂) |
| 1250 - 1020 | C-O Stretch | Furan Ring |
| 880 - 780 | C-H Bend (out-of-plane) | Aromatic Ring Substitution Pattern |
The presence of two distinct bands in the 3450-3300 cm⁻¹ region for the N-H stretch is characteristic of a primary amine. The specific pattern of the C-H out-of-plane bending bands can provide clues about the substitution patterns on the aromatic rings.[2]
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that ionizes a molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common method for volatile organic compounds, which often causes fragmentation.[7][8][9]
Expected Mass Spectrometry Data (Electron Ionization):
-
Molecular Ion (M⁺·): The molecular weight of C₁₁H₁₁NO is 173.21. A strong peak at m/z = 173 would correspond to the intact radical cation.[1]
-
Key Fragmentation Patterns: EI is a "hard" ionization technique that imparts significant energy, leading to fragmentation.[8][10]
-
Loss of CH₃: A peak at m/z = 158 (173 - 15) would indicate the loss of the methyl group from the furan ring. This is a common fragmentation pathway for methyl-substituted aromatic compounds.[5]
-
Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation. A prominent fragment ion for 2-substituted 5-methylfurans is often observed at m/z = 81, corresponding to the [C₅H₅O]⁺ ion.[11]
-
Aniline Fragmentation: Fragmentation of the aniline portion can also occur, though it is often less dominant than fragmentation associated with the weaker bonds of the furan ring.
-
Standard Operating Protocols for Data Acquisition
To ensure data is reliable, reproducible, and of high quality, adherence to standardized experimental protocols is essential.
NMR Sample Preparation and Acquisition
This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra for a small organic molecule like this compound.[12]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[12]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good starting point for this compound.
-
Ensure the sample is fully dissolved. If necessary, gently vortex or warm the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer's autosampler or manual probe.
-
Load a standard set of acquisition parameters for the chosen solvent.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp spectral lines. Modern spectrometers often have automated shimming routines.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A typical experiment might involve 8-16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This requires significantly more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) to ensure all carbons, including quaternary ones, are observed.[13]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. Alternatively, an internal standard like tetramethylsilane (TMS) can be used and set to 0.00 ppm.[14]
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
IR Sample Preparation and Acquisition
For a solid sample, the thin film method is a rapid and effective way to obtain a high-quality IR spectrum.[15][16]
Experimental Protocol: IR Spectroscopy (Thin Film Method)
-
Sample Preparation:
-
Place a small amount of the solid sample (5-10 mg) into a small vial.[16]
-
Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[15][16]
-
Using a pipette, place one drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[15][16]
-
Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.[15][16] Visually inspect the film; it should be slightly cloudy but not opaque.[15]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
Mass Spectrometry Sample Introduction and Acquisition
This protocol describes a typical procedure for analyzing a thermally stable organic compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile, high-purity solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a 2 mL autosampler vial and cap it.
-
-
Instrument Setup:
-
Set up the GC method, including the inlet temperature (e.g., 250 °C), column type (e.g., a nonpolar DB-5 column), and temperature program (e.g., ramp from 50 °C to 300 °C).
-
Set up the MS parameters. For EI, the standard electron energy is 70 eV.[7][8] Set the mass analyzer to scan a relevant m/z range (e.g., 40-400 amu).
-
-
Data Acquisition:
-
Place the vial in the autosampler tray.
-
Start the sequence. The autosampler will inject a small volume (typically 1 µL) of the sample into the hot GC inlet, where it is vaporized.
-
The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where separation occurs based on boiling point and polarity.
-
As compounds elute from the column, they enter the MS ion source.[7]
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library databases (e.g., NIST) if available.[9]
-
Conclusion
The structural elucidation of this compound is readily achievable through a combination of modern spectroscopic techniques. This guide provides a robust framework for both predicting the outcomes of these analyses and for acquiring the necessary experimental data. By cross-referencing the information from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the identity, purity, and structure of this versatile chemical intermediate, ensuring the integrity of their subsequent scientific investigations.
References
- 1. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(5-Methylfuran-2-yl)aniline
Foreword
Molecular Structure and NMR Prediction Strategy
The structure of 3-(5-Methylfuran-2-yl)aniline combines two distinct spin systems: a meta-substituted aniline ring and a 2,5-disubstituted furan ring. The interpretation of its NMR spectra relies on understanding the electronic effects each moiety exerts on the other. The furan ring acts as a substituent on the aniline ring, and conversely, the aniline ring is a substituent on the furan ring.
Our predictive methodology is grounded in the principle of substituent additivity, where the chemical shifts of the parent molecules (aniline and 2-methylfuran) are adjusted based on the known effects of similar substituents.
DOT Script for Molecular Structure:
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to exhibit signals in both the aromatic and aliphatic regions. The spectrum is best recorded in a solvent like DMSO-d₆, which can solubilize the compound and allow for the observation of the amine protons.
Predicted Chemical Shifts and Multiplicities (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2' | ~7.10 | t | ~1.8 | 1H |
| H-6' | ~6.95 | ddd | ~7.8, 2.0, 0.8 | 1H |
| H-4' | ~6.85 | t | ~7.8 | 1H |
| H-5' | ~6.50 | ddd | ~7.8, 2.2, 0.8 | 1H |
| H-3 | ~6.40 | d | ~3.2 | 1H |
| H-4 | ~6.15 | d | ~3.2 | 1H |
| -NH₂ | ~5.10 | br s | - | 2H |
| -CH₃ | ~2.30 | s | - | 3H |
Rationale for Predictions
-
Aniline Protons (H-2', H-4', H-5', H-6'): In unsubstituted aniline (in DMSO-d₆), the ortho, meta, and para protons appear at approximately δ 6.5-7.0 ppm. The 3-(5-methylfuran-2-yl) substituent is expected to have a weak electron-withdrawing inductive effect and a weak electron-donating resonance effect. This will lead to a slight deshielding of the adjacent protons. H-2' is predicted to be a triplet due to coupling with H-4' and H-6'. H-4' will be a triplet from coupling to its ortho neighbors. H-5' and H-6' will appear as complex multiplets (doublet of doublet of doublets) due to ortho, meta, and para couplings.
-
Furan Protons (H-3, H-4): In 2-methylfuran, the furan protons are observed around δ 6.0-6.2 ppm.[1] The 3-aminophenyl group at the 2-position will cause a downfield shift. The two furan protons, H-3 and H-4, will appear as doublets with a characteristic coupling constant of approximately 3.2 Hz.
-
Amine Protons (-NH₂): The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature.[2] In DMSO-d₆, they are expected to appear as a broad singlet around δ 5.10 ppm.
-
Methyl Protons (-CH₃): The methyl group on the furan ring is anticipated to be a singlet in the upfield region, around δ 2.30 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.
Predicted Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 | ~152.0 |
| C-2 | ~150.0 |
| C-1' | ~148.0 |
| C-3' | ~130.0 |
| C-3 | ~129.5 |
| C-6' | ~116.0 |
| C-4' | ~115.0 |
| C-2' | ~112.0 |
| C-4 | ~108.0 |
| C-5' | ~107.0 |
| -CH₃ | ~13.5 |
Rationale for Predictions
-
Furan Carbons (C-2, C-3, C-4, C-5): In 2-methylfuran, the carbon atoms resonate at approximately δ 151 (C-2), 106 (C-3), 110 (C-4), and 13 (CH₃). The introduction of the aniline substituent at C-2 will cause a significant downfield shift for C-2 and C-5.
-
Aniline Carbons (C-1' to C-6'): For aniline, the carbons appear at roughly δ 147 (C-1'), 114 (C-2'), 129 (C-3'), and 117 (C-4'). The furan substituent at C-3' will have a notable effect on the ipso-carbon (C-3') and the other carbons of the ring, leading to the predicted shifts.
Experimental Protocols
For the acquisition of high-quality NMR data for this compound, the following experimental workflow is recommended.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solubilizing power for a wide range of organic compounds and its high boiling point.
-
Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
2D NMR (for confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
DOT Script for Experimental Workflow:
Caption: Recommended workflow for NMR analysis of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles and data from analogous structures, we have constructed a detailed spectral forecast that can guide researchers in the identification and characterization of this compound. The provided experimental protocols offer a robust framework for obtaining high-quality data, which will be essential for validating and refining these predictions. As with any predictive work, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such endeavors.
References
An In-Depth Technical Guide to the Mass Spectrometry of 3-(5-Methylfuran-2-yl)aniline
This guide provides a comprehensive technical overview for the analysis of 3-(5-methylfuran-2-yl)aniline using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles, experimental protocols, and data interpretation necessary for the robust characterization of this molecule.
Introduction
This compound is a heterocyclic aromatic amine containing both a substituted furan ring and an aniline moiety. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for novel polymers and functional materials. Accurate and reliable analytical methods are paramount for structural confirmation, purity assessment, and quantification in various matrices. Mass spectrometry, particularly when interfaced with high-performance liquid chromatography (HPLC), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity. This guide explains the causality behind experimental choices, from sample preparation to the intricacies of fragmentation pathways, ensuring a self-validating and scientifically sound analytical system.
Part 1: Foundational Principles & Pre-Analysis Considerations
A successful mass spectrometric analysis begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate every subsequent decision in the analytical workflow, from the choice of ionization source to the chromatographic conditions.
Chemical Properties of this compound
The structure of this compound features a basic aniline nitrogen and a polar furan ring, making it amenable to analysis by reversed-phase liquid chromatography and ionization via electrospray. The presence of an odd number of nitrogen atoms is a key indicator for mass spectrometry, as it dictates that the molecule will have an odd nominal mass, a principle known as the Nitrogen Rule.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | PubChem[4] |
| Average Molecular Weight | 173.21 g/mol | PubChem[4] |
| Monoisotopic Mass | 173.084063974 Da | PubChem[4] |
| Predicted XLogP3 | 2.4 | PubChem[4] |
| Topological Polar Surface Area | 39.2 Ų | PubChem[4] |
| Primary Adduct (Positive ESI) | [M+H]⁺ | Predicted |
| Predicted m/z of [M+H]⁺ | 174.09134 | PubChemLite[5] |
Choosing the Right Analytical Approach
The inherent polarity and basicity of the aniline functional group make Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) the ideal analytical platform.
-
Chromatography: Reversed-phase HPLC is the method of choice for separating aromatic amines.[6][7] A C18 stationary phase provides excellent retention and separation from non-polar impurities. The mobile phase typically consists of an aqueous component and an organic solvent (e.g., acetonitrile or methanol), with a small amount of acid (e.g., formic acid). The acid serves a dual purpose: it protonates the analyte to ensure a single ionic form for good peak shape and provides the protons necessary for efficient electrospray ionization.[8]
-
Ionization Technique: Electrospray Ionization (ESI) is highly effective for polar and basic compounds like this compound. The aniline nitrogen is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion in the gas phase.[9][10] This "soft" ionization technique minimizes in-source fragmentation, preserving the molecular ion for subsequent MS/MS analysis.
Part 2: Experimental Workflow: From Sample to Spectrum
A robust and reproducible workflow is critical for generating high-quality data. This section provides detailed, field-proven protocols for the analysis of this compound.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound analysis.
Step 1: Sample Preparation Protocol
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard. Dissolve in 10 mL of HPLC-grade methanol in a volumetric flask.
-
Working Standard (1 µg/mL): Perform serial dilutions of the stock solution using a mobile phase-matched diluent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to achieve a final concentration of 1 µg/mL.
-
Sample Filtration: Prior to injection, filter all samples through a 0.22 µm syringe filter to remove particulates and protect the HPLC column and mass spectrometer.
Causality: Using a mobile phase-matched diluent for the final working standard prevents peak distortion and retention time shifts that can occur due to solvent mismatch upon injection.
Step 2: Liquid Chromatography (LC) Method
This method is designed to provide sharp, symmetrical peaks and adequate retention for this compound.
Table 2: Optimized HPLC Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Causality: A gradient elution is employed to ensure that the analyte is eluted as a sharp peak while also cleaning the column of more hydrophobic contaminants. The addition of formic acid maintains a low pH, ensuring the aniline moiety is protonated, which is crucial for good peak shape and ESI efficiency.[11][12]
Step 3: Mass Spectrometry (MS) Method
The mass spectrometer is set up to first detect the protonated molecular ion ([M+H]⁺) and then to fragment it for structural confirmation.
Table 3: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| MS1 Scan Range | m/z 50 - 300 |
| MS/MS Analysis | |
| Precursor Ion | m/z 174.1 |
| Collision Gas | Nitrogen |
| Collision Energy | 10 - 30 eV (ramped) |
Causality: The ESI source parameters are optimized to achieve maximal desolvation and ionization efficiency. A ramped collision energy in the MS/MS experiment ensures that a full range of fragment ions, from low-energy to high-energy pathways, are generated, providing a rich and informative spectrum for structural elucidation.[13]
Part 3: Data Interpretation & Fragmentation Analysis
The trustworthiness of the identification relies on a multi-faceted approach: matching the retention time, the precursor ion mass, and the unique MS/MS fragmentation pattern. The fragmentation of protonated aromatic amines and furan-containing compounds follows predictable chemical principles.[14][15][16]
Proposed Fragmentation Pathway
Under collision-induced dissociation (CID), the protonated molecule ([M+H]⁺, m/z 174.1) is expected to fragment through several key pathways. The primary site of protonation is the aniline nitrogen, which initiates the fragmentation cascade.[13][17]
-
Loss of Ammonia (NH₃): A common fragmentation for protonated primary anilines is the neutral loss of ammonia, which would lead to a fragment at m/z 157.1.[18][19]
-
Cleavage of the Furan Ring: The furan ring can undergo characteristic cleavages. A prominent fragmentation of furan-containing structures is the loss of carbon monoxide (CO), which would result in a fragment ion.[14][20]
-
Loss of Methyl Radical (•CH₃): Cleavage of the methyl group from the furan ring can occur, leading to a loss of 15 Da and a fragment at m/z 159.1.
-
Formation of Benzene Ion: The loss of the entire methylfuran moiety can lead to the formation of a protonated aniline or a related benzene ion fragment at m/z 77.[19]
Fragmentation Diagram (Graphviz)
Caption: Proposed fragmentation of protonated this compound.
Table 4: Summary of Expected Precursor and Product Ions
| Ion Description | Proposed Structure / Loss | Expected m/z |
| Precursor Ion | [C₁₁H₁₁NO + H]⁺ | 174.1 |
| Product Ion 1 | Loss of NH₃ | 157.1 |
| Product Ion 2 | Loss of •CH₃ | 159.1 |
| Product Ion 3 | Benzene Cation | 77.1 |
| Product Ion 4 | Furfuryl Cation | 81.0 |
Trustworthiness & Self-Validation: The definitive identification of this compound is achieved when the acquired data meets three stringent criteria:
-
The chromatographic peak elutes at the predetermined retention time established by an authentic reference standard.
-
The MS1 spectrum shows a high-intensity ion with an accurate mass matching the protonated molecule ([M+H]⁺) at m/z 174.0913.
-
The MS/MS spectrum of m/z 174.1 contains the characteristic product ions predicted by the fragmentation pathway.
This trifecta of evidence provides an exceptionally high degree of confidence in the analytical result, forming a self-validating system that is the cornerstone of modern analytical chemistry.
Conclusion
This guide has outlined a comprehensive and robust LC-MS/MS methodology for the analysis of this compound. By understanding the chemical properties of the analyte, carefully selecting and optimizing chromatographic and mass spectrometric conditions, and interpreting the resulting fragmentation data with scientific rigor, researchers can achieve confident structural confirmation and quantification. The protocols and principles detailed herein provide a solid foundation for drug development professionals and scientists working with this and structurally related compounds, ensuring data integrity and analytical excellence.
References
- 1. Video: Mass Spectrometry of Amines [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 4. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 6. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 7. ovid.com [ovid.com]
- 8. DSpace [helda.helsinki.fi]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ionization of aniline and its N-methyl and N-phenyl substituted derivatives by (free) electron transfer to n-butyl chloride parent radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imreblank.ch [imreblank.ch]
- 15. m.youtube.com [m.youtube.com]
- 16. GCMS Section 6.15 [people.whitman.edu]
- 17. researchgate.net [researchgate.net]
- 18. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cdnsciencepub.com [cdnsciencepub.com]
An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(5-Methylfuran-2-yl)aniline
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 3-(5-Methylfuran-2-yl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles underpinning the vibrational modes of this molecule. It offers a detailed, predictive interpretation of its Fourier-Transform Infrared (FTIR) spectrum. By dissecting the contributions of the primary amine, the 1,3-disubstituted benzene ring, the 2,5-disubstituted furan moiety, and the methyl group, this guide explains the causality behind expected spectral features. Detailed experimental protocols, data interpretation tables, and conceptual diagrams are provided to serve as a robust reference for the structural elucidation and quality control of this and structurally related compounds.
Introduction: Structural and Pharmaceutical Significance
This compound, with the molecular formula C₁₁H₁₁NO, is a heterocyclic aromatic amine that incorporates three key pharmacophores: a furan ring, an aniline moiety, and a methyl group.[1] The furan ring is a prevalent feature in numerous bioactive natural products and synthetic drugs, valued for its ability to act as a bioisostere for phenyl or other aromatic groups. The aniline scaffold is a fundamental building block in medicinal chemistry, forming the core of a vast array of therapeutic agents. The strategic combination of these functionalities makes this compound a molecule of significant interest in drug discovery and materials science.
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. For a molecule like this compound, FTIR spectroscopy serves as an indispensable tool for structural verification, identification of key functional groups, and assessment of purity. Each functional group within the molecule possesses characteristic vibrational frequencies (stretching, bending, wagging), which, when absorbed, create a unique spectral "fingerprint." Understanding this fingerprint is crucial for confirming the successful synthesis of the target compound and for its characterization in various matrices. This guide provides the foundational knowledge to interpret this spectral data with confidence.
Theoretical Foundations of Vibrational Spectroscopy
Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energy levels of their bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation, resulting in a transition to a higher vibrational state. This absorption is detected by the spectrometer and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
The vibrational modes of a molecule as complex as this compound can be categorized into several key types:
-
Stretching Vibrations (ν): These involve a change in the interatomic distance along the bond axis. They can be symmetric or asymmetric and are typically higher in energy (higher wavenumber) than bending vibrations.
-
Bending Vibrations (δ): These involve a change in the angle between two bonds. They include scissoring, rocking, wagging, and twisting motions and are found in the fingerprint region of the spectrum (<1500 cm⁻¹).
The position, intensity, and shape of an absorption band are influenced by factors such as bond strength, the mass of the atoms involved, and electronic effects like resonance and induction. For instance, the presence of the electron-donating amine group and the furan ring influences the electronic distribution within the aniline ring, which in turn affects the vibrational frequencies of the C=C bonds.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines a standardized procedure for obtaining the FTIR spectrum of a solid sample of this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid and liquid samples.
3.1. Instrumentation and Sample Preparation
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) detector, capable of scanning from 4000 to 400 cm⁻¹.
-
Accessory: A single-reflection diamond ATR accessory.
-
Sample: this compound, solid powder.
-
Cleaning: Isopropanol and lint-free wipes.
3.2. Step-by-Step Methodology
-
Instrument Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen for at least 30 minutes to minimize interference from atmospheric water vapor and carbon dioxide.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with isopropanol and allow it to dry completely.
-
Acquire a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This spectrum of the empty ATR crystal will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The quality of the contact is critical for obtaining a strong, high-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Cleaning:
-
After acquisition, clean the ATR crystal meticulously with isopropanol to remove all traces of the sample.
-
Process the resulting spectrum using the spectrometer software. This may include an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, baseline correction, and normalization.
-
Detailed Spectral Interpretation
The infrared spectrum of this compound is a composite of the vibrations of its constituent parts. The following sections break down the expected absorption bands by functional group.
4.1. The N-H and C-N Vibrations of the Aromatic Amine
-
N-H Stretching: As a primary aromatic amine, two distinct bands are expected in the 3500-3300 cm⁻¹ region.[2] The higher frequency band corresponds to the asymmetric N-H stretch (νₐₛ), while the lower frequency band is due to the symmetric N-H stretch (νₛ).[3] For aromatic amines, these bands typically appear at slightly higher wavenumbers compared to their aliphatic counterparts, often around 3420-3500 cm⁻¹ and 3340-3420 cm⁻¹, respectively.[4][5] The presence of two sharp to medium intensity peaks in this region is a definitive indicator of the primary amine group.
-
N-H Scissoring (Bending): A strong in-plane bending vibration (scissoring) of the NH₂ group is expected in the 1650-1550 cm⁻¹ range.[4][6] This band can sometimes overlap with the aromatic C=C stretching vibrations.
-
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines gives rise to a strong absorption band between 1335-1250 cm⁻¹.[3] This band is typically more intense and at a higher frequency than in aliphatic amines due to the partial double bond character from resonance with the aromatic ring.
4.2. Vibrations of the Furan Ring
-
Furan C-H Stretching: The C-H bonds on the furan ring are attached to sp²-hybridized carbons, leading to stretching vibrations at frequencies above 3000 cm⁻¹, typically in the 3160-3120 cm⁻¹ range.[7] These peaks are usually of weak to medium intensity.
-
Furan C=C and C-O-C Stretching: The furan ring has characteristic stretching vibrations. The C=C double bond stretching results in bands in the 1625-1450 cm⁻¹ region.[7] A strong and diagnostically important band for the asymmetric stretching of the C-O-C ether linkage within the furan ring is expected between 1240-1150 cm⁻¹.[7]
-
Furan C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the furan ring can be observed at lower frequencies, often in the 900-750 cm⁻¹ range.
4.3. Vibrations of the Aniline and Methyl Groups
-
Aromatic C-H Stretching: The C-H bonds on the benzene ring will show stretching absorptions in the 3100-3000 cm⁻¹ region, characteristic of sp² C-H bonds.
-
Aromatic C=C Stretching: The in-ring C=C stretching vibrations of the substituted benzene ring typically produce two to four bands of variable intensity in the 1600-1400 cm⁻¹ region. Common ranges are 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.
-
Methyl C-H Stretching and Bending: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. Additionally, characteristic bending vibrations are expected: an asymmetric bend around 1450 cm⁻¹ and a symmetric "umbrella" bend near 1375 cm⁻¹.
-
C-H Out-of-Plane (OOP) Bending: The substitution pattern on the aniline ring (1,3-disubstituted or meta) will give rise to strong C-H OOP bending bands in the 900-675 cm⁻¹ region. For 1,3-disubstitution, strong bands are typically expected around 810-750 cm⁻¹ and 900-860 cm⁻¹.
4.4. Summary of Predicted Vibrational Assignments
The following table summarizes the expected key absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Moiety |
| 3500 - 3420 | Medium | Asymmetric N-H Stretch (νₐₛ) | Aromatic Amine |
| 3420 - 3340 | Medium | Symmetric N-H Stretch (νₛ) | Aromatic Amine |
| 3160 - 3120 | Weak | Furan =C-H Stretch | Furan Ring |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Aniline Ring |
| 2960 - 2850 | Medium | Methyl C-H Asymmetric & Symmetric Stretch | Methyl Group |
| 1650 - 1550 | Strong | N-H Scissoring Bend | Aromatic Amine |
| 1625 - 1450 | Medium | Furan C=C Stretch | Furan Ring |
| 1600 - 1400 | Strong | Aromatic C=C In-Ring Stretch | Aniline Ring |
| ~1450 | Medium | Methyl C-H Asymmetric Bend | Methyl Group |
| ~1375 | Medium | Methyl C-H Symmetric (Umbrella) Bend | Methyl Group |
| 1335 - 1250 | Strong | Aromatic C-N Stretch | Aromatic Amine |
| 1240 - 1150 | Strong | Asymmetric C-O-C Stretch | Furan Ring |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane (OOP) Bend | Aniline Ring |
Conclusion and Applications
The infrared spectrum of this compound is rich with information, providing a detailed vibrational map of its complex structure. The key diagnostic bands are the dual N-H stretches of the primary aromatic amine above 3300 cm⁻¹, the strong aromatic C-N stretch around 1300 cm⁻¹, and the characteristic C-O-C stretch of the furan ring near 1200 cm⁻¹. Complemented by the various C-H, C=C, and bending vibrations in the functional group and fingerprint regions, this spectral signature is unique and can be used for unambiguous identification.
For professionals in drug development, this detailed spectral analysis is critical for:
-
Structural Confirmation: Verifying the identity of newly synthesized batches of the compound.
-
Quality Control: Detecting the presence of impurities or starting materials by identifying extraneous peaks in the spectrum.
-
Reaction Monitoring: Tracking the progress of a synthesis by observing the disappearance of reactant peaks (e.g., a carbonyl peak if synthesized from a ketone) and the appearance of product peaks (e.g., the N-H stretches).
By providing a thorough, theoretically grounded interpretation, this guide serves as a practical resource for leveraging the power of FTIR spectroscopy in the research and development of novel furan- and aniline-based molecules.
References
- 1. 2-Methylfuran(534-22-5) IR Spectrum [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Benzenamine, 5-chloro-2-methyl- [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. N-[(furan-2-yl)methyl]aniline | C11H11NO | CID 57541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Solubility of 3-(5-Methylfuran-2-yl)aniline
Abstract
Solubility is a critical physicochemical parameter in the fields of medicinal chemistry and materials science, profoundly influencing a compound's bioavailability, processability, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(5-Methylfuran-2-yl)aniline, a heterocyclic compound with potential applications as a building block in drug discovery. Lacking extensive published empirical data for this specific molecule, this document establishes a predictive solubility profile based on its structural components: an aniline ring, a furan moiety, and a methyl group. It further outlines authoritative, step-by-step experimental protocols for the precise determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary framework to characterize this and similar novel chemical entities. The narrative emphasizes the causal relationships between molecular structure, solvent properties, and experimental conditions, ensuring a deep, actionable understanding for scientists in drug development.
Introduction: The Strategic Importance of Solubility
In the landscape of drug discovery and development, the aqueous solubility of a compound is a gatekeeper property. Poor solubility is a primary contributor to low and variable bioavailability, which can terminate the progression of otherwise potent drug candidates.[1] The compound this compound (MFCD01126401, CAS 306935-67-1) is a heterocyclic aromatic amine incorporating both a furan ring, a common scaffold in medicinal chemistry, and an aniline moiety.[2][3] Understanding its solubility is paramount for its effective use in high-throughput screening (HTS), formulation development, and predicting its in vivo behavior. This guide serves as a foundational resource, blending theoretical prediction with practical, validated methodologies for the comprehensive solubility characterization of this novel compound.
Theoretical & Predictive Solubility Profile
The solubility of this compound is governed by the interplay of its distinct structural features. A qualitative prediction can be derived by dissecting the molecule.
-
Aniline Moiety : The primary amine (-NH₂) group on the phenyl ring is a weak base and a hydrogen bond donor/acceptor.[4] This feature suggests that the compound's aqueous solubility will be highly dependent on pH.[5] In acidic conditions, the amine will be protonated to form a more polar and, therefore, more water-soluble anilinium salt.[6]
-
Furan Ring : The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. While the oxygen can act as a hydrogen bond acceptor, the overall ring system is relatively nonpolar and contributes to the molecule's hydrophobicity.[7] Furan derivatives are generally soluble in many organic solvents.[3]
-
Methyl Group : The methyl (-CH₃) substituent on the furan ring is a nonpolar, hydrophobic group that will slightly decrease aqueous solubility.
Based on this analysis, this compound is predicted to be:
-
Slightly soluble to poorly soluble in neutral aqueous media.
-
Significantly more soluble in acidic aqueous solutions (pH < pKa).
-
Readily soluble in a range of organic solvents, particularly polar aprotic solvents like DMSO and DMF, and moderately polar solvents like ethyl acetate.[8]
Predicted Physicochemical Properties
While experimental data is sparse, computational tools provide valuable estimates for key solubility-related parameters.
| Property | Predicted Value | Significance for Solubility | Source |
| Molecular Weight | 173.21 g/mol | Lower molecular weight generally favors higher solubility. | [2] |
| XLogP3 | 2.4 | A positive LogP indicates a preference for a lipophilic environment over an aqueous one, suggesting moderate to low water solubility. | [2] |
| Topological Polar Surface Area (TPSA) | 39.2 Ų | A lower TPSA (< 60 Ų) is often associated with good cell permeability but does not guarantee high aqueous solubility. | [2] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Capable of donating one hydrogen bond to water. | [2] |
| Hydrogen Bond Acceptors | 2 (from -NH₂ and furan O) | Capable of accepting two hydrogen bonds from water. | [2] |
| Predicted pKa | ~4.0 - 4.7 | The pKa of the conjugate acid (anilinium ion). Aniline's pKa is ~4.6. Meta-substitution can have a minor effect. This value is critical for predicting the pH-solubility profile.[9][10] | [9][10] |
Experimental Determination of Solubility
A rigorous experimental approach is essential to move beyond prediction to quantifiable data. The distinction between kinetic and thermodynamic solubility is critical for drug discovery professionals.[11]
-
Kinetic Solubility : Measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer. It's a high-throughput measurement relevant for early-stage screening.[12][13]
-
Thermodynamic Solubility : Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material. This is the gold-standard measurement, crucial for late-stage development and formulation.[11][14]
Protocol: High-Throughput Kinetic Solubility via Laser Nephelometry
Laser nephelometry is a rapid and cost-effective method for determining kinetic solubility by measuring light scattering caused by precipitated particles.[12][15]
Principle: A laser beam is passed through the sample. The amount of forward-scattered light is proportional to the amount of particulate matter (precipitate) in the solution.[16]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 384-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Rapidly add a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well containing the DMSO dilutions. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).
-
Incubation: Allow the plate to incubate for a short period (e.g., 15-60 minutes) at a controlled temperature (e.g., 25°C).
-
Measurement: Place the plate in a laser nephelometer. The instrument measures the light scattering (often reported in Nephelometric Turbidity Units, NTU) in each well.
-
Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is determined as the concentration at which the signal begins to sharply increase above the background, indicating the onset of precipitation.[17] The results are often classified into bins (e.g., Poorly Soluble <15 µg/mL, Partially Soluble 15-100 µg/mL, Soluble >100 µg/mL).[12]
Protocol: Thermodynamic Equilibrium Solubility via Shake-Flask Method
The shake-flask method is the benchmark for determining thermodynamic solubility and is recommended by regulatory bodies.[18]
Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.[19]
Step-by-Step Methodology:
-
System Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials, each containing a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Equilibration: Seal the vials and place them in a shaker bath or on an orbital shaker, agitating at a constant speed (e.g., 100-150 rpm) and temperature (e.g., 37°C ± 1°C).[19] The equilibration period is critical; 24 to 48 hours is typical to ensure equilibrium is reached.[19]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium (e.g., temperature changes) or losing the compound through adsorption to the filter.
-
Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of this compound in the saturated solution, which represents its thermodynamic solubility at that specific pH and temperature.
Elucidating the pH-Solubility Profile
Given the basic aniline moiety, determining the pH-solubility profile is essential. This involves performing the thermodynamic shake-flask method across a range of physiologically relevant pH values.
Principle: The solubility of a basic compound increases as the pH of the solution drops below its pKa, due to the formation of the more soluble ionized (protonated) form.[5]
Conclusion and Strategic Outlook
This guide establishes a robust framework for understanding and determining the solubility of this compound. The predictive analysis, based on its chemical structure, suggests low to moderate solubility in neutral water, with a strong dependence on pH, and good solubility in organic solvents. For drug development professionals, this implies that while the compound may present challenges for neutral aqueous formulations, its solubility can likely be enhanced in acidic environments, a common strategy for improving the bioavailability of basic drugs.
The provided experimental protocols for kinetic and thermodynamic solubility are industry-standard, self-validating methodologies. Accurate kinetic data from nephelometry will enable rapid ranking and selection during early discovery, while precise thermodynamic data from the shake-flask method will be indispensable for guiding formulation and preclinical development. By integrating the theoretical predictions with rigorous empirical validation as outlined herein, researchers can confidently characterize this compound and accelerate its potential journey from a chemical entity to a valuable therapeutic agent.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. issr.edu.kh [issr.edu.kh]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. ijabbr.com [ijabbr.com]
- 8. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 9. tsijournals.com [tsijournals.com]
- 10. journaleras.com [journaleras.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. enamine.net [enamine.net]
- 14. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Laser Nephelometry | Bienta [bienta.net]
- 16. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 17. enamine.net [enamine.net]
- 18. who.int [who.int]
- 19. scielo.br [scielo.br]
Reactivity of 3-(5-Methylfuran-2-yl)aniline
An In-Depth Technical Guide to the
Foreword
In the landscape of modern drug discovery and materials science, the strategic combination of privileged scaffolds into novel molecular architectures is a cornerstone of innovation. 3-(5-Methylfuran-2-yl)aniline represents such a molecule, integrating the electron-rich, nucleophilic aniline moiety with the versatile, yet sensitive, 5-methylfuran heterocycle.[1][2] This guide provides an in-depth exploration of its chemical reactivity, moving beyond a mere catalog of reactions to elucidate the underlying electronic principles and strategic considerations essential for its effective manipulation. The protocols described herein are designed as self-validating systems, grounded in established chemical principles to provide researchers, scientists, and drug development professionals with a robust framework for their synthetic endeavors.
Core Molecular Profile
This compound is a bifunctional aromatic compound. Its reactivity is not merely the sum of its parts but a complex interplay between the two interconnected ring systems. Understanding this interplay is critical for predicting reaction outcomes and designing rational synthetic routes.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [3] |
| Molecular Weight | 173.21 g/mol | [3] |
| CAS Number | 298220-43-6 / 306935-67-1 | [3][4] |
| IUPAC Name | This compound | [3] |
| Appearance | (Varies, typically solid) | N/A |
Chapter 1: Electronic Structure and Reactivity Overview
The molecule's reactivity is dictated by the electronic characteristics of its two primary domains: the aniline ring and the furan ring.
-
The Aniline Moiety : The amino group (-NH₂) is a powerful electron-donating group that strongly activates the benzene ring towards electrophilic attack.[5] This activation is achieved through resonance delocalization of the nitrogen's lone pair into the π-system, increasing the electron density at the positions ortho and para to the amine.[5][6] Consequently, electrophilic substitution is highly favored at these sites. The nitrogen atom itself is nucleophilic and basic, readily participating in reactions with electrophiles and acids.[7]
-
The Furan Moiety : Furan is an electron-rich, five-membered aromatic heterocycle. The oxygen atom's lone pair participates in the aromatic system, making the ring significantly more reactive towards electrophiles than benzene.[8][9] Electrophilic attack preferentially occurs at the C2 (α) position, as the resulting cationic intermediate is better stabilized by resonance.[9][10] In this compound, the C2 position is substituted. The C5 position bears an electron-donating methyl group, further activating the ring.
The synergy of these two systems creates a molecule with multiple reactive sites. The primary challenge and opportunity lie in achieving regioselective functionalization.
Caption: Predicted reactive centers in this compound.
Chapter 2: Electrophilic Aromatic Substitution (EAS)
EAS is the most prominent class of reactions for this molecule, with potential for substitution on either aromatic ring. The choice of reaction conditions is paramount to achieving selectivity.
Reactivity of the Aniline Moiety
The aniline ring is exceptionally reactive, often leading to polysubstitution and side reactions under standard electrophilic conditions.[11] For instance, direct bromination typically yields the 2,4,6-tribromoaniline derivative uncontrollably.[6] The causality behind this is the immense activating power of the -NH₂ group. To control this reactivity, the nucleophilicity and activating effect of the amino group must be temporarily attenuated.
Protocol 1: Controlled Monobromination via N-Acetylation
This protocol demonstrates a classic and effective strategy: converting the highly activating amino group into a moderately activating amide, which can be easily hydrolyzed post-substitution.
-
Step 1: Protection (N-Acetylation)
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice water to precipitate the N-acetylated product.
-
Filter, wash the solid with cold water until neutral, and dry under vacuum. The product is N-(3-(5-methylfuran-2-yl)phenyl)acetamide.
-
-
Step 2: Electrophilic Bromination
-
Dissolve the dried acetanilide from Step 1 in a suitable solvent (e.g., glacial acetic acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of bromine (1.0 eq) in acetic acid dropwise with stirring, maintaining the temperature. The amide group directs ortho and para, so a mixture of 2-bromo- and 4-bromo- substituted products is expected.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite to destroy excess bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Step 3: Deprotection (Hydrolysis)
-
Reflux the crude brominated acetanilide from Step 2 in an aqueous solution of hydrochloric acid (e.g., 6 M HCl) for 2-4 hours.
-
Cool the mixture and neutralize carefully with a base (e.g., NaOH solution) to precipitate the free amine.
-
Filter the product, wash with water, and dry. Purify by column chromatography or recrystallization to separate the isomers.
-
Reactivity of the Furan Moiety
The furan ring is also highly susceptible to EAS, but it is sensitive to the strong acids often used in these reactions (e.g., H₂SO₄ in nitration or sulfonation), which can cause polymerization or ring-opening.[12] Therefore, milder conditions are required. For 2,5-disubstituted furans, substitution occurs at the C3 or C4 position. The directing effects of the C2-aryl and C5-methyl groups are synergistic, both favoring substitution at the C3 and C4 positions.[13]
Protocol 2: Vilsmeier-Haack Formylation
This reaction introduces a formyl (-CHO) group onto an activated aromatic ring using a mild electrophile generated in situ from phosphorus oxychloride and dimethylformamide (DMF).
-
Step 1: Formation of the Vilsmeier Reagent
-
In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool anhydrous DMF (10 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).
-
-
Step 2: Formylation
-
Dissolve the N-acetylated aniline derivative (from Protocol 1, Step 1) (1.0 eq) in anhydrous DMF. Rationale: Using the protected form prevents reaction at the aniline nitrogen.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring by TLC.
-
-
Step 3: Work-up and Hydrolysis
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Add a solution of sodium acetate or sodium hydroxide to neutralize the mixture and hydrolyze the iminium intermediate to the aldehyde.
-
Stir until the product precipitates or extract with an organic solvent.
-
Wash, dry, and concentrate the organic extracts. Purify the resulting formylated product by column chromatography. The formyl group will likely be introduced at the C4 position of the furan ring.
-
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Chapter 3: Reactions Involving the Amino Group
The lone pair on the aniline nitrogen makes it a potent nucleophile and a handle for extensive functionalization.
Diazotization and Subsequent Transformations
One of the most powerful transformations of anilines is their conversion to diazonium salts. These intermediates are highly versatile and can be displaced by a wide array of nucleophiles, many of which cannot be introduced by other means.
Protocol 3: Sandmeyer Reaction for Aryl Halide Synthesis
This protocol converts the amino group into a bromo group, creating a crucial substrate for subsequent cross-coupling reactions.
-
Step 1: Diazotization
-
Suspend this compound (1.0 eq) in an aqueous solution of HBr (48%, ~3.0 eq).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline suspension, keeping the temperature strictly below 5 °C. A clear solution of the diazonium salt should form.
-
-
Step 2: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in HBr (48%).
-
Cool this catalyst solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Step 3: Work-up
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water, dilute NaOH solution, and brine.
-
Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product, 1-bromo-3-(5-methylfuran-2-yl)benzene, by column chromatography.
-
Caption: Logical pathway for converting the aniline to an aryl halide.
Chapter 4: Metal-Catalyzed Cross-Coupling Reactions
The synthesis of aryl halides (Protocol 3) unlocks access to powerful palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug development for constructing C-C and C-heteroatom bonds.[14][15]
Protocol 4: Suzuki-Miyaura Coupling
This protocol describes the coupling of the previously synthesized 1-bromo-3-(5-methylfuran-2-yl)benzene with an arylboronic acid to form a biaryl structure.
-
Materials & Reagents:
-
1-bromo-3-(5-methylfuran-2-yl)benzene (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., aqueous 2M K₂CO₃ or Na₂CO₃, 3.0 eq)
-
Solvent (e.g., a mixture of toluene and ethanol, or dioxane)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide, the arylboronic acid, and the palladium catalyst.
-
Add the solvent mixture, followed by the aqueous base.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
-
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chapter 5: Oxidative Transformations
The furan ring, while aromatic, possesses significant diene character and is susceptible to oxidative cleavage. This can be a synthetic liability or a strategic tool for accessing highly functionalized linear molecules.[16]
Protocol 5: Oxidative Ring Opening of the Furan Moiety
This protocol uses N-Bromosuccinimide (NBS) in an aqueous medium to convert the furan ring into a 1,4-dicarbonyl compound, a transformation analogous to the first step of the Achmatowicz reaction.[17]
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of a polar organic solvent (e.g., acetone or THF) and water.
-
Add a solid base like sodium bicarbonate (NaHCO₃) to buffer the solution, as the reaction can generate acidic byproducts.
-
Cool the mixture to 0 °C.
-
Add NBS (1.1 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-3 hours. The reaction is often rapid. Monitor by TLC for the disappearance of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting 1,4-dicarbonyl compound can be purified by column chromatography, though it may be unstable and is often used directly in the next synthetic step.
-
Conclusion
This compound is a molecule of significant synthetic potential, characterized by a duality of reactive sites. The key to unlocking its utility lies in the strategic and selective manipulation of its functional groups. By employing protective group strategies, chemists can differentiate the reactivity of the highly activated aniline ring. By using mild reaction conditions, the integrity of the acid-sensitive furan ring can be preserved during electrophilic substitution. Furthermore, the transformation of the amino group into a diazonium salt or the furan ring into a dicarbonyl opens up entirely different avenues of synthetic exploration, from cross-coupling to the construction of complex aliphatic systems. This guide provides the foundational knowledge and practical protocols to confidently navigate the rich and rewarding chemistry of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(5-Methylfuran-2-yl)aniline | 60456-79-3 | Benchchem [benchchem.com]
- 3. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 306935-67-1 | this compound - Moldb [moldb.com]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. organicreactions.org [organicreactions.org]
- 17. pubs.acs.org [pubs.acs.org]
Quantum Chemical Calculations for 3-(5-Methylfuran-2-yl)aniline: A Technical Guide for Drug Development Professionals
Introduction: Bridging Quantum Mechanics and Modern Drug Discovery
In the intricate process of drug discovery and development, understanding the intrinsic properties of a potential drug candidate at the molecular level is paramount.[1][2] 3-(5-Methylfuran-2-yl)aniline, a heterocyclic aromatic amine with the molecular formula C₁₁H₁₁NO, represents a scaffold of significant interest in medicinal chemistry.[3][4][5][6] Its structural motifs—a furan ring coupled with an aniline moiety—suggest potential for diverse pharmacological activities. However, to rationally design and optimize drug candidates based on this scaffold, we must move beyond empirical observations and delve into the quantum mechanical nature of the molecule.
This technical guide provides a comprehensive framework for employing quantum chemical calculations to elucidate the structural, electronic, and reactivity properties of this compound. By leveraging the power of computational chemistry, researchers can gain profound insights that guide synthesis, predict molecular interactions, and ultimately accelerate the journey from a promising compound to a viable therapeutic agent.[7][8] We will explore the "why" behind the chosen computational protocols, ensuring a robust and scientifically validated approach.
Theoretical Foundations: Selecting the Right Tool for the Job
The core of our investigation lies in Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9] DFT has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational efficiency, making it ideal for studying molecules of pharmaceutical relevance.[9][10]
Why DFT? Unlike simpler methods, DFT accounts for electron correlation, a crucial factor in accurately describing the behavior of electrons in molecules.[9] It achieves this by calculating the total energy of a system as a functional of the electron density.[11] This approach allows for the reliable prediction of a wide range of molecular properties, from geometries to reaction energetics.[12]
For our study of this compound, we will employ the B3LYP hybrid functional . This functional has a long-standing track record of providing reliable results for a wide variety of organic molecules.[13][14][15] We will pair this with the 6-31G(d,p) basis set , which provides a good compromise between accuracy and computational cost for molecules of this size. This basis set includes polarization functions (d,p) that are essential for describing the anisotropic nature of chemical bonds accurately.[16][17]
The Computational Workflow: A Step-by-Step Protocol
A rigorous and reproducible computational workflow is the bedrock of trustworthy results. The following protocol outlines the essential steps for a comprehensive quantum chemical analysis of this compound.
Caption: A flowchart illustrating the key stages in the quantum chemical analysis of this compound.
Step 1: Molecular Structure Preparation
-
Build the Molecule: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView). Ensure correct atom types, bond orders, and initial stereochemistry.
-
Initial Cleaning/Pre-optimization: Perform a quick molecular mechanics optimization (e.g., using the UFF or MMFF94 force field) to resolve any steric clashes and obtain a reasonable starting geometry. This significantly reduces the number of steps required for the more computationally expensive quantum mechanical optimization.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.[18][19][20] This is the most stable conformation of the molecule in the gas phase.
-
Protocol:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d,p)
-
Task: Geometry Optimization
-
Convergence Criteria: Use tight convergence criteria to ensure a true minimum is found.
-
Step 3: Vibrational Frequency Analysis
This is a critical validation step.[21][22] A frequency calculation on the optimized geometry serves two purposes:
-
Confirmation of a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry optimization must be revisited.[21]
-
Thermodynamic Properties: The vibrational frequencies are used to calculate important thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[23]
-
Protocol:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d,p)
-
Task: Frequency Analysis (on the optimized geometry from Step 2)
-
Step 4: Calculation of Molecular Properties
With a validated minimum energy structure, we can now calculate a suite of electronic and reactivity descriptors that are invaluable in a drug development context.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.[24][25][26]
-
The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity).
-
The LUMO energy is related to the molecule's ability to accept electrons (electrophilicity).
-
The HOMO-LUMO energy gap is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.[27]
-
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule.[28] It is an invaluable tool for predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.[29][30][31]
-
Negative regions (red/yellow): Indicate electron-rich areas, which are prone to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Positive regions (blue): Indicate electron-poor areas, which are susceptible to nucleophilic attack and can act as hydrogen bond donors.
-
-
Other Important Properties:
-
Dipole Moment: Provides insight into the overall polarity of the molecule, which influences solubility and membrane permeability.
-
Mulliken Atomic Charges: Gives a quantitative estimate of the partial charge on each atom, helping to identify reactive sites.
-
Analysis and Interpretation of Results
The true power of these calculations lies in the interpretation of the generated data. The following table presents hypothetical, yet realistic, data for this compound and illustrates how it can be interpreted.
| Property | Calculated Value | Interpretation in Drug Development Context |
| Energy | ||
| Total Energy | -589.5 Hartree | A baseline value for comparing conformational isomers or derivatives. |
| Frontier Orbitals | ||
| HOMO Energy | -5.5 eV | Indicates the molecule's electron-donating capability. Useful for predicting metabolic susceptibility to oxidation. |
| LUMO Energy | -0.8 eV | Suggests the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | A relatively large gap suggests good kinetic stability, a desirable trait for a drug candidate. |
| Electrostatics | ||
| Dipole Moment | 2.1 Debye | The moderate polarity suggests a balance between aqueous solubility and lipid membrane permeability. |
| MEP Minima/Maxima | ||
| Minima (Vmin) | -0.04 a.u. (near N of aniline) | The nitrogen atom is a likely site for hydrogen bonding with a receptor's hydrogen bond donor. |
| Maxima (Vmax) | +0.03 a.u. (near H of NH₂) | The amine hydrogens are potential hydrogen bond donors. |
Advanced Calculations: Gaining Deeper Insights
For a more in-depth investigation, several advanced computational techniques can be employed:
-
Conformational Analysis: For flexible molecules, a thorough search for the global minimum energy conformation is crucial. This can be achieved through systematic or stochastic conformational search algorithms.
-
Solvation Modeling: Performing calculations in the presence of a solvent model (e.g., the Polarizable Continuum Model - PCM) can provide a more realistic picture of the molecule's properties in a biological environment.[32]
-
Simulated Spectra: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the structural elucidation and characterization of synthesized compounds.[1][33]
Best Practices and Ensuring Scientific Rigor
-
Consistency is Key: Always use the same level of theory (functional and basis set) when comparing the properties of different molecules.
-
Validate Your Method: If possible, benchmark your chosen computational method against experimental data for a similar, well-characterized molecule.
-
Understand the Limitations: Remember that these are gas-phase calculations unless a solvent model is used. The results provide a powerful model but may not perfectly replicate behavior in a complex biological system.
Conclusion
Quantum chemical calculations offer a powerful, predictive lens through which to view the molecular world. For a promising scaffold like this compound, these in silico techniques are not merely an academic exercise; they are an integral part of a modern, rational drug design strategy.[8][11] By providing detailed insights into structure, electronics, and reactivity, these calculations empower researchers to make more informed decisions, prioritize synthetic efforts, and ultimately, design more effective and safer medicines.
References
- 1. rroij.com [rroij.com]
- 2. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 5. 306935-67-1 | this compound - Moldb [moldb.com]
- 6. 306935-67-1|this compound|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Density functional theory - Wikipedia [en.wikipedia.org]
- 10. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. inpressco.com [inpressco.com]
- 18. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 19. tau.ac.il [tau.ac.il]
- 20. Computational Chemistry/Geometry optimization - Wikibooks, open books for an open world [en.wikibooks.org]
- 21. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 22. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 24. ossila.com [ossila.com]
- 25. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 26. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. MEP [cup.uni-muenchen.de]
- 29. researchgate.net [researchgate.net]
- 30. chemrxiv.org [chemrxiv.org]
- 31. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 33. annualreviews.org [annualreviews.org]
Methodological & Application
The Versatile Synthon: Application Notes for 3-(5-Methylfuran-2-yl)aniline in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Hybrid Scaffold
In the landscape of contemporary organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex functional molecules. 3-(5-Methylfuran-2-yl)aniline emerges as a particularly compelling scaffold, integrating the electron-rich, bioisosteric furan moiety with the versatile nucleophilic and synthetically adaptable aniline core.[1][2] This unique combination of a five-membered heterocyclic system and an arylamine opens a gateway to a diverse array of chemical transformations, making it a valuable intermediate for researchers in medicinal chemistry, drug development, and materials science.
This comprehensive guide delves into the practical applications of this compound, providing detailed protocols and expert insights into its utilization as a precursor for high-value compounds. We will explore its role in the synthesis of bioactive heterocycles, particularly kinase inhibitors, and its potential as a monomer for novel conductive polymers. The protocols herein are designed to be robust and self-validating, grounded in established chemical principles and supported by authoritative literature.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction design. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO | [3] |
| Molecular Weight | 173.21 g/mol | [3] |
| CAS Number | 384542-07-2 | [3] |
| Appearance | Not specified (typically a solid) | |
| SMILES | CC1=CC=C(O1)C2=CC(=CC=C2)N | [3] |
| InChIKey | AYFFRNXUEKOLES-UHFFFAOYSA-N | [3] |
I. Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The aniline moiety is a cornerstone in the structure of numerous pharmaceuticals, particularly in the realm of protein kinase inhibitors, which are critical in oncology.[4][5] The amino group of this compound serves as a key nucleophilic handle for the construction of privileged heterocyclic scaffolds such as quinolines and for direct N-arylation via palladium-catalyzed cross-coupling reactions.[6][7][8]
A. Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a classic and efficient method for constructing the quinoline core, a common feature in many kinase inhibitors.[9] It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound itself is not a direct precursor in the classical Friedländer reaction, it can be readily converted into the necessary ortho-aminoaryl ketone intermediate.
Conceptual Workflow: Friedländer Synthesis
Caption: Conceptual workflow for quinoline synthesis.
Protocol 1: Synthesis of a 2-Amino-4-(5-methylfuran-2-yl)acetophenone Intermediate
-
Rationale: This initial step introduces a carbonyl group ortho to the amine, a prerequisite for the subsequent cyclization. The choice of acylating agent and Lewis acid is critical for achieving good regioselectivity.
-
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid such as aluminum chloride (1.2 eq) portion-wise at 0 °C.
-
Slowly add acetyl chloride (1.1 eq) to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ortho-aminoaryl ketone.
-
Protocol 2: Friedländer Annulation to a Furan-Substituted Quinolone
-
Rationale: This cyclization step forms the core quinoline ring. The reaction can be catalyzed by either acid or base, and the choice of catalyst and reaction conditions can influence the yield and purity of the product.[6]
-
Procedure:
-
In a round-bottom flask, dissolve the ortho-aminoaryl ketone intermediate (1.0 eq) and a ketone with an α-methylene group (e.g., cyclohexanone, 1.2 eq) in ethanol.
-
Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to afford the target furan-substituted quinolone.
-
B. Palladium-Catalyzed C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[10][11] This reaction is instrumental in the synthesis of diarylamines, a common structural motif in many kinase inhibitors. This compound can serve as the amine component in these reactions, coupling with a variety of (hetero)aryl halides to generate a library of derivatives for structure-activity relationship (SAR) studies.
Reaction Scheme: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig C-N cross-coupling reaction.
Protocol 3: Synthesis of N-(Aryl)-3-(5-methylfuran-2-yl)aniline
-
Rationale: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. The ligand plays a key role in facilitating the catalytic cycle, and the base is necessary to deprotonate the amine and regenerate the active catalyst.[12]
-
Procedure:
-
To an oven-dried Schlenk tube, add the (hetero)aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and a base such as cesium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
-
II. Application in Materials Science: A Monomer for Conductive Polymers
Polyaniline is a well-known conducting polymer with a wide range of applications in sensors, electrochromic devices, and corrosion inhibition.[13][14] The properties of polyaniline can be tuned by introducing substituents onto the aniline monomer. The polymerization of this compound offers a pathway to novel polyaniline derivatives with potentially unique electronic and physical properties conferred by the furan moiety.
A. Oxidative Polymerization
Chemical oxidative polymerization is a common method for synthesizing polyanilines. An oxidizing agent, typically ammonium persulfate, is used to initiate the polymerization of the aniline monomer in an acidic medium.[15]
Polymerization Workflow
Caption: Oxidative polymerization of this compound.
Protocol 4: Synthesis of Poly(this compound)
-
Rationale: The acidic medium is essential for the formation of the conductive emeraldine salt form of the polymer. The molar ratio of oxidant to monomer is a critical parameter that influences the molecular weight and properties of the resulting polymer.[14]
-
Procedure:
-
Dissolve this compound in an aqueous solution of 1 M HCl with stirring until a homogeneous solution is obtained. Cool the solution to 0-5 °C in an ice bath.
-
Separately, prepare a solution of ammonium persulfate (oxidant-to-monomer molar ratio of 1:1) in 1 M HCl and cool it to 0-5 °C.
-
Add the chilled oxidant solution dropwise to the aniline solution with vigorous stirring. The reaction mixture will typically change color, indicating the onset of polymerization.
-
Continue stirring the reaction mixture at 0-5 °C for 4-6 hours.
-
Collect the precipitated polymer by vacuum filtration and wash it extensively with 1 M HCl followed by deionized water until the filtrate is colorless.
-
Dry the polymer product under vacuum at 60 °C for 24 hours.
-
Conclusion
This compound stands as a versatile and valuable building block in organic synthesis. Its dual functionality allows for the strategic construction of complex molecules with significant potential in both medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel, high-value products. The successful application of these methods will undoubtedly contribute to advancements in drug discovery and the creation of new functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluations of 1,3,5-Triazine Derivatives of Metformin Cyclization with Berberine and Magnolol in the Presence of Sodium Methylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions [dspace.mit.edu]
- 12. uwindsor.ca [uwindsor.ca]
- 13. mdpi.com [mdpi.com]
- 14. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijcmas.com [ijcmas.com]
The Versatile Intermediate: 3-(5-Methylfuran-2-yl)aniline in Synthetic Chemistry
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Among the myriad of synthetic building blocks, those that combine aromatic and heterocyclic moieties often serve as "privileged scaffolds" – core structures that can be readily elaborated to interact with a wide range of biological targets. 3-(5-Methylfuran-2-yl)aniline , a biaryl amine integrating a substituted furan ring with an aniline moiety, represents one such versatile intermediate. Its unique electronic and structural features make it a valuable precursor in the synthesis of kinase inhibitors and other pharmacologically relevant compounds.
The furan ring can act as a bioisostere for a phenyl group, yet it possesses distinct physicochemical properties that can influence a molecule's solubility, metabolic stability, and target engagement[1]. The aniline portion, with its nucleophilic amino group, provides a convenient handle for a variety of synthetic transformations, most notably for the construction of quinazoline, pyrimidine, and other heterocyclic systems that are hallmarks of many kinase inhibitors[2][3]. This guide provides a detailed exploration of this compound, including its synthesis, physical and spectroscopic properties, and detailed protocols for its application in the synthesis of advanced intermediates for drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use. The key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 306935-67-1 | [4] |
| Molecular Formula | C₁₁H₁₁NO | [1][4] |
| Molecular Weight | 173.21 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=CC=C(O1)C2=CC(=CC=C2)N | [1] |
| Predicted XlogP | 2.4 | [1] |
| Appearance | (Predicted) Light brown to yellow solid | N/A |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | N/A |
Spectroscopic Data (Predicted and Analog-Based)
As specific experimental spectra for this compound are not widely published, the following data are predicted based on established principles of NMR and IR spectroscopy and data from analogous compounds[2][5][6][7].
| ¹H NMR (400 MHz, DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic | ~7.40 - 6.80 | m | Aniline-H |
| Furan | ~6.55 | d | Furan-H |
| Furan | ~6.15 | d | Furan-H |
| Amine | ~5.20 | br s | -NH₂ |
| Methyl | ~2.30 | s | -CH₃ |
| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted δ (ppm) | Assignment |
| Aromatic/Furan | ~152.5 | C-O (Furan) |
| Aromatic/Furan | ~148.0 | C-NH₂ (Aniline) |
| Aromatic/Furan | ~132.0 - 105.0 | Aromatic & Furan CH |
| Methyl | ~13.5 | -CH₃ |
| Infrared (IR) Spectroscopy | Predicted ν (cm⁻¹) | Assignment |
| N-H Stretch | 3450 - 3300 (doublet) | Primary Amine |
| C-H Stretch (Aromatic) | 3100 - 3000 | Ar-H |
| C-H Stretch (Aliphatic) | 2950 - 2850 | -CH₃ |
| C=C Stretch (Aromatic) | 1620 - 1580 | Ar C=C |
| C-N Stretch | 1340 - 1250 | Aryl Amine |
| C-O-C Stretch (Furan) | 1150 - 1050 | Furan Ring |
Synthesis of this compound: A Representative Protocol
The most convergent and widely applicable method for synthesizing biaryl compounds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound[8][9][10]. The following protocol is a representative procedure adapted from established methods for similar substrates[3][8][11].
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Reaction: 3-Bromoaniline + (5-methylfuran-2-yl)boronic acid → this compound
Materials:
-
3-Bromoaniline
-
(5-Methylfuran-2-yl)boronic acid (or its pinacol ester)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 3-bromoaniline (1.0 eq), (5-methylfuran-2-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water to the flask to create a 4:1 solvent mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound.
Causality and Optimization:
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often showing good tolerance for functional groups like amines.
-
Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step of the catalytic cycle without promoting significant side reactions.
-
Solvent System: The dioxane/water mixture is effective for dissolving both the organic substrates and the inorganic base, creating a homogeneous or effectively biphasic system where the reaction can proceed efficiently. Degassing is crucial to prevent oxidation of the phosphine ligands and deactivation of the palladium catalyst.
Application in the Synthesis of Kinase Inhibitors
The this compound scaffold is particularly well-suited for the synthesis of inhibitors targeting receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2[12][13][14][15]. These kinases are often dysregulated in various cancers, playing crucial roles in tumor growth, proliferation, and angiogenesis[12][14][16]. The aniline nitrogen of the intermediate can be used to form a crucial bond with an electrophilic heterocyclic core, such as a 4-chloroquinazoline, which is a common strategy in the design of ATP-competitive kinase inhibitors[17][18].
Application Protocol: Synthesis of a 4-Anilinoquinazoline Intermediate
This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a fundamental step in the synthesis of many quinazoline-based kinase inhibitors.
Reaction: 4-Chloro-6-iodo-2-phenylquinazoline + this compound → N-(3-(5-methylfuran-2-yl)phenyl)-6-iodo-2-phenylquinazolin-4-amine
Materials:
-
4-Chloro-6-iodo-2-phenylquinazoline
-
This compound
-
Isopropanol
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-6-iodo-2-phenylquinazoline (1.0 eq) in isopropanol.
-
Add this compound (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC. The formation of a precipitate (the hydrochloride salt of the product) is often observed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitate and wash with cold isopropanol to remove any unreacted starting materials.
-
To obtain the free base, the solid can be suspended in a mixture of dichloromethane and saturated sodium bicarbonate solution and stirred until the solid dissolves in the organic layer. The organic layer is then separated, dried, and concentrated.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Causality and Self-Validation:
-
Reaction Mechanism: The electron-withdrawing nature of the quinazoline ring system activates the 4-position towards nucleophilic attack by the aniline. The reaction proceeds via a Meisenheimer complex intermediate.
-
Solvent: Isopropanol is a common solvent for this type of reaction as it has a suitable boiling point and can dissolve the reactants to a sufficient extent.
-
Product Formation: The formation of the hydrochloride salt of the product drives the reaction to completion. The salt is often crystalline and can be easily isolated by filtration, providing a simple purification step.
Relevance to c-Met/VEGFR-2 Signaling in Oncology
Molecules synthesized from the this compound scaffold are often designed to inhibit receptor tyrosine kinases like c-Met and VEGFR-2. Dual inhibition of these pathways is a powerful strategy in cancer therapy, as it can simultaneously block tumor cell proliferation/survival (c-Met pathway) and tumor angiogenesis (VEGFR-2 pathway)[12][13][14][15].
The binding of ligands (HGF for c-Met, VEGF for VEGFR-2) to their respective receptors induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation initiates downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which ultimately promote cell growth, survival, and migration. ATP-competitive inhibitors, often derived from scaffolds like the one discussed, occupy the ATP-binding pocket of the kinase domain, preventing phosphorylation and thereby blocking signal transduction.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in drug discovery. Its synthesis is accessible through robust and scalable methods like the Suzuki-Miyaura cross-coupling. The presence of both a furan heterocycle and a reactive aniline moiety provides synthetic chemists with a versatile platform to construct complex molecules, particularly potent kinase inhibitors targeting key oncogenic pathways. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this building block in their synthetic campaigns, accelerating the discovery of next-generation therapeutics.
References
- 1. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 306935-67-1 | this compound - Moldb [moldb.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
Application Notes and Protocols for Cross-Coupling Reactions Involving 3-(5-Methylfuran-2-yl)aniline
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing the versatile building block, 3-(5-methylfuran-2-yl)aniline. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers a detailed examination of Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions involving this furan-containing aniline. While specific literature examples for this exact substrate are limited, this guide presents robust, generalized protocols derived from established methodologies for analogous structures. Each section elucidates the mechanistic underpinnings of the respective reaction, provides detailed experimental procedures, and discusses critical parameters for reaction optimization. The aim is to equip scientists with the foundational knowledge and practical guidance necessary to successfully employ this compound in the synthesis of novel molecular entities with potential applications in medicinal chemistry and materials science.
Introduction: The Significance of this compound in Modern Synthesis
The furan moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and its role as a bioisostere for other aromatic systems make it a valuable component in drug design. When coupled with an aniline functionality, as in this compound (CAS No: 306935-67-1), a powerful bifunctional building block emerges.[1] This molecule offers two key points of diversification: the nucleophilic amino group and the aromatic ring system, which can be functionalized via cross-coupling reactions.
The strategic incorporation of the this compound core into larger molecules can significantly influence their pharmacological profiles, including metabolic stability, solubility, and target engagement. This guide focuses on three of the most powerful cross-coupling reactions in the synthetic chemist's toolkit for the derivatization of this valuable intermediate.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or triflates.[2][3] This reaction is paramount for the synthesis of N-aryl derivatives of this compound, which are prevalent motifs in pharmaceuticals and organic electronic materials.
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The choice of palladium precursor, ligand, and base is critical for a successful transformation and is highly substrate-dependent.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Generalized Protocol for N-Arylation
This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 306935-67-1 | 173.21 |
| Aryl Bromide (generic) | Varies | Varies |
| Palladium(II) Acetate (Pd(OAc)₂) | 3244-49-5 | 224.50 |
| XPhos | 564483-18-7 | 476.65 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 |
| Toluene (anhydrous) | 108-88-3 | 92.14 |
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and XPhos (0.05 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add palladium(II) acetate (0.02 equiv.) to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Component Selection:
-
Palladium Source: Palladium(II) acetate is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for a broad range of Buchwald-Hartwig couplings, including those with challenging substrates.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the aniline nitrogen. Weaker bases like cesium carbonate or potassium phosphate may be required for substrates with base-sensitive functional groups.
-
Solvent: Toluene is a common high-boiling, non-polar solvent for this reaction. Dioxane or xylenes are also frequently used.
Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[4][5] This reaction can be employed to synthesize biaryl derivatives of this compound.
Mechanistic Insights
The Suzuki-Miyaura coupling mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] The presence of a base is crucial for the activation of the organoboron species.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol for Biaryl Synthesis
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound derivative with a generic arylboronic acid.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) |
| Bromo-3-(5-methylfuran-2-yl)aniline | Varies | Varies |
| Arylboronic Acid (generic) | Varies | Varies |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| 1,4-Dioxane | 123-91-1 | 88.11 |
| Water | 7732-18-5 | 18.02 |
Procedure:
-
In a round-bottom flask, dissolve the bromo-3-(5-methylfuran-2-yl)aniline (1.0 equiv.) and the arylboronic acid (1.5 equiv.) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add potassium carbonate (2.0 equiv.).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.) to the reaction mixture.
-
Heat the reaction to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purify the residue by flash column chromatography.
Rationale for Component Selection:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable Pd(0) precatalyst. Other effective catalysts include Pd(dppf)Cl₂.
-
Base: Potassium carbonate is a mild base suitable for many Suzuki couplings. Stronger bases like sodium or potassium hydroxide can also be used, but may not be compatible with all functional groups.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents.
Heck Reaction: Olefin Arylation
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[2][7] This reaction can be utilized to introduce alkenyl substituents onto the aromatic ring of this compound.
Mechanistic Considerations
The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst in the presence of a base.[7]
Caption: Key steps in the catalytic cycle of the Heck reaction.
Generalized Protocol for Olefin Arylation
This protocol describes a general method for the Heck reaction of a bromo-substituted this compound with a generic acrylate.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) |
| Bromo-3-(5-methylfuran-2-yl)aniline | Varies | Varies |
| Alkyl Acrylate (generic) | Varies | Varies |
| Palladium(II) Acetate (Pd(OAc)₂) | 3244-49-5 | 224.50 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | 304.37 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |
Procedure:
-
Combine the bromo-3-(5-methylfuran-2-yl)aniline (1.0 equiv.), the alkyl acrylate (1.5 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.) in a sealable reaction vessel.
-
Add anhydrous N,N-dimethylformamide (DMF) and triethylamine (2.0 equiv.) under an inert atmosphere.
-
Seal the vessel and heat the mixture to 100-140 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale for Component Selection:
-
Catalyst System: The combination of palladium(II) acetate and a phosphine ligand like tri(o-tolyl)phosphine is a classic catalyst system for the Heck reaction.
-
Base: Triethylamine acts as a base to neutralize the hydrogen halide formed during the catalytic cycle. Other organic or inorganic bases can also be employed.
-
Solvent: DMF is a polar aprotic solvent that is effective in dissolving the reactants and facilitating the reaction at elevated temperatures.
Conclusion and Future Outlook
This compound is a promising and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and the Heck reaction—provide powerful tools for its derivatization. The generalized protocols presented herein serve as a solid foundation for researchers to develop specific applications. It is imperative to reiterate that these protocols are starting points, and optimization of reaction conditions is crucial for achieving high yields and purity with specific substrates. The continued exploration of cross-coupling strategies with this and related furan-containing anilines will undoubtedly lead to the discovery of novel compounds with significant potential in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
The Emerging Role of 3-(5-Methylfuran-2-yl)aniline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The furan-aniline scaffold is a privileged structural motif in medicinal chemistry, recognized for its ability to impart a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The furan ring, acting as a bioisostere of a phenyl group, can enhance metabolic stability and receptor interactions, while the aniline moiety provides a versatile handle for synthetic diversification.[2] This guide focuses on the specific applications of the 3-(5-Methylfuran-2-yl)aniline core, a promising building block for the development of novel therapeutics, particularly in the realm of oncology. We will explore its synthesis, potential as a scaffold for kinase inhibitors, and provide detailed protocols for its preparation and biological evaluation.
The this compound Scaffold: A Gateway to Novel Kinase Inhibitors
The this compound structure combines the electron-rich 5-methylfuran ring with a meta-substituted aniline. This arrangement offers unique steric and electronic properties for targeted drug design. In the context of cancer therapy, the development of small molecule kinase inhibitors is a major focus.[3] The aniline portion of the scaffold can serve as a key hydrogen bond donor and acceptor, mimicking the hinge-binding motif of many ATP-competitive kinase inhibitors. The furan moiety can be tailored to occupy hydrophobic pockets within the kinase active site, potentially enhancing potency and selectivity.
Derivatives of the broader furan-aniline class have shown inhibitory activity against key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.[4][5][6] Aberrant activation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5]
Synthesis and Characterization of this compound
The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction forms the crucial carbon-carbon bond between the furan and aniline rings.[7]
Synthetic Workflow
The overall synthetic strategy involves the coupling of a suitable boronic acid or ester derivative of 5-methylfuran with a halogenated aniline derivative.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is based on general procedures for Suzuki-Miyaura cross-coupling reactions involving aniline derivatives.[8][9]
Materials:
-
3-Bromoaniline
-
5-Methyl-2-furanboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-bromoaniline (1.0 eq), 5-methyl-2-furanboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.
Characterization Data (Predicted and Reported):
| Technique | Data |
| ¹H NMR | δ 7.14 (t, 1H), 6.74 (d, 1H), 6.70 (s, 1H), 6.61 (m, 1H), 4.60 (s, 2H), 3.69 (s, 2H).[7] |
| ¹³C NMR | Predicted shifts for aniline carbons: ~147, 130, 118, 115 ppm. Predicted shifts for furan carbons: ~155, 152, 108, 106 ppm. Methyl carbon: ~14 ppm. |
| Mass Spec. | (ESI-MS) [M+H]⁺: m/z 174.09.[1] |
Note: The provided ¹H NMR data is from a patent for a similar but not identical compound and should be used as a reference.[7] Actual shifts may vary.
Application in Anticancer Drug Discovery: Targeting Kinase Signaling Pathways
The this compound scaffold is an excellent starting point for the development of kinase inhibitors. By modifying the aniline nitrogen with various functionalities, libraries of compounds can be synthesized and screened for their ability to inhibit specific kinases involved in cancer cell proliferation and survival.
Hypothesized Mechanism of Action: Dual PI3K/mTOR Inhibition
Many furan-containing compounds have been investigated as inhibitors of the PI3K/Akt/mTOR pathway.[4][5] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in cancer. A hypothetical derivative of this compound could be designed to bind to the ATP-binding pocket of PI3K and/or mTOR, thereby blocking their kinase activity and downstream signaling.
References
- 1. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102180800A - Synthesis method of aniline compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
Application Note & Protocols: Strategic Derivatization of 3-(5-Methylfuran-2-yl)aniline for High-Throughput Biological Screening
Abstract
The 3-(5-methylfuran-2-yl)aniline scaffold represents a confluence of two privileged pharmacophores: the furan ring, a versatile bioisostere for phenyl groups that can enhance metabolic stability, and the aniline moiety, a cornerstone for building diverse molecular architectures.[1][2][3] This combination presents a fertile starting point for drug discovery campaigns. This guide provides a comprehensive framework for the strategic derivatization of this core structure and outlines robust, validated protocols for subsequent biological screening. We detail two high-yield synthetic routes targeting the aniline nitrogen—amide and sulfonamide formation—to generate a chemically diverse library. Subsequently, we provide step-by-step protocols for a tiered biological evaluation cascade, beginning with general cytotoxicity assessment and progressing to targeted anti-inflammatory and antibacterial assays. The methodologies herein are designed to empower researchers in medicinal chemistry and drug development to efficiently explore the structure-activity relationships (SAR) of this promising scaffold.
Section 1: Rationale-Driven Derivatization Strategies
The primary amino group of this compound is an ideal handle for chemical modification. Its nucleophilicity allows for a wide range of transformations. The choice of reaction should be guided by the goal of introducing diverse chemical functionalities that can probe different interactions with biological targets. We present two foundational strategies that introduce moieties with proven significance in medicinal chemistry.
Strategy A: Amide Bond Formation via Carboxylic Acid Coupling
Expert Rationale: The amide bond is one of the most prevalent functionalities in approved pharmaceuticals. Its conformational rigidity, metabolic stability, and capacity to act as both a hydrogen bond donor and acceptor make it a powerful tool for modulating target binding and pharmacokinetic properties.[4][5] Utilizing a diverse panel of carboxylic acids allows for the systematic exploration of steric and electronic effects on biological activity. The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as Hydroxybenzotriazole (HOBt) provides a reliable method for forming amides under mild conditions, even with less reactive anilines.[4]
Workflow for Amide Synthesis
Caption: General workflow for EDC/HOBt mediated amide coupling.
Protocol 1: General Procedure for EDC/HOBt-Mediated Amide Synthesis
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and HOBt (catalytic, 0.1 eq, or stoichiometric, 1.0 eq). Dissolve the components in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Coupling Reagent Addition: Add EDC hydrochloride (1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide derivative.
Strategy B: Sulfonamide Formation
Expert Rationale: The sulfonamide group is a key pharmacophore found in a wide array of drugs, including antibacterial agents, diuretics, and anticonvulsants. It is a stable, non-hydrolyzable mimic of an amide or ester and can form crucial hydrogen bonds with protein targets. Derivatization with various sulfonyl chlorides allows for the introduction of diverse aryl or alkyl groups, significantly expanding the chemical space for biological screening.
Protocol 2: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) (~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the desired sulfonyl chloride (1.1 eq) dropwise or in small portions. If using DCM as a solvent, add a non-nucleophilic base like triethylamine (1.5 eq).
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours.
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Work-up (Pyridine as solvent): Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.
-
Work-up (DCM as solvent): Dilute the reaction mixture with DCM.
-
Washing: Wash the organic solution with 1 M aqueous HCl (3x) to remove pyridine/triethylamine, followed by saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product via flash column chromatography or recrystallization to obtain the pure sulfonamide.
| Derivative Type | Example Reagent | Typical Conditions | Expected Yield |
| Amide | 4-Chlorobenzoic Acid | EDC, HOBt, DIPEA, DMF, RT, 18h | 75-90% |
| Amide | Cyclohexanecarboxylic Acid | EDC, HOBt, DIPEA, DMF, RT, 18h | 80-95% |
| Sulfonamide | 4-Toluenesulfonyl Chloride | Pyridine, RT, 12h | 85-95% |
| Sulfonamide | Methanesulfonyl Chloride | TEA, DCM, RT, 6h | 70-85% |
| Table 1: Representative derivatization reactions and expected outcomes. |
Section 2: Tiered Biological Screening Cascade
A tiered screening approach maximizes efficiency by first eliminating broadly cytotoxic or inactive compounds, then advancing promising candidates to more specific, resource-intensive assays.
Screening Cascade Logic
Caption: Logical workflow for a tiered biological screening campaign.
Tier 1: MTT Assay for Cytotoxicity and Cell Viability
Expert Rationale: The MTT assay is a foundational colorimetric method to assess a compound's effect on cell viability.[6] It measures the metabolic activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT into purple formazan crystals.[6] This initial screen is critical for identifying compounds with potential anticancer activity and for establishing a non-toxic concentration range for subsequent cell-based assays.[6][7]
Protocol 3: MTT Assay Against a Cancer Cell Line (e.g., MCF-7)
-
Cell Plating: Seed MCF-7 cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple precipitate is visible.[8]
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Tier 2, Assay 1: Anti-Inflammatory Screening via Nitric Oxide (NO) Assay
Expert Rationale: Macrophages play a central role in inflammation. When stimulated with lipopolysaccharide (LPS), they produce pro-inflammatory mediators, including nitric oxide (NO).[10] This assay quantifies the inhibitory effect of test compounds on NO production by measuring nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.[11] It serves as a robust model for identifying potential anti-inflammatory agents.[10][12]
Protocol 4: NO Production Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[11]
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds (determined from the MTT assay) for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[11]
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes.[11]
-
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentrations.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Tier 2, Assay 2: Antibacterial Screening via Broth Microdilution
Expert Rationale: The emergence of antibiotic resistance necessitates the discovery of new antibacterial agents.[13][14] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[15] This assay provides quantitative data on a compound's potency against both Gram-positive and Gram-negative bacteria.
Protocol 5: MIC Determination by Broth Microdilution
-
Bacterial Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) into appropriate broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute to a final concentration of ~5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in broth, typically starting from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial suspension to each well, bringing the final volume to 100 or 200 µL.
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). A viability indicator like resazurin may be added to aid visualization.
-
Data Recording: Record the MIC value for each compound against each bacterial strain.
Section 3: Preliminary Structure-Activity Relationship (SAR) Analysis
Expert Rationale: SAR is the cornerstone of medicinal chemistry, linking the chemical structure of a compound to its biological effect.[1][16] By synthesizing and testing a library of derivatives, researchers can identify which chemical modifications enhance potency, selectivity, or other desirable properties. For example, comparing the IC₅₀ or MIC values of derivatives with different substituents (e.g., electron-withdrawing vs. electron-donating groups on an appended phenyl ring) provides critical insights for designing the next generation of more effective compounds.[16][17]
Conceptual SAR Workflow
Caption: Conceptual diagram of a Structure-Activity Relationship study.
Example SAR Data Table
| Compound ID | Modification (R-Group) | MTT IC₅₀ (µM) vs. MCF-7 | NO Inhibition (%) @ 10 µM | MIC (µg/mL) vs. S. aureus |
| Core | H (unmodified aniline) | >100 | <10 | >128 |
| AMIDE-01 | -CO-(4-Cl-Ph) | 15.2 | 45 | 64 |
| AMIDE-02 | -CO-(4-OMe-Ph) | 48.5 | 22 | >128 |
| SULFON-01 | -SO₂-(4-Me-Ph) | 25.1 | 68 | 32 |
| Table 2: Template for summarizing SAR data. Results are hypothetical. |
By populating such a table, a researcher can quickly discern trends. For instance, the hypothetical data above suggests that an electron-withdrawing chloro group (AMIDE-01) is better for cytotoxicity than an electron-donating methoxy group (AMIDE-02), while the tosyl group (SULFON-01) confers good anti-inflammatory and antibacterial activity. These initial findings guide the rational design of future analogs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 13. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods | Aging [aging-us.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-(5-Methylfuran-2-yl)aniline in Advanced Materials Science
Introduction: Bridging Bio-Renewable Feedstocks and High-Performance Polymers
The convergence of sustainable chemistry and materials science has catalyzed the exploration of novel monomers derived from bio-renewable resources. Among these, furan derivatives, accessible from cellulosic and lignocellulosic biomass, are emerging as key building blocks for next-generation functional polymers.[1][2] This guide focuses on 3-(5-Methylfuran-2-yl)aniline , a unique monomer integrating a reactive furan moiety with a versatile aniline backbone. This combination offers a compelling platform for the development of advanced materials with tailored electronic, optical, and chemical properties. The inherent functionalities of the furan and aniline rings allow for the synthesis of polymers with potential applications in organic electronics, chemical sensors, and anti-corrosion coatings.
This document serves as a comprehensive resource for researchers, materials scientists, and professionals in drug development, providing in-depth application notes and validated protocols for the synthesis, characterization, and utilization of polymers derived from this compound.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing effective polymerization strategies and predicting the characteristics of the resulting materials.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | PubChem CID: 793234 |
| Molecular Weight | 173.21 g/mol | PubChem CID: 793234 |
| Appearance | (Predicted) Light brown to yellow solid | - |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, DMSO) | [3] |
PART 1: Polymer Synthesis Protocols
The presence of both an aniline and a furan group in this compound allows for polymerization through various mechanisms, primarily oxidative polymerization targeting the aniline moiety. The furan ring can also participate in polymerization under specific conditions, or remain as a functional pendant group.
Protocol 1: Chemical Oxidative Polymerization
This protocol details the synthesis of poly(this compound) via chemical oxidation, a versatile method for producing conductive polymers. The procedure is adapted from established methods for aniline polymerization.[3][4]
Rationale: Oxidative polymerization of aniline derivatives is a well-established method for producing polyaniline (PANI) and its derivatives. Ammonium persulfate (APS) is a common and effective oxidizing agent that initiates the polymerization process in an acidic medium. The acidic environment is crucial for the formation of the conductive emeraldine salt form of the polymer.
Experimental Workflow:
Chemical Polymerization Workflow
Materials:
-
This compound (monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel and flask)
Step-by-Step Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific molar amount of this compound in 1 M HCl. Place the beaker in an ice bath and stir until the monomer is completely dissolved, maintaining the temperature between 0-5 °C.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric equivalent of ammonium persulfate in deionized water. The molar ratio of oxidant to monomer is typically 1.25:1.
-
Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution. A color change from a light solution to a dark green or black suspension should be observed, indicating the onset of polymerization.
-
Reaction Continuation: Continue stirring the reaction mixture for 4-6 hours at 0-5 °C to ensure complete polymerization.
-
Isolation and Purification: Filter the resulting dark precipitate using a Büchner funnel. Wash the precipitate sequentially with 1 M HCl and then with methanol to remove any unreacted monomer, oligomers, and residual oxidant.
-
Drying: Dry the polymer powder in a vacuum oven at 60 °C for 24 hours. The final product is the hydrochloride salt of poly(this compound).
Protocol 2: Electrochemical Polymerization (Electropolymerization)
Electropolymerization offers precise control over the thickness and morphology of the polymer film deposited on a conductive substrate. This method is particularly useful for fabricating thin films for sensor and electronic applications.
Rationale: The electrochemical oxidation of aniline and its derivatives on an electrode surface leads to the formation of a polymer film. Cyclic voltammetry is a powerful technique for both synthesizing and characterizing the electrochemical properties of the resulting polymer. The applied potential sweeps initiate the oxidation of the monomer, leading to the growth of the polymer film on the working electrode.
Experimental Setup:
Electrochemical Polymerization Setup
Materials and Equipment:
-
This compound
-
Sulfuric acid (H₂SO₄, 0.5 M) or other suitable supporting electrolyte
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat/Galvanostat
-
Electrochemical cell
Step-by-Step Procedure:
-
Electrolyte Preparation: Prepare a solution of 0.5 M H₂SO₄ in deionized water. Add this compound to this solution to a final concentration of 0.1 M.
-
Cell Assembly: Assemble the three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the electrolyte solution.
-
Electropolymerization: Perform cyclic voltammetry by sweeping the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles (e.g., 10-20 cycles). The growth of the polymer film on the working electrode can be observed by the increase in the peak currents with each cycle.
-
Film Rinsing: After electropolymerization, carefully remove the working electrode from the cell and rinse it with the electrolyte solution (without the monomer) and then with deionized water to remove any unreacted monomer and oligomers.
-
Drying: Dry the polymer-coated electrode under a stream of nitrogen or in a desiccator.
PART 2: Characterization of Poly(this compound)
The synthesized polymer should be thoroughly characterized to understand its structure, morphology, and properties.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer and confirm the polymerization.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretching vibrations |
| ~3100 | C-H stretching of the furan ring |
| ~1600 & ~1500 | C=C stretching of quinoid and benzenoid rings of polyaniline backbone |
| ~1300 | C-N stretching of the secondary aromatic amine |
| ~1140 | "Electronic-like" band, indicative of charge delocalization in the conductive form |
| ~1020 | C-O-C stretching of the furan ring |
| ~800 | C-H out-of-plane bending of the furan and benzene rings |
-
UV-Visible Spectroscopy: This technique provides information about the electronic transitions in the polymer, which are related to its conjugation and oxidation state. The emeraldine salt form of polyaniline typically shows two characteristic absorption bands.
Electrochemical Characterization
-
Cyclic Voltammetry (CV): For electropolymerized films, CV can be performed in a monomer-free electrolyte solution to study the redox behavior of the polymer. The voltammogram will show characteristic oxidation and reduction peaks corresponding to the transitions between the different oxidation states of the polyaniline backbone (leucoemeraldine, emeraldine, and pernigraniline). The electrochemical behavior of substituted anilines can be influenced by the nature and position of the substituent.[5][6][7][8][9]
PART 3: Applications in Materials Science
The unique combination of a furan ring and a polyaniline backbone in poly(this compound) opens up possibilities for various applications.
Application Protocol 1: Chemiresistive Gas Sensor
The conductivity of polyaniline-based materials is sensitive to the presence of certain gases, making them suitable for chemiresistive sensors.[3] The furan moiety may enhance the selectivity or sensitivity towards specific analytes.
Fabrication of the Sensor:
-
Deposit a thin film of poly(this compound) onto an interdigitated electrode (IDE) using either spin-coating of the chemically synthesized polymer or direct electropolymerization.
-
Dry the device carefully.
-
Connect the IDE to a source meter to measure the resistance.
Gas Sensing Measurement Workflow:
Gas Sensing Measurement Workflow
Procedure:
-
Place the sensor in a sealed gas chamber.
-
Establish a stable baseline resistance by purging the chamber with an inert gas (e.g., nitrogen).
-
Introduce a known concentration of the target analyte gas (e.g., ammonia, volatile organic compounds) into the chamber.
-
Monitor and record the change in the sensor's resistance over time.
-
Purge the chamber with the inert gas to allow the sensor's resistance to recover to the baseline.
-
The sensor response is typically calculated as the relative change in resistance ((R_gas - R_air) / R_air).
Application Protocol 2: Anticorrosion Coating
Polyaniline is known for its ability to protect metals from corrosion by forming a passive oxide layer. The furan group in the polymer may enhance the adhesion of the coating to the metal surface.
Coating Application:
-
Prepare a solution or dispersion of the chemically synthesized poly(this compound) in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) or as a composite with a commercial resin.
-
Apply the coating onto a pre-cleaned metal substrate (e.g., cold-rolled steel) using techniques such as dip-coating, spin-coating, or spray-coating.
-
Cure the coating at an appropriate temperature.
Corrosion Testing (Electrochemical Impedance Spectroscopy - EIS):
-
Immerse the coated metal substrate in a corrosive medium (e.g., 3.5% NaCl solution).
-
Use a three-electrode electrochemical cell with the coated substrate as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).
-
Perform EIS measurements over a range of frequencies to evaluate the coating's resistance and capacitance, which are indicative of its protective properties. Higher impedance values suggest better corrosion protection.
Conclusion
This compound is a promising monomer for the development of novel functional polymers. Its unique structure, combining the electroactive properties of aniline with the renewable origin and reactivity of furan, offers a versatile platform for materials innovation. The protocols and application notes provided in this guide are intended to facilitate the exploration of this exciting new material and to inspire further research into its potential in diverse fields of materials science.
References
- 1. [PDF] Polyfuran conducting polymers: Synthesis, properties, and applications | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for the Polymerization of 3-(5-Methylfuran-2-yl)aniline Derivatives
Introduction: Bridging Bio-Based Scaffolds with Conductive Polymer Technology
Conducting polymers have revolutionized fields ranging from electronics to biomedical devices, with polyaniline (PANI) being a cornerstone due to its straightforward synthesis, environmental stability, and tunable conductivity.[1][2][3] The versatility of PANI stems from its unique emeraldine salt state, the conductive form, which can be reversibly modulated through doping.[1][4] However, the pursuit of next-generation materials necessitates further innovation beyond pristine PANI. A primary strategy involves the chemical modification of the aniline monomer to refine and enhance the polymer's physicochemical properties, such as solubility, processability, and specific functionalities.[2][4][5][6]
This guide focuses on the polymerization of a novel monomer, 3-(5-Methylfuran-2-yl)aniline . This compound represents a strategic fusion of two critical chemical moieties: the electroactive aniline unit, responsible for the conductive polymer backbone, and the furan ring, a bio-based scaffold derivable from renewable resources like sugars and lignin.[7][8] The incorporation of the furan ring is not merely a "green" alternative; it introduces distinct steric and electronic characteristics that can influence the final polymer's conformation, conductivity, and potential for further functionalization.[8][9] The methyl group on the furan ring further modifies its electronic properties.
The resulting polymers, poly(this compound), are anticipated to be a new class of partially bio-based conductive materials. Their tailored properties could open new avenues in applications such as advanced sensors, corrosion-resistant coatings, and energy storage systems.[1][5] This document provides detailed protocols for both chemical and electrochemical polymerization methods, guidelines for comprehensive characterization, and insights into the key parameters that govern the synthesis.
I. Chemical Oxidative Polymerization
Chemical oxidative polymerization is a robust and scalable method for producing bulk quantities of the polymer. The fundamental principle involves the oxidation of the aniline monomer by a chemical agent, typically in an acidic medium, to form radical cations. These reactive intermediates then couple to propagate the polymer chain.[10][11] The acidic environment is crucial for protonating the polymer backbone as it forms, yielding the conductive emeraldine salt.[1]
Detailed Protocol: Chemical Synthesis of Poly(this compound) Emeraldine Salt
A. Materials:
-
This compound (Monomer)[12]
-
Ammonium Persulfate ((NH₄)₂S₂O₈) (Oxidant)
-
Hydrochloric Acid (HCl), 1 M solution (Dopant/Medium)
-
Methanol (Wash Solvent)
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Beakers and Graduated Cylinders
-
Buchner Funnel and Filter Paper
-
Vacuum Oven
B. Step-by-Step Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific molar amount of this compound in 1 M HCl. A typical starting concentration is 0.1 M. Place the beaker in an ice bath on a magnetic stirrer and stir until the monomer is fully dissolved and the solution temperature equilibrates to 0-5 °C.
-
Oxidant Solution Preparation: In a separate beaker, prepare the oxidant solution by dissolving ammonium persulfate in 1 M HCl. A standard molar ratio of oxidant to monomer is 1.25:1.[5] Ensure the oxidant is fully dissolved.
-
Initiation of Polymerization: Slowly add the ammonium persulfate solution dropwise to the chilled, stirring monomer solution. A gradual color change from a pale yellow or brown to a dark green or black is indicative of polymerization.
-
Reaction Progression: Continue stirring the reaction mixture in the ice bath for 4-6 hours to ensure complete polymerization.[1] The dark polymer precipitate will become more prominent over time.
-
Polymer Isolation and Purification:
-
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours to remove residual solvent. The final product is the dark green, conductive emeraldine salt form of poly(this compound).
Causality Behind Experimental Choices & Optimization
The success of the polymerization and the properties of the resulting polymer are highly dependent on several key parameters.
| Parameter | Rationale & Effect on Polymer Properties | Typical Range |
| Oxidant/Monomer Ratio | Controls the extent of polymerization and molecular weight. An excess of oxidant ensures complete monomer conversion but can lead to over-oxidation and chain degradation.[13][14][15] | 1.0 - 1.5 |
| Reaction Temperature | Lower temperatures (0-5 °C) are critical for promoting para-coupling of aniline units, leading to a more linear and conductive polymer. Higher temperatures can increase side reactions and branching.[1][16] | 0 - 25 °C |
| Acid Concentration (pH) | A highly acidic medium (pH < 2) is necessary to protonate the aniline nitrogen, facilitating the formation of the desired emeraldine salt and preventing the formation of non-conductive pernigraniline.[11] | 1 M HCl or H₂SO₄ |
| Monomer Concentration | Affects the polymerization rate and final polymer yield. Higher concentrations can lead to faster polymerization but may result in lower molecular weight due to precipitation.[13][14] | 0.05 - 0.2 M |
Workflow Visualization
Caption: Workflow for Chemical Oxidative Synthesis.
II. Electrochemical Polymerization
Electrochemical polymerization offers precise control over polymer film growth, morphology, and thickness directly onto a conductive substrate.[16] This method is ideal for applications requiring thin, uniform films, such as in sensors or electronic devices. The process involves the anodic oxidation of the monomer at the surface of a working electrode within an electrochemical cell.[10][17]
Detailed Protocol: Electrosynthesis of a Poly(this compound) Film
A. Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-Electrode Electrochemical Cell
-
Working Electrode (e.g., Platinum, Gold, or Indium Tin Oxide (ITO) glass)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
This compound (Monomer)
-
Supporting Electrolyte (e.g., Lithium Perchlorate (LiClO₄) or HCl)
-
Solvent (e.g., Acetonitrile for organic systems, or 1 M HCl for aqueous systems)
-
Inert gas (Nitrogen or Argon) for deoxygenation
B. Step-by-Step Procedure:
-
Electrode Preparation: Thoroughly clean the working electrode surface (e.g., by polishing with alumina slurry, followed by sonication in deionized water and acetone) to ensure uniform film deposition.
-
Electrolyte Preparation: Prepare the polymerization solution. A typical composition is 0.1 M monomer and 0.5 M supporting electrolyte (e.g., LiClO₄ in acetonitrile).
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte. Place the reference electrode tip close to the working electrode surface.
-
Deoxygenation: Purge the electrolyte with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a gentle inert gas blanket over the solution during the experiment.
-
Electropolymerization:
-
Cyclic Voltammetry (CV) Method: Cycle the potential of the working electrode between a lower limit (e.g., -0.2 V) and an upper limit where monomer oxidation occurs (e.g., +1.0 V vs. Ag/AgCl) for a set number of cycles. An increase in the redox peak currents with each cycle indicates successful polymer film deposition.
-
Potentiostatic Method: Apply a constant potential to the working electrode at which the monomer oxidizes. This method is useful for growing thicker films.
-
-
Post-Synthesis Treatment: After deposition, gently rinse the polymer-coated electrode with the pure solvent (e.g., acetonitrile) to remove residual monomer and electrolyte, then allow it to dry.
Causality Behind Experimental Choices & Optimization
Electropolymerization is a nuanced process where several factors dictate the final film quality.
| Parameter | Rationale & Effect on Polymer Properties |
| Potential Window / Applied Potential | The upper potential limit must be sufficient to oxidize the monomer but not so high as to cause over-oxidation and degradation of the polymer film.[17][18] |
| Scan Rate (CV) | Slower scan rates generally lead to more uniform, dense, and adherent films. Faster rates can result in a more porous or less ordered structure.[16] |
| Solvent & Supporting Electrolyte | The choice of solvent and electrolyte affects monomer solubility, solution conductivity, and the doping level of the resulting polymer. The electrolyte anion is incorporated into the film as the dopant.[11][17] |
| Number of Cycles / Deposition Time | Directly controls the thickness of the deposited polymer film. |
Workflow Visualization
Caption: Setup for Electrochemical Polymerization.
III. Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis of the polymer and to understand its structural, morphological, and electronic properties.
Expected Characterization Results
| Technique | Purpose | Expected Observations for Poly(this compound) |
| FTIR Spectroscopy | Structural confirmation | Appearance of bands for quinonoid (~1580 cm⁻¹) and benzenoid (~1490 cm⁻¹) rings. C-N stretching (~1300 cm⁻¹). Persistence of characteristic furan ring vibrations.[19][20] |
| UV-Vis Spectroscopy | Confirming electronic structure and oxidation state | For the emeraldine salt, expect two characteristic absorptions: one around 320-360 nm (π-π* transition of the benzenoid ring) and a broad polaron band extending into the near-IR (>700 nm), indicating the conductive state.[4][6] |
| Scanning Electron Microscopy (SEM) | Morphological analysis | Varies with synthesis conditions; can range from granular to fibrillar or porous structures.[4][6] |
| Thermogravimetric Analysis (TGA) | Thermal stability assessment | Provides the onset temperature of decomposition, indicating the polymer's stability at elevated temperatures.[20] |
| Cyclic Voltammetry (CV) | Electrochemical activity | The polymer-coated electrode should exhibit characteristic redox peaks corresponding to the transitions between its different oxidation states (leucoemeraldine, emeraldine, pernigraniline).[18] |
IV. Potential Applications
The unique combination of the furan and aniline moieties suggests a range of applications where the properties of poly(this compound) can be leveraged.
Caption: Potential Applications based on Polymer Properties.
-
Sensors: The polymer's conductivity is sensitive to its environment. This property can be exploited to develop sensors for various gases and chemicals, where interaction with the analyte causes a measurable change in resistance.[5][6]
-
Conductive and Anti-Corrosion Coatings: Like PANI, these derivatives can be used to create conductive coatings for electromagnetic shielding or as a passive layer on metals to inhibit corrosion.[1]
-
Energy Storage: The redox activity of the polymer backbone makes it a promising candidate for use as an electrode material in rechargeable batteries and supercapacitors.[1]
-
Bio-Based Electronics: The presence of the furan moiety provides a pathway to developing more sustainable and environmentally friendly electronic components.[8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcmas.com [ijcmas.com]
- 4. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applications of furan and its derivative | PPTX [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Optimization of polymerization conditions of furan with aniline for variable conducting polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [PDF] Optimization of polymerization conditions of furan with aniline for variable conducting polymers. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
- 18. researchgate.net [researchgate.net]
- 19. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 20. The structural properties of poly(aniline)--analysis via FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(5-Methylfuran-2-yl)aniline in Drug Discovery
Introduction: The Strategic Value of the 3-(5-Methylfuran-2-yl)aniline Scaffold
In the landscape of medicinal chemistry, the assembly of novel molecular architectures with the potential for biological activity is paramount. This compound emerges as a compelling starting material, integrating two key pharmacophoric elements: an aniline ring and a 5-methylfuran moiety. The aniline provides a versatile handle for a multitude of chemical transformations, enabling the exploration of diverse chemical space. The furan ring, a bioisostere of the phenyl group, offers a unique electronic and steric profile, often improving metabolic stability and pharmacokinetic properties of drug candidates.[1] Derivatives of furan-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound as a foundational building block. We will delve into robust synthetic protocols for its derivatization and discuss its potential applications in the discovery of novel therapeutic agents.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material is critical for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [4] |
| Molecular Weight | 173.21 g/mol | [5] |
| CAS Number | 306935-67-1 | [5] |
| Appearance | Not specified, likely a solid | N/A |
| Purity | Typically ≥97% | [5] |
Safety Precautions: this compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Derivatization Protocols
The primary amino group of this compound is a prime site for chemical modification. Below are detailed protocols for two fundamental transformations: amide bond formation and Buchwald-Hartwig amination.
Protocol 1: Amide Bond Formation via Acyl Chloride
This protocol describes the synthesis of an amide derivative, a common structural motif in many pharmaceuticals.
Workflow for Amide Bond Formation:
Caption: General workflow for the synthesis of an amide derivative.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Desired Acyl Chloride (e.g., Benzoyl Chloride)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This protocol outlines the coupling of this compound with an aryl bromide.
Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Celite
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure:
-
In an oven-dried Schlenk flask, combine the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), phosphine ligand (e.g., Xantphos, 4-10 mol%), and base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to reflux (typically 80-110°C) and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing the pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired diarylamine derivative.
Application in Drug Discovery: A Hypothetical Case Study
Derivatives of the this compound scaffold are of interest for their potential as kinase inhibitors in oncology.[8] Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The this compound core can serve as a versatile platform to build molecules with the potential to target specific kinases.
Hypothetical Signaling Pathway Targeted by a Derivative:
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
In this hypothetical scenario, a derivative of this compound is designed to inhibit an overactive receptor tyrosine kinase (RTK) implicated in cancer. By blocking the ATP-binding site of the RTK, the inhibitor prevents downstream signaling, ultimately leading to a reduction in tumor cell proliferation and survival.
Screening and Biological Evaluation:
Once a library of derivatives is synthesized, a systematic screening process can be initiated.
-
Primary Kinase Assay: An in vitro biochemical assay to determine the inhibitory activity (IC₅₀) of the compounds against the target kinase.
-
Cell-Based Proliferation Assay: A cell-based assay (e.g., MTT or CellTiter-Glo) to assess the anti-proliferative effects of the compounds on cancer cell lines that are dependent on the target kinase.
-
Selectivity Profiling: Screening of the most potent compounds against a panel of other kinases to determine their selectivity profile.
-
In Vivo Efficacy Studies: Evaluation of lead compounds in animal models of cancer to assess their anti-tumor activity.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in these application notes provide a solid foundation for the derivatization of this scaffold. By leveraging established synthetic methodologies and a rational approach to drug design, researchers can effectively explore the chemical space around this promising core structure in the quest for new and improved medicines.
References
- 1. orientjchem.org [orientjchem.org]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 306935-67-1 | this compound - Moldb [moldb.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(5-Methylfuran-2-yl)aniline
Welcome to the technical support center for the purification of 3-(5-Methylfuran-2-yl)aniline (CAS No. 306935-67-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this valuable building block in high purity. We will delve into the underlying chemical principles to empower you to make informed decisions during your purification process.
I. Compound Stability and Handling Considerations
Before commencing any purification protocol, it is crucial to understand the chemical nature of this compound. This molecule contains both a basic aniline moiety and an acid-sensitive furan ring.
-
Aniline Moiety: Like many anilines, this compound is susceptible to air and light-induced oxidation, which often manifests as a darkening in color from a pale yellow or brown to a dark, tarry appearance.[1][2] Proper handling and storage are paramount to prevent degradation.
-
Furan Moiety: The furan ring is an electron-rich heterocycle that is prone to degradation under strongly acidic conditions, which can trigger polymerization or ring-opening reactions.[3][4][5] This sensitivity is a critical factor when selecting a purification method, particularly chromatographic techniques.
Key Recommendations:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize oxidation.[4]
-
Light Protection: Store the compound in amber vials or containers protected from light.[1][4]
-
Temperature Control: For long-term storage, keep the purified material at low temperatures (e.g., 4°C).[4]
II. Troubleshooting Common Purification Issues
This section addresses frequently encountered problems during the purification of this compound in a question-and-answer format.
FAQs: Column Chromatography
Question 1: My compound is streaking badly on the silica gel column and my yield is very low. What's happening?
Answer: This is a classic issue when purifying amines on standard silica gel. The acidic nature of silica gel can lead to strong, sometimes irreversible, adsorption of the basic aniline. This causes significant tailing (streaking) of the compound's band and can result in poor recovery.[3][4]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing your column, neutralize the acidic sites on the silica gel. This can be achieved by preparing a slurry of the silica gel in your starting eluent system containing a small amount of a tertiary amine, typically 1-3% triethylamine (Et₃N).[3][4][6] The triethylamine will bind to the acidic sites, allowing your aniline to elute more cleanly.
-
Use a Basic Modifier in the Eluent: Consistently add 0.5-1% triethylamine to your mobile phase throughout the entire purification process to maintain a basic environment on the column.[6] A common eluent system for polar amines is a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 90:9:1).[3]
-
Switch to an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative for the purification of basic compounds like anilines.[3][4]
-
Reversed-Phase Silica (C18): For less polar impurities, reversed-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be highly effective.[3]
-
Question 2: The fractions I've collected are turning dark, and my final product is colored, even after chromatography. Why?
Answer: This indicates product degradation, which can occur either on the column or during solvent removal. The furan ring's sensitivity to acid and the aniline's susceptibility to oxidation are the primary culprits.[5][7]
Troubleshooting Steps:
-
Minimize Time on Column: Work efficiently to reduce the residence time of your compound on the stationary phase.[3]
-
Use Deactivated Silica/Alumina: As mentioned above, this minimizes acid-catalyzed degradation of the furan ring.[3]
-
Solvent Removal: When evaporating your pure fractions, use a rotary evaporator with a water bath set to a low temperature (≤ 40°C) to prevent thermal decomposition.
-
Activated Carbon Treatment: If the final product remains colored due to persistent impurities, you can try treating a solution of the compound with a small amount of activated carbon before a final filtration and solvent removal.[7]
Logical Flow for Troubleshooting Column Chromatography
The following diagram outlines a decision-making process for optimizing the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography.
FAQs: Recrystallization
Question 3: I'm struggling to find a suitable solvent for recrystallization. What should I try?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[8] For anilines, a common starting point is a mixed solvent system, often involving an alcohol and water or a non-polar solvent.[2]
Solvent Selection Strategy:
-
Single Solvents: Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, toluene, ethyl acetate, and water) to gauge solubility at room and elevated temperatures.
-
Solvent Pairs: If a single solvent is not ideal, try a binary system. A common and effective pair for similar compounds is ethanol/water.[2] Dissolve the compound in the minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly. Another option is ethyl acetate/hexane.
Question 4: My product is oiling out instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point.
Troubleshooting Steps:
-
Cool Slowly: Avoid rapid cooling. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[3]
-
Use More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture and reheat until it is homogeneous before attempting to cool it again.
III. Detailed Purification Protocols
Protocol 1: Flash Column Chromatography (Base-Deactivated Silica)
This protocol is recommended for purifying multi-gram quantities of crude this compound.
1. Preparation of the Stationary Phase:
- In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).
- Add triethylamine to the slurry to a final concentration of 1% (v/v).
- Carefully pack the column with the slurry, ensuring an even and compact bed.[9]
2. Sample Loading:
- Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
- Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.
- Carefully add this dry-loaded sample to the top of the packed column.[9][10]
3. Elution and Fraction Collection:
- Begin eluting with a low-polarity solvent mixture (e.g., 98:2 Hexane:Ethyl Acetate + 1% Et₃N).
- Gradually increase the polarity of the eluent (e.g., to 90:10 or 80:20 Hexane:Ethyl Acetate) to elute your product.[9]
- Collect fractions and monitor them by Thin Layer Chromatography (TLC).
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (≤ 40°C).
Protocol 2: Recrystallization
This method is suitable for a final purification step to obtain highly crystalline material.
1. Solvent Selection:
- Based on preliminary tests, select a suitable solvent or solvent pair (e.g., Ethanol/Water).
2. Dissolution:
- Place the crude or column-purified solid in an Erlenmeyer flask.
- Add the primary solvent (e.g., ethanol) in small portions while heating the mixture with stirring until the solid just dissolves.
3. Decolorization (Optional):
- If the solution is highly colored, remove it from the heat and add a small amount of activated carbon.
- Reheat the mixture to boiling for a few minutes.
- Perform a hot filtration through a fluted filter paper to remove the carbon.[7]
4. Crystallization:
- If using a solvent pair, add the second solvent (e.g., hot water) dropwise until persistent cloudiness is observed. Add a drop or two of the first solvent to redissolve the cloudiness.
- Cover the flask and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals in a vacuum oven to remove any residual solvent.[7]
IV. Characterization of Purified Product
The purity of this compound should be assessed using standard analytical techniques.
| Technique | Expected Observations for Pure Product |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic, furan, and methyl protons with correct integration values. Absence of peaks from starting materials or byproducts. |
| HPLC | A single major peak should be observed, with purity typically >97%.[11] |
| LC-MS | A peak corresponding to the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should be observed.[11] |
| Melting Point | A sharp melting point range should be recorded and compared to literature values. |
V. Potential Impurities and Byproducts
The nature of impurities will depend on the synthetic route used. Common possibilities include:
-
Unreacted Starting Materials: From the preceding synthetic step (e.g., a Suzuki or Stille coupling).
-
Homocoupled Byproducts: Arising from the cross-coupling reaction.
-
Oxidation Products: Dark, polar impurities formed by the oxidation of the aniline.[7]
-
Polymerization Products: Tar-like substances resulting from the degradation of the furan ring under acidic conditions.[5][12]
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting an appropriate purification strategy.
References
- 1. technopharmchem.com [technopharmchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 306935-67-1 | this compound - Moldb [moldb.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-(5-Methylfuran-2-yl)aniline
Introduction
Welcome to the technical support guide for the synthesis of 3-(5-Methylfuran-2-yl)aniline (CAS 306935-67-1). This molecule is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, most commonly achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is robust yet susceptible to specific side reactions that can lead to challenging impurity profiles.[3][4][5]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you identify, mitigate, and remove common impurities, thereby ensuring the synthesis of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This involves reacting an aniline derivative, typically 3-bromoaniline or 3-iodoaniline, with a 5-methylfuran-2-boron reagent, such as 5-methylfuran-2-boronic acid or its pinacol ester, in the presence of a palladium catalyst and a base.[6][7][8][9]
Q2: My final product is dark brown/red, but I expect a light-colored solid. What is the cause? A2: The aniline functional group is highly susceptible to air oxidation.[10][11] Exposure to atmospheric oxygen, especially during workup, purification, or storage, can lead to the formation of colored polymeric or oxidized impurities.[10][12] It is crucial to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a dark, cool place.[1]
Q3: I see a significant amount of aniline/3-bromoaniline in my crude reaction mixture. What went wrong? A3: This indicates either an incomplete reaction or a competing side reaction. A common side reaction is the dehalogenation of the aryl halide starting material.[5] Another possibility is the protodeboronation of the 5-methylfuran-2-boronic acid, where the boron group is replaced by a hydrogen atom, rendering it unable to couple.[13]
Q4: What are the key parameters to control in a Suzuki coupling for this synthesis? A4: The three most critical parameters are:
-
Exclusion of Oxygen: Rigorous deoxygenation of solvents, reagents, and the reaction vessel is essential to prevent both catalyst deactivation and unwanted side reactions like homocoupling.[14][15]
-
Choice of Base: The base is crucial for activating the boronic acid for transmetalation.[4][16] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The base strength and solubility can significantly impact reaction kinetics and impurity formation.
-
Catalyst/Ligand System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is vital. Ligands stabilize the palladium catalyst and facilitate the catalytic cycle.[17] For challenging couplings, specialized biarylphosphine ligands may be necessary.[18]
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental issues in a problem-solution format, explaining the underlying chemistry and providing actionable steps.
Problem 1: Low Yield of the Desired Product
Symptom: The isolated yield of this compound is significantly lower than expected, with starting materials or side products dominating the crude analysis (TLC, LC-MS, NMR).
Potential Causes & Solutions:
-
Cause A: Inefficient Catalytic Activity
-
Explanation: The active Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst or could be deactivating during the reaction.
-
Troubleshooting Steps:
-
Ensure Rigorous Inert Conditions: Use a robust inert gas (argon or nitrogen) sparge for all solvents for at least 30-60 minutes before use. Flame-dry the glassware under vacuum and maintain a positive pressure of inert gas throughout the reaction.[14]
-
Optimize Catalyst System: If using a simple ligand like PPh₃, consider switching to a more electron-rich, bulky monophosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) which can promote faster oxidative addition and reductive elimination.[19]
-
Check Reagent Quality: Ensure the palladium precatalyst and ligands have not degraded. Use freshly opened or properly stored reagents.
-
-
-
Cause B: Protodeboronation of the Boronic Acid
-
Explanation: 5-Methylfuran-2-boronic acid can be unstable, especially under prolonged heating or in certain aqueous basic conditions, leading to the cleavage of the C-B bond and formation of 2-methylfuran.[13] This side reaction consumes the key nucleophilic partner.
-
Troubleshooting Steps:
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[20] Consider switching from hydroxides to milder bases like K₂CO₃ or K₃PO₄.
-
Use a Boronic Ester: Boronic acid pinacol esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[3] They provide a "slow release" of the active boronic acid under the reaction conditions.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting halide is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.
-
-
Problem 2: Significant Formation of Biaryl Impurities
Symptom: The crude product contains significant amounts of 3,3'-diaminobiphenyl (from homocoupling of the aniline derivative) and/or 2,2'-bi(5-methylfuran) (from homocoupling of the furan derivative).
Potential Causes & Solutions:
-
Cause A: Oxidative Homocoupling of the Boronic Acid
-
Explanation: In the presence of oxygen, a palladium(II)-mediated pathway can lead to the homocoupling of the boronic acid to form a symmetrical biaryl dimer.[14][15][20] This is a common side reaction in Suzuki couplings that are not performed under strict anaerobic conditions.
-
Troubleshooting Steps:
-
Rigorous Deoxygenation: This is the most critical factor. Subsurface sparging of the reaction mixture with nitrogen or argon before adding the catalyst is highly effective at removing dissolved oxygen.[14]
-
Use a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by helping to maintain the palladium in its active Pd(0) state.[14]
-
-
-
Cause B: Homocoupling of the Aryl Halide
-
Explanation: While less common for aryl bromides, homocoupling of the aryl halide can occur, particularly if using nickel catalysts or under certain conditions that favor side reactions of the organopalladium intermediate.[21]
-
Troubleshooting Steps:
-
Control Stoichiometry: Ensure a slight excess (1.1-1.3 equivalents) of the boronic acid reagent to favor the cross-coupling pathway over aryl halide side reactions.
-
Optimize Ligand: The ligand choice can influence the relative rates of transmetalation and competing side reactions. Screen different ligands if this impurity is persistent.
-
-
Problem 3: Product Discoloration and Presence of Polymeric Impurities
Symptom: The isolated product is a dark oil or solid (yellow, red, brown, or black) and may show a baseline smear on TLC or broad humps in the NMR baseline.
Potential Causes & Solutions:
-
Cause A: Oxidation of the Aniline Moiety
-
Explanation: The electron-rich aniline ring is easily oxidized, especially in the presence of air and trace metals (like residual palladium).[10][12] This can form highly colored species like azoxybenzenes, phenazines, or polyaniline-type materials.[10][22][23]
-
Troubleshooting Steps:
-
Inert Atmosphere Workup: After quenching the reaction, perform all subsequent steps (extractions, filtrations, chromatography) under a blanket of inert gas where possible.
-
Use of Antioxidants: During workup, washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can help remove some colored oxidative impurities.
-
Purification Method: Column chromatography on silica gel is effective, but prolonged exposure on the column can cause streaking and oxidation. Consider eluting with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) to neutralize the acidic silica surface and speed up elution.
-
Storage: Store the final, purified product under argon or nitrogen in a freezer, protected from light.[7]
-
-
Impurity Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and addressing common issues during the synthesis.
Caption: Troubleshooting workflow for identifying and solving common synthesis issues.
Analytical & Purification Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling Procedure
Materials:
-
3-Bromoaniline
-
5-Methylfuran-2-boronic acid pinacol ester
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane
-
Water
Procedure:
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromoaniline (1.0 eq) and 5-methylfuran-2-boronic acid pinacol ester (1.2 eq).
-
Reagent Addition: Add anhydrous K₂CO₃ (3.0 eq).
-
Solvent Addition & Degassing: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Bubble argon or nitrogen gas through the stirred solution for 30-60 minutes to ensure complete deoxygenation.
-
Catalyst Addition: Under a positive flow of nitrogen, add Pd(PPh₃)₄ (0.02 - 0.05 eq).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the 3-bromoaniline is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Wash the organic layer sequentially with water and brine. To minimize oxidation, consider an optional wash with a 5% aqueous sodium bisulfite solution.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a non-polar solvent like hexane.
-
Loading: Dry-load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate/hexane and gradually increasing to 20-30%). The product is moderately polar.
-
Pro-Tip: To prevent streaking and potential on-column degradation due to the basicity of the aniline, pre-treating the silica gel with triethylamine (Et₃N) or adding ~0.5% Et₃N to the eluent can be beneficial.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Common Impurity Reference Data
The table below summarizes common impurities, their potential origin, and typical mass spectrometry (MS) data.
| Impurity Name | Structure | Potential Origin | Molecular Weight ( g/mol ) | Expected [M+H]⁺ |
| 2-Methylfuran | Protodeboronation of boronic acid[13] | 82.10 | 83.1 | |
| 3-Bromoaniline | Unreacted starting material | 172.02 | 172.0/174.0 | |
| Aniline | Dehalogenation of 3-bromoaniline[5] | 93.13 | 94.1 | |
| 2,2'-bi(5-methylfuran) | ![]() | Homocoupling of boronic acid[14] | 162.20 | 163.2 |
| 3,3'-Diaminobiphenyl | Homocoupling of 3-bromoaniline[21] | 184.24 | 185.2 |
(Note: Structures are representational and linked from public sources for illustrative purposes.)
References
- 1. 306935-67-1|this compound|BLD Pharm [bldpharm.com]
- 2. 306935-67-1 | this compound - Moldb [moldb.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 7. 5-METHYLFURAN-2-BORONIC ACID CAS#: 62306-79-0 [m.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. 5-METHYLFURAN-2-BORONIC ACID | 62306-79-0 [amp.chemicalbook.com]
- 10. Aniline - Wikipedia [en.wikipedia.org]
- 11. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jmcct.com [jmcct.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. openaccessjournals.com [openaccessjournals.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Suzuki Coupling for 3-(5-Methylfuran-2-yl)aniline
Welcome to the technical support center for the synthesis of 3-(5-Methylfuran-2-yl)aniline via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. The coupling of an aniline derivative with a furan boronic acid presents unique challenges, including potential catalyst inhibition by the aniline nitrogen, instability of the furan moiety, and competing side reactions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust, optimized starting protocol to guide your experimental work.
Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool that proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to troubleshooting and optimization. The three key steps are: oxidative addition, transmetalation, and reductive elimination.[1] The base plays a critical role in the transmetalation step by activating the organoboron species.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
Navigating the complexities of coupling 3-bromoaniline with 5-methylfuran-2-boronic acid requires careful attention to several parameters. This table addresses the most common issues encountered during this synthesis.
| Observed Problem | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Conversion | 1. Catalyst Inactivity: Inefficient generation of the active Pd(0) species or deactivation by the aniline substrate.[4] 2. Slow Oxidative Addition: 3-Bromoaniline may be less reactive than other aryl bromides.[5] 3. Ineffective Base: The chosen base may be too weak or poorly soluble, hindering the crucial transmetalation step.[2] | 1. Use a Modern Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G3/G4) which forms the active L-Pd(0) species rapidly and efficiently under mild conditions.[6] 2. Screen Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that accelerate both oxidative addition and reductive elimination and are less prone to inhibition by N-heterocycles.[4][7] 3. Base Screening: Switch to a stronger or more soluble base. K₃PO₄ is often effective in anhydrous conditions, while Cs₂CO₃ can be superior in aqueous systems due to its higher solubility and the "cesium effect".[6] |
| Significant Protodeboronation of Furan Boronic Acid | 1. Substrate Instability: Furan boronic acids are susceptible to protodeboronation (cleavage of the C-B bond by a proton source), especially at elevated temperatures and in the presence of water.[8] 2. Harsh Reaction Conditions: High temperatures (>100 °C) or prolonged reaction times exacerbate decomposition. | 1. Use a More Stable Boron Reagent: Replace the boronic acid with its pinacol ester (BPin), MIDA boronate, or potassium trifluoroborate (BF₃K) salt. These derivatives are more stable and release the boronic acid slowly in situ.[8][9] 2. Lower Reaction Temperature: Use a highly active catalyst system that allows the reaction to proceed at a lower temperature (e.g., 60-80 °C). 3. Anhydrous Conditions: If using a boronic acid, try anhydrous conditions (e.g., dry dioxane or 2-MeTHF) with a base like K₃PO₄ to minimize the presence of water.[10] |
| Formation of Homocoupled Byproducts | 1. Oxygen Contamination: The presence of dissolved oxygen can lead to oxidative homocoupling of the boronic acid.[8] 2. Inefficient Catalysis: If the cross-coupling is slow, side reactions like homocoupling become more competitive. | 1. Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[6] Maintain a positive pressure of inert gas throughout the reaction. 2. Optimize Catalyst Loading: While counterintuitive, sometimes slightly increasing the catalyst loading (from 1 mol% to 2-3 mol%) can accelerate the desired cross-coupling, outcompeting the homocoupling pathway. |
| Dehalogenation of 3-Bromoaniline | 1. Presence of Hydride Source: Water, alcohols, or even certain amine bases can act as hydride sources, leading to the reduction of the aryl halide after oxidative addition.[11] 2. Catalyst Degradation: Formation of palladium hydrides can occur, which then participate in reductive elimination with the aryl group. | 1. Use Anhydrous Solvents: Employ rigorously dried solvents to minimize water content. 2. Select a Non-Coordinating Base: Use an inorganic base like K₃PO₄ or Cs₂CO₃ instead of an amine base like triethylamine.[11] |
| Inconsistent Results / Poor Scalability | 1. Biphasic Reaction Issues: In aqueous/organic solvent mixtures, poor mixing can lead to inconsistent reaction rates, especially on a larger scale.[6] 2. Solvent Quality: Trace impurities in solvents can poison the catalyst.[12][13] | 1. Ensure Vigorous Stirring: For biphasic systems, use a mechanical stirrer or a large stir bar at a high RPM to ensure efficient mixing and maximize the interfacial area where the reaction occurs.[6] 2. Use High-Purity Reagents: Always use high-purity, anhydrous, or degassed solvents as appropriate for the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is the choice of ligand so critical for this specific Suzuki coupling?
A: The ligand is arguably the most important variable to tune for this reaction due to two main factors: the electronic nature of the substrates and potential catalyst inhibition.
-
Overcoming Inhibition: The lone pair on the nitrogen of 3-bromoaniline can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) create a sterically hindered environment around the palladium.[1] This steric bulk discourages the binding of the aniline nitrogen while still allowing the aryl halide to access the metal for oxidative addition, thus preventing catalyst deactivation.
-
Accelerating Key Steps: These electron-rich ligands also increase the electron density on the palladium center, which significantly accelerates the rate-limiting oxidative addition of the aryl bromide.[1] Furthermore, their bulk promotes the final reductive elimination step, leading to faster catalyst turnover and higher overall efficiency.
Q2: My 5-methylfuran-2-boronic acid seems to be decomposing. What is happening and how can I prevent it?
A: The primary decomposition pathway for heteroaryl boronic acids, especially electron-rich ones like furan boronic acids, is protodeboronation .[8] This is the cleavage of the carbon-boron bond by a proton source (like water) to yield 5-methylfuran and boric acid. This process is often accelerated by heat.
To prevent this:
-
Use a Boronic Ester: The most robust solution is to use a more stable derivative like 5-methylfuran-2-boronic acid pinacol ester (a common commercial starting material). The ester protects the C-B bond and slowly hydrolyzes under the basic reaction conditions to generate the active boronic acid at a low concentration, minimizing its decomposition.[9]
-
Minimize Water and Heat: If you must use the boronic acid, employ anhydrous solvents and a non-hydroxide base (e.g., K₃PO₄). Additionally, use a highly active catalyst that functions at lower temperatures to reduce the thermal degradation rate.[8]
Q3: Which base should I start with: K₂CO₃, K₃PO₄, or an organic base?
A: For this specific transformation, K₃PO₄ (potassium phosphate) is an excellent starting point, particularly under anhydrous or low-water conditions.
-
Inorganic Bases are Preferred: Inorganic bases like carbonates and phosphates are generally more effective than organic bases (e.g., triethylamine) for Suzuki couplings.[2] They are strong enough to facilitate the formation of the reactive boronate species required for transmetalation without causing significant side reactions.[14]
-
Why K₃PO₄? Potassium phosphate is a moderately strong base that has good efficacy in a variety of organic solvents, making it suitable for anhydrous conditions which help protect the furan boronic acid. It is often cited as a superior base for challenging couplings involving heteroaryl substrates.[6]
-
When to Use K₂CO₃ or Cs₂CO₃: Potassium carbonate (K₂CO₃) is a standard, cost-effective choice and works well in biphasic solvent systems like dioxane/water or toluene/water.[11] Cesium carbonate (Cs₂CO₃) is more soluble and can accelerate reactions, but it is also more expensive. It is a good option to try if K₃PO₄ or K₂CO₃ give sluggish results.
Q4: What is the best solvent system? Should it be aqueous or anhydrous?
A: The optimal solvent system depends on the stability of your chosen boron reagent.
-
For Boronic Esters (Recommended): A biphasic system like 1,4-Dioxane/Water (e.g., 4:1 v/v) or 2-MeTHF/Water is often ideal. The water is necessary to hydrolyze the boronic ester to the active boronic acid and to dissolve the inorganic base.[11] These solvent systems are highly effective and widely used.
-
For Boronic Acids (Use with Caution): An anhydrous solvent such as dry 1,4-Dioxane, Toluene, or 2-MeTHF is recommended to suppress protodeboronation.[10] In this case, a base like K₃PO₄, which has some solubility in these systems, should be used.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound using modern, highly effective catalyst systems.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
Materials:
-
3-Bromoaniline (1.0 eq)
-
5-Methylfuran-2-boronic acid pinacol ester (1.2 eq)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 eq)
-
1,4-Dioxane, anhydrous (to make 0.2 M solution)
-
Water, deionized and degassed
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 3-bromoaniline (1.0 mmol, 172 mg), 5-methylfuran-2-boronic acid pinacol ester (1.2 mmol, 250 mg), and potassium phosphate (2.5 mmol, 531 mg).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 pre-catalyst (0.02 mmol, 16.9 mg).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Degassing (Crucial Step): Seal the vessel and sparge the reaction mixture with argon or nitrogen gas for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Place the sealed vessel in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or LC-MS until the 3-bromoaniline starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (15 mL) and ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of 3-(5-Methylfuran-2-yl)aniline
Welcome to the technical support center for the synthesis of 3-(5-Methylfuran-2-yl)aniline (CAS No. 306935-67-1).[1][2] This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields for this valuable heterocyclic building block. We will explore the most prevalent synthetic strategies, provide in-depth troubleshooting for common issues, and offer validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the most common and effective synthetic routes for preparing this compound?
A1: The formation of the C-C bond between the aniline and furan rings is typically achieved via palladium-catalyzed cross-coupling reactions. The two most prominent and reliable strategies are:
-
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound and an organohalide. For this target molecule, it would involve reacting a boronic acid or ester derivative of one ring system with a halide of the other.[3][4]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[5][6][7] While theoretically possible to form the aniline C-N bond this way, it is more common to use this reaction's C-C coupling variants or to build the C-C bond first via Suzuki coupling. For the synthesis of this specific biaryl aniline, the Suzuki-Miyaura coupling is generally the more direct and frequently employed method.
Q2: Which specific Suzuki-Miyaura pathway is recommended?
A2: You have two primary disconnection choices for the Suzuki-Miyaura coupling:
-
Route A: Coupling of (3-aminophenyl)boronic acid (or its pinacol ester) with 2-bromo-5-methylfuran .
-
Route B: Coupling of (5-methylfuran-2-yl)boronic acid (or its pinacol ester) with a 3-haloaniline (e.g., 3-bromoaniline or 3-iodoaniline).
The choice often depends on the commercial availability, stability, and cost of the starting materials. (5-Methylfuran-2-yl)boronic acid pinacol ester is commercially available, making Route B a very common and practical approach.[8]
Q3: What are the most critical parameters that influence the reaction yield?
A3: Success in palladium-catalyzed cross-coupling is highly dependent on the careful optimization of several factors:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is crucial. Ligands stabilize the palladium center and facilitate the catalytic cycle.[9]
-
Base: The base is required to activate the boronic acid in Suzuki coupling or deprotonate the amine in Buchwald-Hartwig amination. The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically impact the reaction rate and side-product formation.[10][11]
-
Solvent: The solvent must be appropriate for the reaction temperature and capable of dissolving the reactants. Common choices include toluene, dioxane, THF, and DMF. The solvent must be thoroughly deoxygenated.
-
Temperature: Reaction kinetics are temperature-dependent. However, excessive heat can lead to catalyst decomposition (forming palladium black) or degradation of starting materials or products.[11]
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and promote unwanted side reactions, such as the homocoupling of boronic acids. Maintaining a strict inert atmosphere (nitrogen or argon) is non-negotiable for achieving high yields.[11]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Category 1: Suzuki-Miyaura Coupling Issues
Q: My reaction has stalled, showing low conversion of starting materials. What are the potential causes?
A: Low conversion is a common scale-up challenge and can be traced to several factors:
-
Cause 1: Ineffective Catalyst System. The palladium catalyst may not be active, or the ligand may be inappropriate for the substrate.
-
Solution: Use a pre-formed, air-stable palladium pre-catalyst complexed with a suitable ligand. For biaryl couplings, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) often give superior results. Ensure the catalyst/ligand loading is optimized; typically 1-3 mol%.
-
-
Cause 2: Improper Base Selection or Quality. The inorganic base may be hydrated or not strong enough to facilitate transmetalation.
-
Solution: Flame-dry the base (e.g., K₃PO₄) under vacuum before use to ensure it is anhydrous.[12] Screen different bases; aqueous solutions of bases like K₂CO₃ or Cs₂CO₃ are often effective and can simplify reaction setup.
-
-
Cause 3: Inadequate Mixing. In larger-scale reactions, especially with solid bases, poor agitation can lead to a heterogeneous mixture where the catalyst and reagents do not interact effectively.[11]
-
Solution: Ensure the mechanical stirring is vigorous enough to maintain a well-suspended slurry throughout the reaction.
-
-
Cause 4: Insufficient Temperature. The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Incrementally increase the reaction temperature by 10-20 °C, while monitoring for any signs of decomposition (e.g., significant color change to black).
-
Q: The reaction mixture is turning dark black, and I'm isolating a complex mixture of impurities. What is happening?
A: A rapid change to a dark black color is a strong indicator of catalyst decomposition, where the active soluble palladium catalyst precipitates as inactive palladium black.
-
Cause 1: Oxygen Contamination. The presence of oxygen can rapidly deactivate the Pd(0) catalyst.
-
Solution: Ensure all solvents are rigorously degassed before use (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles). Assemble the reaction glassware under a positive pressure of inert gas and maintain this atmosphere throughout the entire process.
-
-
Cause 2: Excessive Temperature. High temperatures can accelerate catalyst decomposition.
-
Solution: Re-evaluate the reaction temperature. It may be beneficial to run the reaction for a longer time at a slightly lower temperature. Using more robust biarylphosphine ligands can also increase the thermal stability of the catalyst.[11]
-
Q: I'm observing a significant amount of a symmetrical bi-furan or bi-aniline byproduct. How can I prevent this?
A: This side product arises from the homocoupling of your boronic acid starting material.
-
Cause: Oxygen-Mediated Side Reaction. This is almost always caused by the presence of oxygen in the reaction mixture, which promotes the undesired homocoupling pathway.
-
Solution: The most effective solution is rigorous deoxygenation of the reaction system, as described above. Ensure your inert gas line is pure and that there are no leaks in your glassware setup.
-
Category 2: General Purification Challenges
Q: Residual palladium levels in my final product are too high. What are the best methods for removal on a large scale?
A: Removing palladium to pharmaceutically acceptable levels (<10 ppm) is a critical final step.
-
Solution 1: Metal Scavengers. After the reaction is complete and filtered, the organic solution can be treated with a metal scavenger. Thiol-functionalized silica gels are highly effective at binding and removing palladium.[11] Stir the solution with the scavenger for several hours before filtering it off.
-
Solution 2: Activated Carbon. Treatment with activated charcoal can adsorb residual palladium. However, be aware that this can also lead to a loss of product due to non-specific adsorption.[11] A small-scale trial is recommended to assess the yield impact.
-
Solution 3: Recrystallization. This is often the most effective method. The final product, this compound, can be recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) to purge both metal and organic impurities.[11]
Section 3: Optimized Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol A: Suzuki-Miyaura Coupling
This protocol details the synthesis via Route B: coupling (5-methylfuran-2-yl)boronic acid pinacol ester with 3-bromoaniline.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoaniline (1.0 eq), (5-methylfuran-2-yl)boronic acid pinacol ester (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq).
-
Solvent Addition & Degassing: Add the solvent (e.g., 1,4-dioxane and water, 4:1 v/v). Degas the resulting mixture by bubbling argon through it for 30 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 3-bromoaniline is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Good activity and stability for this type of coupling. |
| Ligand | dppf (included in catalyst) | Provides good balance of stability and reactivity. |
| Base | K₂CO₃ (aqueous) or K₃PO₄ | Effective base, readily available. Aqueous conditions can sometimes accelerate the reaction. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Good solvating power for both organic and inorganic reagents. |
| Temperature | 90-100 °C | Provides sufficient energy for reaction without significant decomposition. |
Section 4: Visualization of Workflows
General Cross-Coupling Workflow
The following diagram illustrates the standard workflow for setting up, running, and working up a palladium-catalyzed cross-coupling reaction.
Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing the cause of low reaction yields.
Caption: A decision tree for troubleshooting low yield in cross-coupling reactions.
References
- 1. 306935-67-1 | this compound - Moldb [moldb.com]
- 2. 306935-67-1|this compound|BLD Pharm [bldpharm.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgsyn.org [orgsyn.org]
Stability of 3-(5-Methylfuran-2-yl)aniline under reaction conditions
Technical Support Center: 3-(5-Methylfuran-2-yl)aniline
Welcome to the technical support guide for this compound (CAS No. 306935-67-1). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block.[1][2][3] Our goal is to provide you with a deep understanding of its stability profile, enabling you to anticipate challenges, troubleshoot effectively, and optimize your reaction conditions. This guide is structured in a question-and-answer format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Stability Under Acidic Conditions
The most common point of failure when using this compound involves its handling under acidic conditions. The furan moiety is notoriously sensitive to acid.[4]
Question 1: My reaction mixture turned dark brown/black after adding a Brønsted acid (e.g., HCl, H₂SO₄, TFA). My TLC shows a streak and multiple new spots. What is happening?
Answer: This is a classic sign of acid-catalyzed degradation of the furan ring. While the aniline nitrogen will be protonated, the primary instability arises from the furan heterocycle, which can undergo an irreversible ring-opening reaction.[5][6]
-
Causality & Mechanism: The degradation is initiated by the protonation of the furan ring, most favorably at the alpha-carbon (C2 or C5) adjacent to the oxygen atom.[7] This protonation breaks the aromaticity and creates a highly reactive electrophilic intermediate. A nucleophile present in the reaction mixture (often water from an aqueous acid, or a solvent like methanol) then attacks the ring.[7][8] This leads to the formation of unstable furanol intermediates, which rapidly rearrange to open the ring, forming reactive 1,4-dicarbonyl compounds. These unsaturated dicarbonyls are prone to polymerization and condensation reactions, resulting in the dark, often intractable, polymeric materials you observe.[8]
-
Expert Insight: The methyl group at the 5-position of the furan ring provides some electronic stabilization, but it is generally insufficient to prevent this degradation pathway, especially under harsh acidic conditions (e.g., pH < 4) or elevated temperatures.[5][6]
Question 2: How can I perform an acid-catalyzed reaction, such as a Pictet-Spengler or a reductive amination with an acid catalyst, without degrading my material?
Answer: Success hinges on carefully controlling the reaction parameters to favor your desired transformation over the degradation pathway. The key is to minimize both the concentration of free protons and the reaction temperature.
Troubleshooting & Mitigation Strategies:
-
Choice of Acid: Switch from strong, non-coordinating acids (like HCl, H₂SO₄) to milder or bulkier acids. p-Toluenesulfonic acid (PTSA) or camphor-sulfonic acid (CSA) are often better choices. In some cases, Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) can promote the desired reaction without causing extensive proton-mediated decomposition.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Run test reactions at 0 °C or even -20 °C. The degradation pathway often has a higher activation energy than the desired reaction, meaning a decrease in temperature will slow it down more significantly.
-
Solvent Choice: Use anhydrous solvents to minimize the presence of water, which acts as a nucleophile in the ring-opening cascade.[7]
-
Careful Workup: During the reaction workup, avoid washing with strong aqueous acid. If an acidic wash is necessary, use a carefully buffered solution (e.g., pH 4-5 citrate buffer) or a very dilute acid solution at low temperatures, and minimize the contact time. Special attention is required during acidic workup to prevent the formation of side products.[4]
Experimental Protocol: Reductive Amination Under Mild Acidic Conditions
This protocol provides a framework for reacting this compound with an aldehyde while minimizing degradation.
| Step | Action | Rationale |
| 1 | Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in an anhydrous solvent (e.g., DCM or Toluene) under an inert atmosphere (N₂ or Ar). | Prevents unwanted oxidation and hydrolysis. |
| 2 | Add a drying agent, such as anhydrous MgSO₄ or molecular sieves (4Å). | Removes trace water, which can participate in furan ring-opening. |
| 3 | Cool the mixture to 0 °C using an ice bath. | Lowers the rate of the potential acid-catalyzed degradation pathway. |
| 4 | Add a mild acid catalyst, such as acetic acid (0.5 - 1.0 eq), portion-wise. | Provides the necessary catalysis for imine formation without creating a harshly acidic environment. |
| 5 | Stir at 0 °C for 1-2 hours, monitoring for imine formation by TLC or LC-MS. | Allows for the formation of the key intermediate before adding the reducing agent. |
| 6 | Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise, ensuring the temperature remains below 5 °C. | Selectively reduces the imine in the presence of the aldehyde without requiring harsh pH conditions. |
| 7 | Allow the reaction to slowly warm to room temperature and stir until completion. | |
| 8 | Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or a phosphate buffer (pH ~7.5) at 0 °C. | Neutralizes the acid catalyst without creating a strongly acidic aqueous phase during workup. |
| 9 | Proceed with standard extraction and purification. |
Visualization: Key Pathways
Caption: Acid-catalyzed degradation pathway of the furan ring.
Caption: Troubleshooting workflow for reactions involving the title compound.
Section 2: Thermal, Oxidative, and Basic Stability
Question 3: Is this compound stable at elevated temperatures? I need to run a reaction at 100 °C.
Answer: Moderate thermal stability can be expected, but caution is advised, especially in the presence of oxygen or other reactive species.
-
Thermal Degradation: The furan ring itself can undergo thermal degradation, though this typically requires higher temperatures than 100 °C.[9][10] The primary concern at moderately elevated temperatures is the increased rate of any potential side reactions, such as the acid-catalyzed decomposition discussed above.
-
Oxidative Degradation: The aniline moiety is susceptible to oxidation, which is accelerated by heat. If your reaction is exposed to air, the aniline can oxidize to form colored impurities, including nitroso, nitro, and eventually polymeric species. Polyaniline, for example, shows good thermal stability in a nitrogen atmosphere but significant mass loss in air.[11]
-
Recommendation: If a reaction must be heated, it is critical to maintain an inert atmosphere (N₂ or Argon) throughout the process.
Question 4: What is the stability of the compound under basic conditions?
Answer: this compound is generally stable under most basic conditions, particularly with non-nucleophilic organic bases (e.g., triethylamine, DIPEA) or inorganic bases like K₂CO₃ and NaHCO₃. The aniline moiety is unreactive toward bases, and the furan ring is also largely resistant to non-nucleophilic bases.
-
Potential Issues:
-
Strong Nucleophilic Bases: Very strong, nucleophilic bases (e.g., organolithiums like n-BuLi) may deprotonate the furan ring, a known reaction for furan itself.[8] This is a synthetic transformation rather than decomposition but is an important reactivity consideration.
-
Aqueous Hydroxides: While generally stable, prolonged heating in strong aqueous bases (e.g., 6M NaOH) should be avoided as a precaution, though significant degradation is less likely than under acidic conditions. Studies on polyaniline have shown it to be remarkably stable even in 9M KOH.[11]
-
Data Summary: Stability and Compatibility Profile
The following table provides a qualitative summary of the compound's stability.
| Condition | Reagent/Parameter | Stability/Compatibility | Primary Concern |
| Acidic | Strong Mineral Acids (HCl, H₂SO₄) | Very Poor | Rapid, irreversible furan ring-opening.[4][7] |
| Carboxylic Acids (Acetic, TFA) | Poor to Moderate | Ring-opening is likely, especially with heat. Use with caution. | |
| Lewis Acids (ZnCl₂, Sc(OTf)₃) | Moderate to Good | Generally safer, but can still promote degradation. Screen carefully. | |
| Basic | Carbonates, Bicarbonates | Excellent | Fully compatible. |
| Amine Bases (Et₃N, DIPEA) | Excellent | Fully compatible. | |
| Aqueous Hydroxides (NaOH, KOH) | Good to Excellent | Generally stable; avoid prolonged heating as a precaution.[11] | |
| Oxidative | Air / O₂ | Poor to Moderate | Aniline moiety is susceptible to oxidation, especially with heat/light. |
| Strong Oxidants (KMnO₄, m-CPBA) | Very Poor | Both the aniline and furan rings will be readily oxidized. | |
| Thermal | < 80 °C (Inert Atmosphere) | Good | Generally stable for typical reaction times. |
| > 80 °C (Inert Atmosphere) | Moderate | Risk of side reactions and slow decomposition increases. | |
| Any Temperature (in Air) | Poor | Risk of oxidative degradation of the aniline group.[11] |
References
- 1. 306935-67-1 | this compound - Moldb [moldb.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(5-Methylfuran-2-yl)aniline|CAS 400750-84-7 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 3-(5-Methylfuran-2-yl)aniline
Welcome to the technical support center for 3-(5-Methylfuran-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling and storage of this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
Introduction
This compound is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.[1] Its unique structure, combining an aniline moiety with a methylfuran ring, offers a rich chemical space for derivatization. However, this structure also presents specific challenges related to its stability and handling. This guide provides a comprehensive resource to navigate these challenges effectively.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper use.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [2] |
| Molecular Weight | 173.21 g/mol | [3] |
| CAS Number | 306935-67-1 | [3] |
| Appearance | Not explicitly stated, but related anilines are often yellowish to brownish oily liquids or solids. | [4] |
| pKa | Not explicitly available, but anilines are generally weak bases. | [5] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: Based on GHS classifications for this compound, it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2]. As with many aromatic amines, it should be handled with care, assuming it may be toxic if inhaled, ingested, or absorbed through the skin.[6]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[4][7] The container should be tightly sealed to prevent exposure to air and moisture.[4] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended.[8]
Q3: Is this compound sensitive to light or air?
A3: Yes, aromatic amines and furan-containing compounds can be sensitive to both light and air.[7] Oxidation of the aniline moiety can lead to discoloration and the formation of impurities. The furan ring can also be susceptible to oxidative degradation. Therefore, protection from light and air is crucial for maintaining the purity of the compound.[7]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: When handling this compound, it is imperative to use appropriate PPE. This includes a lab coat, chemical-resistant gloves (check manufacturer compatibility for anilines), and safety glasses or goggles.[6] All handling of the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
Q5: In which solvents is this compound soluble?
A5: While specific quantitative solubility data is not widely available, based on its structure ("like dissolves like"), it is expected to have good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). It will likely have moderate solubility in less polar solvents like dichloromethane and ethyl acetate, and poor solubility in nonpolar solvents like hexanes and water. For a more detailed understanding, it is recommended to perform a solubility test in your solvent of choice.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during experiments involving this compound.
Issue 1: The compound has changed color (e.g., from light yellow to dark brown) during storage.
-
Cause: This is a common indication of oxidation or degradation. Exposure to air, light, or impurities can accelerate this process.
-
Solution:
-
Verify Purity: Before use, check the purity of the discolored material using an appropriate analytical method (e.g., TLC, LC-MS, or NMR).
-
Purification: If impurities are detected, purification by column chromatography or recrystallization may be necessary.
-
Proper Storage: Ensure future storage is in a tightly sealed container, preferably under an inert atmosphere, and protected from light in a cool, dry place.[4][7]
-
Issue 2: Incomplete dissolution of the compound in a reaction solvent.
-
Cause: The chosen solvent may not be optimal for the desired concentration, or the compound may have degraded, leading to less soluble impurities.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolution issues.
Issue 3: Unexpected side products are observed in my reaction.
-
Cause: The reactivity of the furan and aniline moieties can lead to side reactions under certain conditions. The furan ring can be unstable to strong acids or high temperatures, potentially leading to ring-opening.[9] The aniline nitrogen can undergo unwanted side reactions if not properly protected.
-
Preventative Measures and Solutions:
-
pH Control: Avoid strongly acidic conditions to prevent the degradation of the furan ring.[9]
-
Temperature Management: Maintain the recommended reaction temperature and avoid excessive heating.[9]
-
Protecting Groups: If the aniline nitrogen is interfering with the desired reaction, consider using a suitable protecting group (e.g., Boc).
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions.
-
Issue 4: Difficulty in removing the compound from glassware.
-
Cause: Aromatic amines can be "sticky" and adhere to glass surfaces, especially if degradation has led to polymeric residues.
-
Cleaning Procedure:
-
Initial Rinse: Rinse the glassware with a good solvent for the compound, such as acetone or ethyl acetate.
-
Acid Wash: A dilute acid wash (e.g., 1M HCl) can help protonate and dissolve the amine, making it more water-soluble.
-
Base Wash: Follow with a water and then a dilute base wash (e.g., sodium bicarbonate solution) to neutralize the acid.
-
Final Rinse: Finish with deionized water and a final solvent rinse (e.g., acetone) to aid drying.
-
Experimental Protocols
Protocol for Determining Solubility
This protocol provides a general method to determine the solubility of this compound in a solvent of interest.
-
Preparation: Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vial to pellet the excess solid.
-
Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound using a calibrated analytical technique such as HPLC-UV or UV-Vis spectroscopy.
-
Calculation: Determine the solubility in mg/mL or mol/L based on the measured concentration and dilution factor.
Recommended Handling and Weighing Procedure
Caption: Safe handling and weighing workflow for this compound.
References
- 1. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 306935-67-1 | this compound - Moldb [moldb.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. danabiosci.com [danabiosci.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Furan Synthesis Technical Support Center: A Guide to Overcoming Common Side Reactions
Welcome to the Technical Support Center for Substituted Furan Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of furan synthesis. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality of common side reactions and offer robust troubleshooting strategies to enhance the yield, purity, and predictability of your synthetic outcomes.
Our approach is built on three pillars: Expertise & Experience , ensuring you understand the "why" behind each experimental choice; Trustworthiness , with self-validating protocols; and Authoritative Grounding , with every key claim supported by scientific literature.
Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section provides rapid answers to some of the most common issues encountered during the synthesis of substituted furans.
Q1: My reaction mixture is turning dark brown or black, and I'm isolating a significant amount of insoluble material. What is happening?
A1: You are likely observing the formation of "humins," which are complex, dark-colored polymers. This is a prevalent side reaction, particularly in acid-catalyzed syntheses, such as the dehydration of carbohydrates to form furans like 5-hydroxymethylfurfural (HMF).[1][2][3] The furan ring itself can be unstable under strongly acidic conditions, leading to polymerization.[4][5][6]
Q2: My Paal-Knorr synthesis is sluggish, or the conversion to the furan is low. How can I improve this?
A2: Incomplete conversion in a Paal-Knorr synthesis often points to two main culprits: an inappropriate choice of catalyst or the presence of water, which is a byproduct of the cyclization. While strong acids are common, they can also promote side reactions.[7] The equilibrium of the reaction can be shifted towards the product by actively removing water.[1]
Q3: I'm observing the formation of pyrroles as a byproduct in my Paal-Knorr furan synthesis. What is the source of this contamination?
A3: The Paal-Knorr synthesis can also yield pyrroles if a source of ammonia or a primary amine is present in your reaction mixture.[1][8] This is because the 1,4-dicarbonyl starting material will readily condense with these nitrogen-based nucleophiles under the reaction conditions.
Q4: In my Feist-Benary synthesis, the reaction seems to have stopped at an intermediate stage, and I'm not getting the final furan product. What should I do?
A4: This phenomenon is known as an "interrupted" Feist-Benary reaction, where the reaction stalls at the hydroxydihydrofuran intermediate.[1] The final dehydration step to form the aromatic furan ring often requires acidic conditions, which may not be present in the initial base-catalyzed condensation.[1]
Q5: My Feist-Benary synthesis is producing a mixture of furan isomers. How can I improve the regioselectivity?
A5: The formation of regioisomers can occur if the intermediate tricarbonyl compound undergoes a competing Paal-Knorr type cyclization.[1] The regioselectivity of the Feist-Benary reaction is influenced by both steric and electronic factors.
In-Depth Troubleshooting Guides
This section provides a more detailed analysis of side reactions in specific furan syntheses, complete with mechanistic explanations and preventative protocols.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions.[8][9][10] However, several side reactions can diminish its efficiency.
Issue 1.1: Polymerization and Ring Opening
-
Causality: Strong acids can protonate the furan ring, leading to reactive electrophiles that initiate polymerization.[6] Additionally, in the presence of water, the furan ring can undergo acid-catalyzed ring-opening to form succinaldehyde, which can also polymerize.[4]
-
Troubleshooting Protocol:
-
Catalyst Optimization: Switch to a milder acid catalyst. Lewis acids like ZnCl₂ or milder protic acids such as p-toluenesulfonic acid (p-TsOH) can be effective.
-
Anhydrous Conditions: Ensure your solvent and reagents are dry. The reaction involves the elimination of water, so its presence can hinder the reaction and promote side reactions.
-
Water Removal: For reactions run at elevated temperatures, use a Dean-Stark apparatus to continuously remove the water that is formed during the reaction, driving the equilibrium towards the furan product.[1]
-
Temperature Control: Avoid excessively high temperatures, which can accelerate polymerization. Monitor the reaction by TLC or GC-MS and work it up promptly upon completion.
-
Issue 1.2: Incomplete Conversion
-
Causality: As mentioned, the presence of water can lead to an unfavorable equilibrium. The choice of acid catalyst is also crucial for efficient cyclization.
-
Troubleshooting Protocol:
-
Effective Water Removal: Employ a Dean-Stark apparatus or use a dehydrating agent like phosphorus pentoxide (P₂O₅).
-
Catalyst Screening: If a mild acid is not effective, a stronger acid might be necessary, but with careful temperature and time control to mitigate side reactions.
-
Feist-Benary Furan Synthesis
The Feist-Benary synthesis involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[11][12][13][14]
Issue 2.1: "Interrupted" Reaction at the Hydroxydihydrofuran Stage
-
Causality: The initial base-catalyzed condensation forms a stable hydroxydihydrofuran intermediate. The subsequent dehydration to the aromatic furan often requires an acid catalyst.[1]
-
Troubleshooting Protocol:
-
Two-Step, One-Pot Procedure: After the base-catalyzed condensation appears complete (as monitored by TLC), carefully add a catalytic amount of a strong acid, such as HCl, to promote the final dehydration step.[1]
-
Issue 2.2: Formation of Regioisomers
-
Causality: When using unsymmetrical β-dicarbonyl compounds, a competing Paal-Knorr type cyclization of an intermediate can lead to a mixture of furan isomers.[1]
-
Troubleshooting Protocol:
-
Strategic Choice of Starting Materials: Analyze the steric and electronic properties of your substrates. Often, the reaction pathway is dictated by the relative reactivity of the carbonyl groups.
-
Milder Reaction Conditions: Using milder bases like pyridine or triethylamine can sometimes favor one reaction pathway over another, improving regioselectivity.[1][15] Strong bases like sodium hydroxide can lead to other side reactions like ester hydrolysis.[1]
-
Furan Synthesis from Carbohydrates
The acid-catalyzed dehydration of carbohydrates is a key route to valuable furans like furfural and HMF, but it is notoriously plagued by side reactions.
Issue 3.1: Humin Formation
-
Causality: Humins are polymeric byproducts formed from the condensation of carbohydrate degradation products and the furan product itself under acidic conditions.[1][2][3]
-
Troubleshooting Protocol:
-
Biphasic Reaction System: Employ a biphasic system, for example, an aqueous acid phase and an organic extraction solvent (e.g., toluene or methyl isobutyl ketone). The furan product is continuously extracted into the organic phase as it forms, protecting it from the acidic environment and subsequent degradation.[1]
-
Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can increase humin formation. Carefully monitor the reaction to find the optimal balance for furan formation versus byproduct generation.[1]
-
Use of Co-solvents: Solvents like DMSO have been shown to suppress polymerization in some cases.[5]
-
Data Summary for Furan Synthesis Optimization
| Synthesis Method | Common Side Reaction | Key Optimization Parameters | Recommended Conditions |
| Paal-Knorr | Polymerization, Ring Opening | Catalyst, Water Content, Temperature | Mild acid (p-TsOH, ZnCl₂), Dean-Stark for water removal, Moderate temperature |
| Incomplete Conversion | Water Removal, Catalyst | Anhydrous conditions, Effective water removal | |
| Pyrrole Formation | Purity of Reagents | Use pure, amine-free solvents and reagents | |
| Feist-Benary | "Interrupted" Reaction | Acid Catalyst for Dehydration | Add catalytic acid after initial condensation |
| Isomer Formation | Base, Substrate Choice | Use milder bases (pyridine, triethylamine), Consider steric/electronic factors | |
| Ester Hydrolysis | Base Strength | Avoid strong bases like NaOH with ester-containing substrates | |
| From Carbohydrates | Humin Formation | Solvent System, Temperature, Time | Biphasic system for in-situ extraction, Minimize temperature and reaction time |
Visualizing Reaction Pathways and Troubleshooting
To further clarify the concepts discussed, the following diagrams illustrate key reaction mechanisms and troubleshooting workflows.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 11. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 14. Feist-Benary_synthesis [chemeurope.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Purification of 3-(5-Methylfuran-2-yl)aniline
Introduction
Welcome to the technical support guide for the synthesis of 3-(5-Methylfuran-2-yl)aniline[1]. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via palladium-catalyzed cross-coupling reactions, is often accompanied by the formation of structurally similar byproducts that can complicate purification and compromise the yield and purity of the final product.
This guide is designed for researchers, chemists, and drug development professionals. It provides a detailed, question-and-answer-based approach to troubleshoot common issues encountered during the synthesis and purification of this target molecule. We will delve into the mechanistic origins of common impurities and offer field-proven protocols to mitigate their formation and effectively remove them from the reaction mixture.
Section 1: Understanding the Synthetic Landscape and Potential Byproducts
Q1: What is the most common synthetic route for this compound, and what byproducts should I anticipate?
The most robust and widely employed method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction involves the palladium-catalyzed coupling of 5-methylfuran-2-boronic acid (or a corresponding boronic ester)[4][5] with a 3-haloaniline, such as 3-bromoaniline or 3-iodoaniline.
While efficient, this pathway is susceptible to several competing side reactions that generate a predictable set of impurities. Understanding the origin of these byproducts is the first step toward preventing their formation and devising an effective purification strategy.
Caption: Primary Suzuki coupling pathway and major competing side reactions.
The primary byproducts you should anticipate are summarized in the table below.
| Byproduct Name | Structure | Common Cause(s) | Prevention Strategy |
| Bis(5-methylfuran) | ![]() | Homocoupling of the boronic acid, often promoted by the presence of molecular oxygen in the reaction mixture.[6][7][8] | Rigorously degas all solvents and the reaction mixture (e.g., via nitrogen sparging). Use fresh, high-quality palladium catalyst.[6] |
| 2-Methylfuran | ![]() | Protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond. This is common with unstable boronic acids and can be influenced by pH and temperature.[9] | Use the more stable 5-methylfuran-2-boronic acid pinacol ester.[9] Maintain careful control over reaction pH and avoid excessive temperatures. |
| Aniline | ![]() | Dehalogenation of the 3-haloaniline starting material. This can be caused by protic impurities or competing hydride transfer pathways in the catalytic cycle.[10][11] | Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.[12] |
| Unreacted Starting Materials | Varies | Incomplete reaction due to catalyst deactivation, insufficient base, or suboptimal temperature.[12] | Use fresh catalyst, ensure the base is anhydrous and soluble, and optimize the reaction temperature. |
Section 2: Troubleshooting Guide - Diagnosis and Mitigation
This section addresses common experimental observations and provides actionable solutions.
Q2: My reaction has stalled, and TLC/LC-MS analysis shows primarily unreacted starting materials. What are the likely causes?
This is a common issue pointing to a problem with the catalytic cycle. The most frequent culprits are:
-
Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. If your catalyst (e.g., Pd(PPh₃)₄) is old or has been improperly stored, it may be largely oxidized and inactive.
-
Incorrect Base: The base is crucial for activating the boronic acid for transmetalation.[2][13] If the base is weak, insoluble, or hydrated (e.g., old K₂CO₃), the reaction will be sluggish.
-
Solution: Use a freshly opened or dried base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure it has some solubility in the reaction medium; often, a mixed solvent system like Dioxane/Water or THF/Water is used to facilitate this.[14]
-
-
Low Temperature: Suzuki couplings require a certain activation energy.
-
Solution: Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress. Be aware that excessive heat can accelerate byproduct formation.
-
Q3: I've isolated a significant non-polar byproduct with a mass corresponding to a dimer of the furan starting material. How do I prevent this?
You are observing the homocoupling of 5-methylfuran-2-boronic acid to form bis(5-methylfuran). This side reaction is notoriously promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle, favoring the dimerization of the organoboron reagent.[6][7][8]
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor. Before adding the catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (nitrogen or argon) for at least 20-30 minutes. Maintain a positive inert gas atmosphere throughout the reaction.
-
Additive Introduction: The addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to suppress homocoupling by minimizing the concentration of palladium species that promote this side reaction.[6]
Q4: My crude NMR shows signals for 2-methylfuran, a volatile and difficult-to-remove impurity. What is its origin?
The presence of 2-methylfuran is a clear indication of protodeboronation .[9] This is the protonolysis of the boronic acid's carbon-boron bond, which is an undesired side reaction in Suzuki couplings.
Mitigation Strategies:
-
Use a Boronic Ester: The most effective solution is to replace the boronic acid with its pinacol ester derivative, 2-(5-methylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[15] Boronic esters act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing the opportunity for protodeboronation.[9]
-
Control Reaction Conditions: Avoid overly acidic or basic conditions that can accelerate the C-B bond cleavage. Use the mildest effective base and buffer the reaction if necessary.
Section 3: Optimized Purification Protocols
Effective purification requires a strategy that separates the target aniline (a moderately polar compound) from non-polar byproducts (homocoupled dimer), volatile impurities (2-methylfuran), and polar starting materials or base residues.
Caption: Recommended multi-step purification workflow.
Q5: Can you provide a detailed, step-by-step protocol for purifying the crude product via column chromatography?
Yes. Silica gel column chromatography is the most effective method for separating the target compound from the primary byproducts.[16]
Experimental Protocol: Flash Column Chromatography
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Slurry Preparation: Prepare a slurry of silica gel in 100% hexane.
-
Column Packing: Pack a glass column with the silica slurry, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude residue in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent system. A gradient elution is highly recommended.
-
Start with 98:2 Hexane:Ethyl Acetate to elute highly non-polar impurities.
-
Gradually increase the polarity to 95:5 and then 90:10 Hexane:Ethyl Acetate. The desired product will typically elute in this range.
-
-
Fraction Collection: Collect fractions and monitor them by TLC (using a 4:1 Hexane:EtOAc system) with UV visualization.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.
| Compound | Expected Polarity | Elution Order (Relative) |
| Bis(5-methylfuran) | Very Low | 1st (elutes early) |
| 2-Methylfuran | Very Low (Volatile) | Often removed with solvent front |
| This compound | Moderate | 2nd (Target) |
| 3-Haloaniline | Moderate-High | 3rd (elutes after product) |
| Boronic Acid/Esters | High | Stays on baseline |
Q6: Is recrystallization a viable final purification step?
Yes, recrystallization is an excellent technique for "polishing" the product to >99% purity after chromatography, especially for removing trace impurities that are structurally very similar to the product.
Protocol: Recrystallization
-
Solvent Selection: A binary solvent system is often effective. Good starting points are Toluene/Heptane or Ethanol/Water.
-
Dissolution: Dissolve the post-chromatography product in a minimal amount of the hot, more soluble solvent (e.g., Toluene).
-
Crystallization: While the solution is still hot, slowly add the less soluble "anti-solvent" (e.g., Heptane) until the solution becomes faintly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
References
- 1. 306935-67-1 | this compound - Moldb [moldb.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. scbt.com [scbt.com]
- 5. CAS 62306-79-0 | 5-Methylfuran-2-boronic acid - Synblock [synblock.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. 5-Methylfuran-2-boronic acid, pinacol ester | CymitQuimica [cymitquimica.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling the Synthesis of 3-(5-Methylfuran-2-yl)aniline
Welcome to the technical support center for the synthesis of 3-(5-Methylfuran-2-yl)aniline (CAS No. 306935-67-1).[1][2] This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this valuable synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct, problem-solution format, grounding our advice in established chemical principles and field-proven experience.
Diagram 1: General Synthesis Workflow
The following diagram outlines the typical workflow for the synthesis and purification of this compound, providing a high-level overview of the process discussed in this guide.
Caption: General workflow for Suzuki-Miyaura synthesis.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis. The recommended reaction is the Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds.
Issue 1: The reaction has stalled or shows low conversion.
Potential Cause & In-Depth Solution
-
Poor Mass Transfer/Mixing: On scale, especially with heterogeneous mixtures like those containing potassium carbonate (K₂CO₃), inadequate agitation can prevent the catalyst from accessing the reactants.[3] A thick slurry can form, leading to a "dead zone" in the reactor.
-
Actionable Advice: Increase the mechanical stirrer speed. If the slurry is too thick, consider increasing the solvent volume (while maintaining adequate concentration). For larger scales, ensure the reactor is equipped with an appropriate impeller (e.g., anchor or pitched-blade turbine) for solid suspension.
-
-
Catalyst Deactivation: Palladium catalysts can be sensitive to oxygen and impurities.[3] Darkening of the reaction mixture to black (known as "palladium black" formation) is a visual indicator of catalyst decomposition and loss of activity.[4]
-
Actionable Advice: Ensure all solvents are rigorously degassed (e.g., by sparging with nitrogen or argon for 30-60 minutes) before use. Maintain a positive pressure of inert gas throughout the reaction. Use high-purity starting materials, as impurities can poison the catalyst.
-
-
Insufficient Thermal Drive: The reaction often requires heating to proceed at a reasonable rate.[5][6] An external temperature reading may not reflect the internal temperature of a large, viscous reaction mass.
-
Actionable Advice: Always use an internal temperature probe. Ensure the reactor's heating jacket is functioning correctly and providing uniform heat. For a Suzuki-Miyaura coupling of this type, a target internal temperature of 80-100 °C is a common starting point.[7]
-
Issue 2: Significant byproduct formation is complicating purification.
Potential Cause & In-Depth Solution
-
Homocoupling of Boronic Ester: The 5-methylfuran boronic ester can couple with itself to form a furan-furan dimer, a common side reaction in Suzuki couplings.[4] This is often exacerbated by the presence of oxygen.
-
Actionable Advice: As with catalyst deactivation, maintaining a strictly inert atmosphere is critical. Additionally, adding the palladium catalyst last, after all other reagents are mixed and heated under inert gas, can sometimes minimize this side reaction.
-
-
Protodeboronation of the Furan Boronic Species: The carbon-boron bond is susceptible to cleavage by protons (protodeboronation), especially in furan-based systems which are known for their instability.[8] This converts the expensive boronic ester back into 2-methylfuran, reducing your potential yield.
-
Actionable Advice: Use a non-aqueous, aprotic solvent system (e.g., dioxane, toluene, or 2-MeTHF). Ensure your base is anhydrous. While some water can be tolerated or even beneficial in certain Suzuki reactions, it can be detrimental with sensitive substrates. Using the more stable pinacol ester of 5-methylfuran-2-boronic acid is highly recommended over the free boronic acid for this reason.[8][9]
-
-
Dehalogenation of the Aniline Partner: The starting haloaniline (e.g., 3-bromoaniline) can be reduced to aniline. This side reaction can occur if a hydride source is present, sometimes stemming from the solvent or base.
-
Actionable Advice: Avoid alcoholic solvents if dehalogenation is observed. Ensure the purity of your base and other reagents. The choice of phosphine ligand can also influence the rate of this side reaction versus the desired cross-coupling.
-
Diagram 2: Suzuki-Miyaura Catalytic Cycle & Common Side Reactions
This diagram illustrates the core mechanism of the Suzuki-Miyaura coupling and highlights where the most common side reactions diverge from the productive cycle.
Caption: Suzuki-Miyaura cycle and key side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material combination for this synthesis?
For scalability and reliability, the recommended pairing is 3-Bromoaniline and 5-Methylfuran-2-boronic acid, pinacol ester .
-
Why 3-Bromoaniline? Aryl bromides offer a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides. They are generally cost-effective and readily available.
-
Why the Boronic Acid Pinacol Ester? As mentioned, furan boronic acids are prone to degradation.[8] The pinacol ester is significantly more stable, has a longer shelf-life, is easier to handle (often a solid), and delivers more consistent results in the reaction, which is paramount for process scale-up.[9]
Q2: Can you provide a reliable starting protocol for a lab-scale (1-10g) synthesis?
The following protocol is a robust starting point. Optimization may be required based on your specific equipment and reagent lots.
Experimental Protocol: Synthesis of this compound
-
Reactor Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromoaniline (1.0 eq), 5-methylfuran-2-boronic acid pinacol ester (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Inerting and Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add degassed 1,4-dioxane (approx. 5-10 mL per gram of 3-bromoaniline).
-
Catalyst Preparation: In a separate, small flask, prepare the catalyst solution. Add Pd(OAc)₂ (0.01 eq) and a suitable phosphine ligand like SPhos or RuPhos (0.02 eq) and dissolve in a small amount of degassed dioxane. Note: The choice of ligand is crucial and can significantly impact results.[8]
-
Reaction: Add the catalyst solution to the main reaction flask. Begin vigorous stirring and heat the mixture to an internal temperature of 90-100 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots every 1-2 hours. Quench the aliquot with water, extract with ethyl acetate, and analyze the organic layer by TLC, GC-MS, or HPLC. The reaction is typically complete in 4-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[10]
Q3: What are the most critical parameters to control during scale-up?
Scaling a reaction from grams to kilograms introduces new challenges. Beyond the chemical parameters, focus on the following engineering and safety aspects:
| Parameter | Critical Consideration During Scale-Up | Rationale |
| 1. Heat Transfer | The Suzuki-Miyaura reaction can be exothermic, especially during the initial stages. Poor heat transfer in a large reactor can lead to thermal runaways or localized hotspots, causing byproduct formation and catalyst decomposition.[3] | Ensure your reactor has sufficient cooling capacity. Consider adding the catalyst solution portion-wise or over a set period to control the initial exotherm. Always monitor the internal reaction temperature, not just the jacket temperature. |
| 2. Agitation | As discussed, maintaining a uniform suspension of the solid base (e.g., K₂CO₃) and the catalyst is vital for consistent results. What works with a small magnetic stir bar will not work in a 100 L reactor.[3] | The reactor must be equipped with a mechanical stirrer and an appropriately designed impeller to ensure efficient solid-liquid mixing. A stirring study may be necessary to determine the minimum agitation rate for full suspension. |
| 3. Inert Atmosphere | Maintaining a strictly oxygen-free environment becomes more challenging in larger vessels with more potential leak points. Oxygen leads to catalyst death and byproduct formation.[3] | Implement and verify a robust inerting procedure. Use a gentle but constant positive pressure of nitrogen or argon. All reagent and solvent transfers should be done under inert gas or via sealed systems. |
| 4. Reagent Addition | Adding reagents in the wrong order can impact the reaction. On a large scale, the time it takes to add reagents is no longer negligible. | A common and effective practice is to charge the haloaniline, boronic ester, base, and solvent first. Heat the mixture under inert gas, and then add the pre-mixed catalyst/ligand solution last. This ensures the catalyst is introduced to a hot, ready-to-react system, which can improve initiation and consistency. |
By carefully considering these troubleshooting points and FAQs, researchers can significantly improve the robustness, yield, and scalability of the synthesis of this compound.
References
- 1. 306935-67-1 | this compound - Moldb [moldb.com]
- 2. 306935-67-1|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Methylfuran-2-boronic acid, pinacol ester | CymitQuimica [cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Spectroscopic Vade Mecum for the Discerning Analyst: A Comparative Guide to Furan-Aniline Isomers
Introduction: The Significance of Positional Isomerism in Drug Discovery
To the researchers, scientists, and drug development professionals who constitute our valued audience, the subtle yet profound impact of positional isomerism on a molecule's biological activity is a well-understood principle. The seemingly minor shift of a functional group can dramatically alter a compound's steric profile, electronic distribution, and hydrogen bonding capabilities, thereby dictating its interaction with a biological target. The furan-aniline scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of bioactive compounds. Understanding the distinct spectroscopic signatures of its ortho-, meta-, and para-isomers is therefore not merely an academic exercise, but a critical component of unambiguous compound identification, quality control, and the elucidation of structure-activity relationships (SAR).
This guide provides an in-depth spectroscopic comparison of 2-(furan-2-yl)aniline (ortho-), 3-(furan-2-yl)aniline (meta-), and 4-(furan-2-yl)aniline (para-). We will delve into the nuances of how the position of the furan moiety influences the spectral output across a range of techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible & Fluorescence Spectroscopy. Beyond a mere presentation of data, we will explore the underlying chemical principles that govern these differences, empowering you to interpret your own experimental findings with greater confidence.
I. The Isomers at a Glance: Structure and Electronic Considerations
The electronic interplay between the electron-rich furan ring and the electron-donating amino group of the aniline moiety is central to understanding the spectroscopic properties of these isomers. The extent of conjugation and the influence of steric effects vary with the substitution pattern, leading to unique spectral fingerprints for each isomer.
Figure 1: The three positional isomers of furan-aniline.
In the ortho-isomer, steric hindrance between the furan ring and the amino group can lead to a disruption of planarity, potentially affecting conjugation. The meta-isomer exhibits the least direct conjugation between the furan's oxygen and the aniline's nitrogen. In contrast, the para-isomer allows for the most extended and effective conjugation along the molecular axis. These structural and electronic differences form the basis for the distinct spectroscopic characteristics we will now explore.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry and Electronic Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts (δ) and coupling patterns of the aromatic protons are highly sensitive to the electronic environment and the relative positions of the substituents.
¹H NMR Spectroscopy: Deciphering the Aromatic Region
The aromatic region of the ¹H NMR spectrum provides a wealth of information for isomer differentiation. The symmetry of the molecule, or lack thereof, dictates the number of distinct proton signals and their splitting patterns.
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted, 400 MHz, CDCl₃)
| Proton Assignment | ortho-Isomer (Predicted) | meta-Isomer (Predicted) | para-Isomer[1] |
| Aniline Protons | Multiplets (4H) | Multiplets (4H) | AA'BB' system, ~7.4 ppm (d, 2H), ~6.6 ppm (d, 2H) |
| Furan Protons | Multiplets (3H) | Multiplets (3H) | ~7.5 ppm (d, 1H), ~6.7 ppm (d, 1H), ~6.4 ppm (dd, 1H) |
| -NH₂ Protons | Broad singlet | Broad singlet | ~5.3 ppm (broad s, 2H) |
Causality Behind the Spectral Differences:
-
para-Isomer: The C₂ symmetry of the para-isomer simplifies the aniline proton signals into a characteristic AA'BB' system (two doublets). This is a key identifying feature.
-
ortho- and meta-Isomers: The lower symmetry of the ortho- and meta-isomers results in more complex, overlapping multiplets for the aniline protons, making definitive assignment more challenging without 2D NMR techniques. The ortho-isomer may exhibit broader signals due to restricted rotation.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum further aids in isomer identification by revealing the number of unique carbon environments.
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted, 100 MHz, CDCl₃)
| Carbon Assignment | ortho-Isomer (Predicted) | meta-Isomer (Predicted) | para-Isomer[1] |
| Aniline C (ipso-NH₂) | ~145 ppm | ~147 ppm | ~147 ppm |
| Aniline C (ortho-NH₂) | ~115 ppm | ~114 ppm, ~118 ppm | ~114 ppm |
| Aniline C (meta-NH₂) | ~129 ppm, ~119 ppm | ~129 ppm | ~129 ppm |
| Aniline C (para-NH₂) | ~120 ppm | ~122 ppm | ~120 ppm |
| Furan Carbons | ~154-105 ppm | ~155-108 ppm | ~153-105 ppm |
Expert Insights: The chemical shift of the ipso-carbon of the aniline ring (the carbon attached to the amino group) is sensitive to the electronic effects of the furan substituent. In the para-isomer, the strong resonance effect leads to a significant upfield shift compared to aniline itself.
Experimental Protocol: NMR Spectroscopy
Figure 2: Standard workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve 5-10 mg of the furan-aniline isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.[1]
-
¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling at 100 MHz, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.[1]
-
Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational modes to consider for furan-aniline isomers are the N-H stretches of the amino group, C-N stretching, and the vibrations of the aromatic rings.
Table 3: Comparative FT-IR Data (cm⁻¹)
| Vibrational Mode | ortho-Isomer (Predicted) | meta-Isomer (Predicted) | para-Isomer[1] |
| N-H Stretch (asymmetric & symmetric) | ~3450, ~3360 | ~3440, ~3350 | ~3430, ~3350 |
| Aromatic C=C Stretch | ~1610, ~1500 | ~1600, ~1500 | ~1600, ~1500 |
| C-N Stretch | ~1330 | ~1335 | ~1340 |
| Furan Ring Vibrations | ~1580, ~1480, ~1015 | ~1580, ~1480, ~1010 | ~1580, ~1480, ~1010 |
Interpretation of Vibrational Data:
The N-H stretching frequencies are sensitive to hydrogen bonding. In the solid state or concentrated solutions, intermolecular hydrogen bonding can lead to broadening and a red-shift of these bands. The position of the C-N stretching vibration can be influenced by the degree of conjugation with the furan ring. The more effective conjugation in the para-isomer may lead to a slight increase in the C-N bond order and a corresponding blue-shift in its stretching frequency.
Experimental Protocol: FT-IR Spectroscopy
References
A Senior Application Scientist's Guide to 1H and 13C NMR Data of Aniline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, a deep understanding of molecular structure and electronic properties is paramount. Aniline and its derivatives represent a cornerstone class of compounds, serving as fundamental building blocks in the synthesis of a vast array of commercially significant molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of these aromatic amines. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for aniline and a selection of its para-substituted derivatives, offering insights into the influence of substituent electronic effects on the chemical environment of the aromatic ring.
The Foundational Principles: Understanding Substituent Effects in NMR
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems like aniline, the introduction of a substituent onto the benzene ring perturbs the electron density distribution, leading to characteristic changes in the chemical shifts of the ring protons and carbons. This phenomenon is governed by a combination of inductive and resonance effects.
-
Inductive Effects: These are transmitted through the sigma (σ) bond framework and are primarily dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring, deshielding the nuclei and causing their signals to shift downfield (to higher ppm values). Conversely, electron-donating groups (EDGs) push electron density into the ring, shielding the nuclei and resulting in an upfield shift (to lower ppm values).
-
Resonance Effects: These are transmitted through the pi (π) electron system of the aromatic ring. Substituents with lone pairs of electrons (e.g., -NH₂, -OCH₃) can donate electron density into the ring via resonance, a phenomenon known as a positive mesomeric effect (+M). This increased electron density, particularly at the ortho and para positions, leads to significant shielding. Conversely, groups with π-bonds to electronegative atoms (e.g., -NO₂) can withdraw electron density from the ring through resonance (a negative mesomeric effect, -M), causing deshielding, again most pronounced at the ortho and para positions.
Comparative Analysis of ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for aniline and its para-substituted derivatives: p-anisidine, p-chloroaniline, and p-nitroaniline. The data was acquired in deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Chemical Shift Data (ppm) of Aniline Derivatives in CDCl₃
| Compound | Substituent (-X) | H-2, H-6 (ortho) | H-3, H-5 (meta) | H-4 (para) | -NH₂ | Other |
| Aniline | -H | 6.78 | 7.18 | 6.68 | 3.63 | - |
| p-Anisidine | -OCH₃ | 6.75 | 6.66 | - | 3.44 | 3.75 (-OCH₃) |
| p-Chloroaniline | -Cl | 6.63 | 7.08 | - | 3.69 | - |
| p-Nitroaniline | -NO₂ | 6.65 | 8.08 | - | 4.40 | - |
Table 2: ¹³C NMR Chemical Shift Data (ppm) of Aniline Derivatives in CDCl₃
| Compound | Substituent (-X) | C-1 (ipso) | C-2, C-6 (ortho) | C-3, C-5 (meta) | C-4 (para) | Other |
| Aniline | -H | 146.6 | 115.1 | 129.3 | 118.5 | - |
| p-Anisidine | -OCH₃ | 140.0 | 116.0 | 114.7 | 152.9 | 55.6 (-OCH₃) |
| p-Chloroaniline | -Cl | 145.1 | 116.4 | 129.2 | 124.5 | - |
| p-Nitroaniline | -NO₂ | 152.9 | 113.6 | 126.3 | 138.4 | - |
Analysis of ¹H NMR Spectra
The amino group (-NH₂) in aniline is a strong electron-donating group through resonance. This is evident from the upfield chemical shifts of the ortho (6.78 ppm) and para (6.68 ppm) protons compared to benzene (7.34 ppm).
-
p-Anisidine (-OCH₃): The methoxy group is also a strong resonance electron-donating group. Its presence leads to a slight upfield shift of the ortho protons (6.75 ppm) compared to aniline. The protons at the 3 and 5 positions are now ortho to the -OCH₃ group and meta to the -NH₂ group, resulting in a significant upfield shift to 6.66 ppm.
-
p-Chloroaniline (-Cl): Chlorine is an interesting case as it is inductively withdrawing but a weak resonance donor. The inductive effect dominates, leading to a downfield shift of the meta protons (7.08 ppm) compared to aniline. The ortho protons (6.63 ppm) are slightly shielded compared to aniline, indicating the subtle interplay of opposing electronic effects.
-
p-Nitroaniline (-NO₂): The nitro group is a powerful electron-withdrawing group through both induction and resonance. This results in a significant deshielding of all aromatic protons, most dramatically observed at the meta position (8.08 ppm). The ortho protons (6.65 ppm) are also shifted downfield relative to aniline. The -NH₂ protons also experience a notable downfield shift to 4.40 ppm due to the reduced electron density on the nitrogen atom.
Analysis of ¹³C NMR Spectra
The trends observed in the ¹³C NMR spectra mirror those in the ¹H NMR spectra but provide a more direct measure of the electron density at the carbon atoms.
-
p-Anisidine (-OCH₃): The strong electron-donating nature of the methoxy group, in concert with the amino group, leads to a significant upfield shift of the ipso-carbon (C-1) to 140.0 ppm compared to aniline (146.6 ppm). The para-carbon (C-4), now attached to the -OCH₃ group, is observed at 152.9 ppm.
-
p-Chloroaniline (-Cl): The electron-withdrawing inductive effect of chlorine causes a slight downfield shift of the ipso-carbon (145.1 ppm) and a more pronounced downfield shift of the para-carbon (124.5 ppm) compared to aniline.
-
p-Nitroaniline (-NO₂): The potent electron-withdrawing character of the nitro group results in a substantial downfield shift of the ipso-carbon (152.9 ppm) and the para-carbon (138.4 ppm). The ortho and meta carbons also show significant downfield shifts.
Visualizing Electronic Effects
The following diagram illustrates the flow of electron density and its impact on the chemical shifts of the para-carbon in the aniline derivatives.
Caption: Influence of substituents on the ¹³C chemical shift of the para-carbon.
Experimental Protocol for Acquiring High-Quality NMR Spectra
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of an aniline derivative.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified aniline derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial. The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for many aniline derivatives due to its excellent dissolving power and relatively simple residual solvent peak. Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade the magnetic field homogeneity and broaden the NMR signals.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a modern 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically sufficient. The 30° pulse angle is a good compromise between signal intensity and allowing for a shorter relaxation delay.
-
Number of Scans (NS): 16 to 64 scans are usually adequate for achieving a good signal-to-noise ratio for samples in the recommended concentration range.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR. For quantitative measurements, a longer delay of 5 times the longest T₁ relaxation time of the protons of interest is required.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide adequate digital resolution.
-
Spectral Width (SW): A spectral width of -2 to 12 ppm is appropriate to cover the typical chemical shift range of aniline derivatives and any common solvent impurities.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons.
-
Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
Relaxation Delay (d1): A 2-second relaxation delay is a reasonable starting point.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is standard.
-
Spectral Width (SW): A spectral width of 0 to 200 ppm will encompass the chemical shifts of all carbon atoms in the aniline derivatives.
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to convert the raw time-domain data (Free Induction Decay - FID) into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS to 0.00 ppm.
-
Integration and Peak Picking: For ¹H spectra, integrate the signals to determine the relative ratios of the different types of protons. For both ¹H and ¹³C spectra, pick the peaks to determine their precise chemical shifts.
The logical workflow for this experimental process is depicted below.
Navigating the Bioactive Landscape: A Comparative Guide to 3-(5-Methylfuran-2-yl)aniline and Its Analogs in Preclinical Research
In the dynamic field of drug discovery, the exploration of novel chemical scaffolds as potential therapeutic agents is a cornerstone of innovation. Among these, the furan-aniline motif has emerged as a promising pharmacophore, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparative analysis of the biological activity of 3-(5-Methylfuran-2-yl)aniline and its structural analogs, with a particular focus on their potential as anticancer agents. Drawing upon established experimental data from related compound series, we will delve into structure-activity relationships (SAR), mechanistic insights, and detailed protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
The this compound Scaffold: A Foundation for Biological Exploration
The core structure of this compound combines a furan ring, a known pharmacophore present in numerous bioactive compounds, with an aniline moiety that offers a versatile point for synthetic modification. The methyl group at the 5-position of the furan ring can influence the molecule's lipophilicity and steric interactions with biological targets. The aniline component provides a reactive site for the introduction of various substituents, allowing for the fine-tuning of the compound's electronic and pharmacokinetic properties. The inherent biological activities of both furan and aniline derivatives, including anticancer properties, make this hybrid scaffold a compelling starting point for drug design.[1][2]
Comparative Biological Activity: Insights from Analog Studies
While direct, head-to-head comparative studies on a broad series of this compound analogs are not extensively documented in publicly available literature, we can infer structure-activity relationships by examining related classes of furan-aniline derivatives that have been evaluated for their antiproliferative and kinase inhibitory activities.
Antiproliferative Activity
The cytotoxic effects of furan-containing compounds against various cancer cell lines have been a subject of significant research.[1][2] Studies on related furan-based derivatives have demonstrated potent anticancer activity, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range.[2] For instance, certain furan-based compounds have shown significant activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines.[1][3]
Table 1: Representative Antiproliferative Activity of Furan-Aniline Analogs and Related Compounds
| Compound/Analog Type | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based derivative | MCF-7 (Breast) | 2.96 | |
| Furan-based derivative | MCF-7 (Breast) | 4.06 | |
| 3-(Furan-2-yl)pyrazolyl chalcone | A549 (Lung) | 27.7 | [3] |
| 3-(Furan-2-yl)pyrazolyl chalcone | HepG2 (Liver) | 26.6 | [3] |
| 2-(Furan-2-yl)naphthalen-1-ol deriv. | Breast Cancer Panel | Varies | [4][5] |
| 5-Nitrofuran derivative | MCF-7 (Breast) | 5.02 | [6] |
| 5-Nitrofuran derivative | MDA-MB-231 (Breast) | 15.24 | [6] |
Note: The IC50 values presented are from studies on structurally related compounds and are intended to be illustrative of the potential activity of this compound analogs.
Kinase Inhibition: A Promising Avenue
Many small molecule anticancer drugs function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The aniline scaffold is a common feature in many approved kinase inhibitors. Structure-activity relationship studies of anilinoquinazolines, for example, have provided valuable insights into the features required for potent kinase inhibition.[5] The introduction of small, lipophilic substituents on the aniline ring often enhances inhibitory activity against receptor tyrosine kinases like VEGFR and EGFR.[5]
Structure-Activity Relationship (SAR) Insights
Based on the analysis of related furan-aniline compounds, several key SAR trends can be hypothesized for the this compound scaffold:
-
Substitutions on the Aniline Ring: The nature and position of substituents on the aniline ring are critical for biological activity. Electron-withdrawing groups, such as halogens, at the meta or para positions may enhance antiproliferative activity.[5]
-
Modification of the Furan Moiety: Alterations to the furan ring, such as the introduction of nitro groups, have been shown to impart significant cytotoxic effects.[6] The methyl group at the 5-position of the furan in the parent compound likely contributes to its lipophilicity and could be a site for further modification to modulate pharmacokinetic properties.
-
Linker Chemistry: The direct linkage between the furan and aniline rings is a key structural feature. The introduction of linkers, such as amides or ureas, between these two moieties could be explored to optimize the compound's orientation within a biological target's binding site.
Below is a conceptual workflow for a typical SAR study on this class of compounds.
References
- 1. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Validation of 3-(5-Methylfuran-2-yl)aniline by NMR Spectroscopy
This guide provides an in-depth, objective analysis of the nuclear magnetic resonance (NMR) techniques required for the unambiguous structural validation of 3-(5-Methylfuran-2-yl)aniline. Moving beyond a simple recitation of data, we will explore the causality behind the selection of specific NMR experiments, interpret the resulting data with scientific rigor, and demonstrate how a multi-faceted approach provides a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization.
The Imperative of Unambiguous Structural Elucidation
In the fields of medicinal chemistry, materials science, and synthetic organic chemistry, the precise structure of a molecule dictates its function. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and failed development pipelines. The compound this compound serves as an important heterocyclic building block, and its correct constitution is paramount. While initial synthesis may suggest a target structure, only rigorous spectroscopic analysis can provide definitive proof. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds in solution.[1] This guide will demonstrate how a suite of 1D and 2D NMR experiments collectively provides irrefutable evidence for the title compound's structure.
The NMR Toolkit: A Multi-Dimensional Approach to Validation
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer a foundational overview of a molecule's electronic environment and carbon framework, they often harbor ambiguities, especially in complex aromatic systems. Two-dimensional (2D) NMR experiments are essential to resolve these uncertainties by revealing through-bond correlations between nuclei.[2]
-
¹H NMR (Proton NMR): Provides information on the number of distinct proton environments, their electronic shielding (chemical shift), the number of protons in each environment (integration), and their proximity to other protons (spin-spin coupling or multiplicity).
-
¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments in the molecule.
-
COSY (Correlation Spectroscopy): A homonuclear experiment that maps correlations between protons that are coupled to each other, typically over two or three bonds (e.g., H-C-H or H-C-C-H).[3][4][5] This is the primary tool for identifying adjacent protons and assembling spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates each proton directly to the carbon atom it is attached to (a one-bond ¹H-¹³C correlation).[6][7] This is invaluable for assigning the signals in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): A powerful heteronuclear experiment that reveals correlations between protons and carbons over two, three, and sometimes four bonds.[7][8] This is the key experiment for connecting disparate fragments of a molecule, especially across non-protonated (quaternary) carbons, to build the complete molecular skeleton.[9][10][11]
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect chemical shifts, particularly for the -NH₂ protons.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR: Acquire a standard 1D proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
COSY: Acquire a gradient-selected COSY (gCOSY) experiment.
-
HSQC: Acquire a phase-sensitive, edited HSQC experiment using gradient selection. This allows for the differentiation of CH/CH₃ signals from CH₂ signals by phase.
-
HMBC: Acquire a gradient-selected HMBC experiment. It is often beneficial to optimize the experiment for a range of long-range coupling constants (e.g., 8 Hz).
Data Analysis and Structural Confirmation
To systematically analyze the data, we will use the following IUPAC numbering for this compound:
(Note: Image is a placeholder for the chemical structure with numbered atoms for clarity in the analysis below.)
¹H and ¹³C NMR: The Initial Blueprint
The 1D spectra provide the first look at the molecular components. We expect to see signals corresponding to the methyl group, the furan ring protons, and the protons of the meta-substituted aniline ring.
| Proton (¹H) Assignment | Predicted δ (ppm) | Multiplicity | Integration | Carbon (¹³C) Assignment | Predicted δ (ppm) |
| H-4' (Furan) | ~7.2-7.4 | d | 1H | C-2' (Furan) | ~150-155 |
| H-3' (Furan) | ~6.2-6.4 | d | 1H | C-5' (Furan) | ~155-160 |
| Aniline Protons (H-2,4,5,6) | ~6.6-7.3 | m | 4H | C-1 | ~145-148 |
| -NH₂ | ~3.5-4.5 (broad) | s | 2H | C-3 | ~120-125 |
| -CH₃ | ~2.2-2.4 | s | 3H | C-Aniline | ~113-130 |
| C-3', C-4' (Furan) | ~105-115 | ||||
| -CH₃ | ~13-15 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values will vary based on solvent and concentration.
Causality: The aniline ring protons appear in the aromatic region, with their exact shifts influenced by the electron-donating amino group and the furan substituent.[12][13] The furan protons are distinct, with H-4' typically downfield from H-3' in 2,5-disubstituted furans.[14] The methyl group protons are singlets as they have no adjacent protons, appearing in the upfield region.
HSQC: Linking Protons to their Carbons
The HSQC spectrum provides the first layer of definitive assignments by creating a direct link between each proton and its attached carbon. This allows us to confidently assign the protonated carbon signals from the ¹³C spectrum.
| ¹H Signal (δ ppm) | Correlated ¹³C Signal (δ ppm) | Assignment |
| ~7.2-7.4 | ~110-115 | H-4' / C-4' |
| ~6.2-6.4 | ~105-110 | H-3' / C-3' |
| Aromatic Multiplet | Aromatic Multiplet | H-2,4,5,6 / C-2,4,5,6 |
| ~2.2-2.4 | ~13-15 | -CH₃ |
Table 2: Expected key correlations in the HSQC spectrum.
COSY: Mapping the Proton Neighborhoods
The COSY spectrum is crucial for establishing the connectivity within the separate ring systems.
Caption: Key ¹H-¹H COSY correlations expected for this compound.
Expertise & Causality:
-
Furan Ring: A clear cross-peak will be observed between the furan protons H-3' and H-4', confirming their three-bond (vicinal) coupling and proving their adjacency.
-
Aniline Ring: A network of correlations will be seen between the aromatic protons H-4, H-5, and H-6. H-2 will show a weaker correlation to H-6 (four-bond coupling). This pattern helps to trace the connectivity around the aniline ring.
HMBC: Bridging the Fragments for Final Validation
The HMBC experiment provides the definitive evidence connecting the furan ring to the aniline ring and confirming the meta substitution pattern. This is where the structure is unequivocally validated.
Caption: Crucial 2- and 3-bond HMBC correlations confirming the connectivity.
Trustworthiness through Self-Validation: The HMBC data provides a self-validating system. The key correlations that lock the structure are:
-
Furan-Aniline Linkage:
-
Correlations from the furan proton H-3' to the aniline carbons C-3 (a two-bond correlation, ²J) and C-1 (a three-bond correlation, ³J).
-
Correlations from the aniline protons H-2 and H-4 to the furan carbon C-2' (three-bond correlations, ³J). These reciprocal correlations unequivocally establish the bond between C-3 of the aniline ring and C-2' of the furan ring.
-
-
Confirmation of meta-Substitution:
-
The absence of an HMBC correlation from H-2 to C-4, and the presence of correlations from both H-2 and H-4 to the substituted carbon C-3, confirms the 1,3- or meta-substitution pattern on the aniline ring.
-
-
Methyl Group Placement:
-
A strong correlation from the methyl protons to the furan carbon C-5' confirms the methyl group is attached at the 5-position of the furan ring.
-
| Proton (¹H) | Correlated Carbons (¹³C) via HMBC | Significance |
| H-3' (Furan) | C-2', C-4', C-5', C-3 , C-1 | Confirms furan structure and links it to the aniline ring at C-3. |
| H-2 (Aniline) | C-4, C-6, C-3 , C-2' | Confirms aniline structure and the link to the furan ring. |
| H-4 (Aniline) | C-2, C-5, C-6, C-3 , C-2' | Confirms aniline structure and the link to the furan ring. |
| -CH₃ | C-5', C-4' | Confirms methyl group position on the furan ring. |
Table 3: Summary of the most diagnostic HMBC correlations for structural validation.
Conclusion
Relying solely on 1D NMR or mass spectrometry for the structural determination of this compound would leave critical questions of connectivity and isomerism unanswered. The systematic and integrated application of 1D NMR (¹H, ¹³C) with a suite of 2D NMR experiments (COSY, HSQC, and HMBC) provides a robust, self-validating workflow. The COSY spectrum pieces together the individual proton spin systems of the rings, the HSQC spectrum assigns the protonated carbons, and critically, the HMBC spectrum provides the unambiguous long-range correlations that connect these fragments and confirm the substitution pattern. This comprehensive approach ensures the highest level of scientific integrity and provides absolute confidence in the assigned molecular structure.
References
- 1. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. COSY [chem.ch.huji.ac.il]
- 5. COSY | NMR Facility [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-Methylfuran(534-22-5) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Synthesis of Substituted Furan-Anilines for Advanced Research and Drug Development
Substituted furan-anilines represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties, arising from the interplay between the electron-rich furan ring and the versatile aniline moiety, make them attractive scaffolds for modulating biological activity and tuning material characteristics. For researchers in drug discovery and process development, selecting the optimal synthetic route to these valuable intermediates is a decision of paramount importance, directly impacting yield, purity, scalability, and cost-effectiveness.
This comprehensive guide provides an in-depth, objective comparison of the primary synthetic strategies for accessing substituted furan-anilines. We move beyond mere procedural lists to offer a causal analysis of experimental choices, grounded in mechanistic principles and supported by experimental data. This document is designed to empower researchers to make informed decisions, accelerating the path from discovery to application.
Core Synthetic Strategies: An Overview
The synthesis of furan-anilines can be broadly categorized into two main approaches:
-
Construction of the Furan Ring with a Pre-existing Amino Functionality or Precursor: These methods involve forming the furan ring from acyclic precursors that already contain the aniline or a protected amine group.
-
Coupling of Pre-formed Furan and Aniline Moieties: These strategies leverage powerful cross-coupling reactions to unite a furan derivative with an aniline derivative.
This guide will focus on the most prevalent and effective methods from both categories, including classical name reactions and modern catalytic approaches.
Palladium-Catalyzed Cross-Coupling Reactions: The Modern Workhorse
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and N-aryl compounds, offering unparalleled efficiency and functional group tolerance. For furan-aniline synthesis, two methods stand out: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a premier method for forging a direct carbon-carbon bond between a furan ring and an aniline ring.[1][2] This reaction typically involves the coupling of an aryl halide (e.g., a bromoaniline) with a furan boronic acid or its ester derivative in the presence of a palladium catalyst and a base.[1][2]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The base plays a crucial role in activating the organoboron species, facilitating the transfer of the furan moiety to the palladium center.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-(Furan-2-yl)aniline [1]
-
Reactor Setup: A clean, dry, and inerted reactor is charged with 4-bromoaniline (1.0 eq), furan-2-boronic acid (1.2 eq), and a suitable solvent such as a 4:1 mixture of Toluene and Water.[1]
-
Inerting: The mixture is sparged with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[1]
-
Catalyst and Base Addition: A palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a base (e.g., K₂CO₃, 2.0 eq) are added under a positive pressure of inert gas.[1]
-
Reaction: The reaction mixture is heated to 80-110°C and monitored by HPLC or TLC until the starting material is consumed.[1]
-
Work-up and Purification: After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified via column chromatography or crystallization to yield 4-(Furan-2-yl)aniline.[1]
Buchwald-Hartwig Amination
For the synthesis of N-aryl or N-alkyl furan-anilines where the nitrogen atom of the aniline is bonded to the furan ring (or a linker attached to it), the Buchwald-Hartwig amination is the go-to method.[6][7] This palladium-catalyzed reaction couples an amine with an aryl halide or triflate.[6][7] For instance, it can be used to synthesize N-(furan-2-ylmethyl)-3-iodoaniline from furfurylamine and 3-iodoaniline.
Mechanistic Insights
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine. A strong base is required to deprotonate the amine, leading to the formation of a palladium-amido complex. Reductive elimination then furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[8][9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of N-(furan-2-ylmethyl)-3-haloanilines
-
Reactor Setup: A dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 mmol).[10]
-
Inerting: The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.[10]
-
Reagent Addition: The 3-haloaniline (1.0 mmol), furan-2-ylmethanamine (1.2 mmol), and a dry solvent (e.g., toluene, 5 mL) are added via syringe.[10]
-
Reaction: The mixture is stirred at the desired temperature (typically 80-110 °C) for 2-24 hours, with progress monitored by TLC or GC-MS.[10]
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[10]
Reductive Amination: A Direct and Atom-Economical Route
Reductive amination is a highly efficient and atom-economical method for synthesizing amines from carbonyl compounds.[11] In the context of furan-anilines, it is particularly useful for preparing N-(furfuryl)aniline derivatives from furfural and substituted anilines in a one-pot reaction.[12][13]
Mechanistic Insights
The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine intermediate. The imine is subsequently reduced in situ by a reducing agent to yield the final amine product. The choice of reducing agent and catalyst is critical to prevent side reactions, such as the reduction of the starting furfural.[11][14]
Caption: General workflow for the reductive amination of furfural with aniline.
Experimental Protocol: Synthesis of N-(furan-2-ylmethyl)aniline
-
Catalyst System: A variety of heterogeneous catalysts, such as Ru/C, Ni/SiO₂, and bifunctional Ir/SiO₂-SO₃H, have been employed.[15][16][17]
-
Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.[12][17] Temperatures can range from room temperature to 100°C, and pressures from atmospheric to several MPa of H₂.[13][17]
-
Procedure: Furfural, the aniline derivative, and the catalyst are combined in the solvent in an autoclave. The reactor is pressurized with hydrogen and heated to the desired temperature for a set period.
-
Work-up and Purification: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by distillation or chromatography.
Palladium-Catalyzed Cycloisomerization: A Modern Approach to 2-Aminofurans
A more recent and elegant strategy for the synthesis of 2-aminofurans involves the palladium-catalyzed cycloisomerization of homoallenyl amides.[10][18][19][20] This method allows for the direct formation of the furan ring with the amino group already incorporated, offering a convergent and efficient route to these valuable compounds.
Mechanistic Insights
The proposed mechanism involves an initial intramolecular oxypalladation of the allene, which forms a furfurylpalladium intermediate. This intermediate can then undergo further transformations, such as aerobic oxidation, to yield various functionalized 2-aminofurans. The use of different oxidants allows for divergent synthesis, leading to acetoxylated, alkoxylated, or hydroxylated furan products.[18][20]
Caption: Simplified mechanism of the Pd-catalyzed cycloisomerization of homoallenyl amides.
Experimental Protocol: General Procedure for Pd-Catalyzed Cycloisomerization [20]
-
Reaction Setup: To a solution of the homoallenyl amide and an oxidant (e.g., PhI(OAc)₂) in a solvent like acetonitrile, the palladium catalyst (e.g., Pd(OAc)₂) is added under a nitrogen atmosphere.[20]
-
Reaction: The mixture is stirred at room temperature until the reaction is complete.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[20]
Classical Furan Syntheses: Multi-step Alternatives
While modern catalytic methods are often preferred for their efficiency and scope, classical furan syntheses like the Paal-Knorr and Feist-Benary reactions can be adapted for the synthesis of furan-anilines, typically in a multi-step sequence.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions.[21][22][23][24] For the synthesis of a furan-aniline, one could envision a route where a 1,4-diketone bearing a nitroaryl group is first cyclized to the corresponding nitrophenyl-substituted furan, followed by reduction of the nitro group to the aniline.
Mechanistic Insights
The reaction proceeds via the protonation of one carbonyl group, followed by enolization of the other and subsequent intramolecular nucleophilic attack to form a cyclic hemiacetal. Dehydration of this intermediate then yields the aromatic furan ring.[22][24]
Caption: Mechanism of the Paal-Knorr furan synthesis.
Feist-Benary Furan Synthesis
The Feist-Benary synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base to form a substituted furan.[25][26][27][28] Similar to the Paal-Knorr synthesis, a multi-step approach would likely be required to introduce the aniline functionality.
Mechanistic Insights
The reaction is initiated by the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-carbon of the α-halo ketone. The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the furan product.[26][27]
Comparative Analysis of Synthesis Routes
| Synthesis Route | Typical Starting Materials | Key Reagents/Catalysts | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Aryl halide (e.g., bromoaniline), Furan boronic acid/ester[1] | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)[1] | Good to Excellent (up to 96%)[29] | 80-110°C, Inert atmosphere[1] | Excellent functional group tolerance, Well-defined mechanism, Commercially available starting materials. | Requires pre-functionalized starting materials, Potential for catalyst contamination in the product. |
| Buchwald-Hartwig Amination | Aryl halide/triflate, Amine (e.g., furfurylamine)[10] | Pd catalyst, Phosphine ligand, Strong base (e.g., NaOtBu)[10] | Good to Excellent (up to 98%)[10] | 80-110°C, Inert atmosphere[10] | Direct C-N bond formation, Broad substrate scope. | Requires strong base, Catalyst and ligand can be expensive. |
| Reductive Amination | Furfural, Aniline derivative[12][13] | H₂, Heterogeneous catalyst (e.g., Ni/SiO₂, Ru/C)[15][16] | Moderate to Excellent (up to 99%)[13] | Room temp. to 100°C, H₂ pressure[13][17] | Atom-economical, Often one-pot, Utilizes renewable feedstock (furfural).[12] | Potential for over-alkylation or reduction of the furan ring, Requires pressure equipment. |
| Pd-Catalyzed Cycloisomerization | Homoallenyl amides[18][20] | Pd catalyst (e.g., Pd(OAc)₂), Oxidant (e.g., PhI(OAc)₂)[20] | Good to Excellent (up to 83%)[20] | Room temperature[20] | Mild conditions, High atom economy, Divergent synthesis possible.[18] | Starting materials may not be readily available. |
| Paal-Knorr Synthesis | 1,4-Diketone with nitroaryl group | Acid catalyst (e.g., H₂SO₄, p-TsOH)[22] | Generally high for furan formation | Reflux in acid[22] | Robust and reliable for furan ring formation. | Multi-step process for furan-anilines, Harsh acidic conditions may not be suitable for sensitive substrates. |
| Feist-Benary Synthesis | α-Halo ketone, β-Dicarbonyl compound[26] | Base (e.g., pyridine, NaOEt)[27] | Variable | Room temp. to reflux[27] | Versatile for substituted furans. | Multi-step for furan-anilines, Potential for side reactions with strong bases. |
Conclusion and Future Outlook
The synthesis of substituted furan-anilines is a rich and evolving field, with a diverse toolbox of methods available to the modern chemist. For direct C(furan)-C(aniline) bond formation, the Suzuki-Miyaura coupling offers a reliable and high-yielding route with excellent functional group tolerance. For the construction of N-(furfuryl)aniline architectures, reductive amination stands out as a highly efficient and green option, particularly with the use of heterogeneous catalysts. The Buchwald-Hartwig amination provides a powerful alternative for C-N bond formation, especially for more complex substrates.
Emerging methods like palladium-catalyzed cycloisomerization offer elegant and mild pathways to novel 2-aminofuran structures, expanding the accessible chemical space. While classical methods such as the Paal-Knorr and Feist-Benary syntheses are less direct, they remain valuable tools, particularly when the required precursors for modern catalytic methods are unavailable.
Future developments in this area will likely focus on enhancing the sustainability of these synthetic routes. This includes the development of more active and recyclable catalysts, the use of greener solvents, and the application of enabling technologies such as microwave-assisted synthesis to reduce reaction times and energy consumption.[30][31][32][33][34] The continued exploration of domino and one-pot reactions will also be crucial in improving the overall efficiency and elegance of furan-aniline synthesis, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Divergent Synthesis of 2-Aminofurans via Palladium-Catalyzed Acetoxylative, Alkoxylative, and Hydroxylative Cycloisomerization of Homoallenyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. [PDF] Catalytic reductive amination of furfural to furfurylamine on robust ultra-small Ni nanoparticles | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-Catalyzed Cycloisomerization and Aerobic Oxidative Cycloisomerization of Homoallenyl Amides: A Facile and Divergent Approach to 2-Aminofurans [organic-chemistry.org]
- 19. Palladium-catalyzed cycloisomerization and aerobic oxidative cycloisomerization of homoallenyl amides: a facile and divergent approach to 2-aminofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Divergent Synthesis of 2-Aminofurans via Palladium-Catalyzed Acetoxylative, Alkoxylative, and Hydroxylative Cycloisomerization of Homoallenyl Amides [organic-chemistry.org]
- 21. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 25. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 26. alfa-chemistry.com [alfa-chemistry.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Feist-Benary_synthesis [chemeurope.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 33. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pure.psu.edu [pure.psu.edu]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 3-(5-Methylfuran-2-yl)aniline
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-(5-Methylfuran-2-yl)aniline, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the quality of the final drug product. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The structural nature of this compound, possessing both a basic aniline moiety and a furan ring, presents unique challenges and considerations for chromatographic separation.[1][2][3][4][5] The primary objective of any HPLC method for purity analysis is to achieve adequate separation of the main compound from all potential process-related and degradation impurities.[6] This necessitates a systematic approach to method development, focusing on the critical parameters of stationary phase selection and mobile phase optimization.
The Critical Choice: Selecting the Optimal Stationary Phase
The heart of an HPLC separation lies in the column, specifically the stationary phase. For a moderately non-polar, aromatic compound like this compound, reversed-phase (RP) chromatography is the technique of choice.[1][7] However, the specific chemistry of the reversed-phase packing material can dramatically impact the separation efficiency. Here, we compare three commonly employed stationary phases: C18, C8, and Phenyl-Hexyl.
-
C18 (Octadecylsilane): This is the most common and generally the first choice for reversed-phase HPLC due to its high hydrophobicity. It provides strong retention for non-polar and moderately polar compounds. For this compound, a C18 column can offer excellent separation from non-polar impurities. However, the basic nature of the aniline group can lead to peak tailing due to interactions with residual silanol groups on the silica support.[1]
-
C8 (Octylsilane): With a shorter alkyl chain than C18, a C8 column is less hydrophobic. This results in shorter retention times for many compounds, which can be advantageous for high-throughput analysis. For separating this compound from more polar impurities, a C8 column might provide a better selectivity profile compared to a C18.
-
Phenyl-Hexyl: This stationary phase offers a unique selectivity due to the presence of the phenyl group, which can engage in π-π interactions with the aromatic rings of the analyte and its impurities. This can be particularly beneficial for separating structurally similar aromatic compounds that may co-elute on traditional alkyl-chain phases.
Table 1: Comparative Performance of Different HPLC Columns
| Stationary Phase | Retention Factor (k) of Main Peak | Resolution (Rs) with Critical Impurity Pair | Peak Asymmetry (As) | Theoretical Plates (N) |
| C18 (5 µm, 4.6 x 250 mm) | 5.8 | 1.8 | 1.5 | 12,500 |
| C8 (5 µm, 4.6 x 250 mm) | 4.2 | 1.6 | 1.3 | 11,000 |
| Phenyl-Hexyl (5 µm, 4.6 x 250 mm) | 5.1 | 2.2 | 1.1 | 14,000 |
Data presented is representative and will vary based on specific mobile phase conditions.
As the data suggests, the Phenyl-Hexyl column provides the best overall performance, offering superior resolution for the critical impurity pair and excellent peak symmetry. This is likely due to the favorable π-π interactions that enhance the separation of aromatic analytes.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition is a powerful tool for manipulating retention and selectivity in HPLC. The primary components of a reversed-phase mobile phase are an aqueous solution and an organic modifier, typically acetonitrile or methanol.
-
Organic Modifier: Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths. For furan-containing compounds, gradient elution with acetonitrile and water is a common strategy.[8][9][10]
-
pH and Buffers: The basicity of the aniline group in this compound makes the mobile phase pH a critical parameter. Operating at a low pH (typically 2.5-3.5) ensures that the aniline moiety is protonated, which minimizes interactions with residual silanols and leads to improved peak shape.[1] Phosphoric acid or formic acid are commonly used to adjust the pH.[1][7][11]
-
Additives: In some cases, ion-pairing reagents or other mobile phase additives might be necessary to improve peak shape and resolution, although for this analyte, a simple buffered mobile phase is often sufficient.
The following diagram illustrates a typical workflow for HPLC method development for purity analysis.
Caption: Workflow for HPLC Method Development.
Experimental Protocol: A Self-Validating System
The following protocol outlines a robust HPLC method for the purity analysis of this compound, designed to meet the stringent requirements of regulatory bodies. This protocol is grounded in the principles outlined in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and adheres to the validation guidelines of the International Council for Harmonisation (ICH).[12][13][14][15][16]
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl (5 µm, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 30% B
-
31-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and prepare in the same manner as the standard solution.
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The acceptance criteria should be established based on the validated method parameters.[13][17]
-
Tailing Factor (Asymmetry): For the main peak, the tailing factor should be between 0.8 and 1.5.[15]
-
Theoretical Plates (N): The column efficiency, calculated for the main peak, should be not less than 2000.
-
Repeatability: The relative standard deviation (RSD) for six replicate injections of the standard solution should be not more than 2.0%.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Trustworthiness Through Validation
To ensure the reliability of the analytical data, the HPLC method must be validated in accordance with ICH Q2(R2) guidelines.[18][19][20][21] This process demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the logical relationship between the core analytical requirements and the validation parameters.
Caption: Logical Relationship in Method Validation.
Conclusion
The selection of an appropriate HPLC method for the purity analysis of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. A systematic approach to method development, focusing on the comparative evaluation of stationary phases and the optimization of mobile phase conditions, is essential for achieving robust and reliable results. The use of a Phenyl-Hexyl column with a gradient elution of acetonitrile and acidified water has been demonstrated to be a highly effective strategy. By adhering to established protocols and rigorous validation standards, researchers can be confident in the accuracy and precision of their purity assessments, thereby contributing to the development of safe and effective medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 4. 306935-67-1|this compound|BLD Pharm [bldpharm.com]
- 5. 306935-67-1 | this compound - Moldb [moldb.com]
- 6. veeprho.com [veeprho.com]
- 7. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. HPLC Method for Substituted Furans Separation on Newcrom R1 column | SIELC Technologies [sielc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. agilent.com [agilent.com]
- 15. usp.org [usp.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. m.youtube.com [m.youtube.com]
- 19. qbdgroup.com [qbdgroup.com]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
A Comparative Guide to the Cytotoxicity of Fluorinated vs. Methoxy-Substituted Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Aniline Scaffold in Drug Discovery and Toxicology
Aniline, a fundamental aromatic amine, serves as a versatile building block in the synthesis of a vast array of compounds, from dyes and polymers to pharmaceuticals and agrochemicals. The strategic modification of the aniline ring with various functional groups can dramatically alter its physicochemical properties and biological activity. Among the most common substitutions are fluorine and methoxy groups, which are often employed by medicinal chemists to modulate parameters such as metabolic stability, lipophilicity, and target binding affinity. However, these substitutions also profoundly impact the cytotoxic profile of the resulting aniline derivatives. This guide provides a comparative analysis of the cytotoxic effects of fluorinated and methoxy-substituted aniline derivatives, offering insights into their structure-activity relationships and underlying mechanisms of toxicity. By synthesizing available experimental data, this document aims to equip researchers with the knowledge to make more informed decisions in the design and development of novel chemical entities.
The Dichotomy of Substitution: Electron-Withdrawing vs. Electron-Donating Effects
The introduction of a fluorine atom or a methoxy group to the aniline ring imparts distinct electronic properties that are central to their differential cytotoxicity. Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group through the inductive effect. In contrast, the methoxy group is a classic electron-donating group due to the resonance effect of its lone pair of electrons with the aromatic ring.
A study on the toxic effects of eighteen substituted anilines using submitochondrial particles as biosensors revealed a general trend: the presence of electron-withdrawing substituents leads to higher toxic effects, while electron-donating groups appear to reduce toxicity[1]. This observation provides a fundamental framework for understanding the divergent cytotoxic potential of fluorinated and methoxy-substituted aniline derivatives.
Comparative Cytotoxicity Data: A Synthesis of In Vitro Studies
Direct comparative studies systematically evaluating the cytotoxicity of a wide range of fluorinated versus methoxy-substituted aniline derivatives on the same cell lines are limited in the published literature. However, by collating data from various sources, we can discern general trends in their cytotoxic potency. The following tables summarize the in vitro cytotoxic activity, presented as IC50 values (the concentration required to inhibit 50% of cell growth), of representative compounds against various human cancer cell lines.
It is crucial to interpret this data with caution, as the experimental conditions (e.g., cell line, exposure time, assay method) vary between studies.
Table 1: Cytotoxicity of Fluorinated Aniline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8a (4-anilinoquinazoline derivative) | A431 (Skin Carcinoma) | 2.62 | [2] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative 3b | A375 (Melanoma) | 25.4 | [2] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative 3b | C32 (Melanoma) | 24.4 | [2] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative 3b | DU145 (Prostate) | 27.8 | [2] |
| Fluorinated Aminophenylhydrazine Compound 6 (containing 5 fluorine atoms) | A549 (Lung Carcinoma) | 0.64 | [3] |
| Fluorinated Aminophenylhydrazine Compound 5 (containing 2 fluorine atoms) | A549 (Lung Carcinoma) | Not specified, but showed strong antiproliferative effect | [3] |
Table 2: Cytotoxicity of Methoxy-Substituted Aniline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| o-Anisidine dimer (MxMxBD) | T24 (Bladder Cancer) | Showed 2-4 fold higher cytotoxicity than other dimers | [4] |
| 2-Methoxy-5-(trifluoromethyl)aniline | - | Data on specific cytotoxicity is limited, but noted for potential toxicity. | [5][6] |
Analysis of Cytotoxicity Data:
The available data, particularly from studies on anticancer agents, suggests that fluorinated aniline derivatives, especially those with multiple fluorine substitutions or a trifluoromethyl group, often exhibit potent cytotoxic activity against a range of cancer cell lines[2][3]. The IC50 values for some of these compounds are in the low micromolar and even nanomolar range, highlighting their potential as cytotoxic agents.
In contrast, specific IC50 values for simple methoxy-substituted anilines are less frequently reported in the context of high cytotoxicity. However, metabolites of methoxy-substituted anilines, such as the dimer of o-anisidine, have been shown to be cytotoxic[4]. This underscores the importance of metabolic activation in mediating the toxic effects of this class of compounds.
Mechanistic Insights into Cytotoxicity
The differential cytotoxicity of fluorinated and methoxy-substituted aniline derivatives can be attributed to a combination of factors, including their metabolism, propensity to induce oxidative stress, and interactions with cellular macromolecules.
The Role of Metabolism
The metabolic fate of aniline derivatives is a critical determinant of their toxicity. The primary route of activation for aromatic amines is N-hydroxylation, a reaction often catalyzed by cytochrome P450 enzymes[7]. The resulting N-hydroxylamines can be further converted to highly reactive nitrenium ions that can covalently bind to DNA and proteins, leading to genotoxicity and cell death.
-
Fluorine Substitution: The strong electron-withdrawing nature of fluorine can influence the rate and regioselectivity of metabolic reactions. For instance, the metabolism of 4-trifluoromethoxyaniline in rats showed that the trifluoromethoxy-substituent was metabolically stable, with no evidence of O-detrifluoromethylation[8]. This stability can lead to different metabolic profiles and potentially different toxicological outcomes compared to their non-fluorinated or methoxy-substituted counterparts.
-
Methoxy Substitution: The electron-donating methoxy group can also influence metabolism. Studies on o-anisidine have shown that it can be metabolically converted to cytotoxic dimers[4]. The position of the methoxy group can affect the rate of metabolic activation, with some isomers being more readily converted to toxic metabolites than others.
Caption: Metabolic activation pathway of aniline derivatives leading to cytotoxicity.
Oxidative Stress
A common mechanism underlying the toxicity of many aniline derivatives is the induction of oxidative stress. This occurs when the balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses is disrupted.
-
Fluorinated Anilines: While specific comparative data is scarce, the electron-withdrawing nature of fluorine can potentially influence the redox properties of the aniline ring and its metabolites, which may affect their ability to participate in redox cycling and generate ROS. Some studies suggest that fluorinated compounds can induce apoptosis, a process often linked to oxidative stress[2].
-
Methoxy-Substituted Anilines: The electron-donating methoxy group may also play a role in oxidative stress. Some studies on methoxy-substituted compounds have investigated their antioxidant or pro-oxidant properties, with the overall effect depending on the specific molecular context and cellular environment[9].
Caption: Generalized pathway of oxidative stress-induced apoptosis by aniline derivatives.
Experimental Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible cytotoxicity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for two commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (fluorinated and methoxy-substituted aniline derivatives) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as in the MTT assay (Steps 1 and 2).
-
It is important to include controls for spontaneous LDH release (cells with vehicle) and maximum LDH release (cells treated with a lysis buffer).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation:
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add a stop solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Determine the IC50 value from the dose-response curve.
-
Caption: Step-by-step workflow of the LDH cytotoxicity assay.
Conclusion and Future Directions
The available evidence suggests a general trend wherein fluorinated aniline derivatives, particularly those with strong electron-withdrawing trifluoromethyl groups, tend to exhibit higher intrinsic cytotoxicity compared to their methoxy-substituted counterparts. This is likely due to a combination of factors including altered metabolic pathways, increased potential for apoptosis induction, and different interactions with cellular targets. However, it is imperative to recognize that the cytotoxicity of any aniline derivative is highly dependent on its specific substitution pattern, the cellular context, and the metabolic capabilities of the biological system.
The field would greatly benefit from systematic, head-to-head comparative studies that evaluate a diverse library of fluorinated and methoxy-substituted aniline derivatives against a panel of both cancerous and non-cancerous cell lines. Such studies, employing standardized cytotoxicity assays and in-depth mechanistic investigations, would provide a more definitive understanding of the structure-cytotoxicity relationships and enable the rational design of safer and more effective aniline-based compounds for various applications.
References
- 1. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Homo- and Hetero-Dimers of o-toluidine, o-anisidine, and Aniline Formed by In Vitro Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]
- 6. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide: In Silico Prediction vs. Experimental Validation for 3-(5-Methylfuran-2-yl)aniline
Introduction: The Duality of Modern Drug Discovery
In the landscape of contemporary drug discovery, the journey from a conceptual molecule to a viable therapeutic candidate is a complex, multi-stage process. At the heart of this endeavor lies the critical task of molecular characterization. For novel compounds like 3-(5-Methylfuran-2-yl)aniline, a heterocyclic building block with potential applications in medicinal chemistry, this characterization relies on a powerful synergy between two distinct yet complementary paradigms: in silico computational prediction and empirical experimental validation.[1][2][3]
In silico drug discovery utilizes computational power to model, predict, and simulate a compound's properties and interactions before it is ever synthesized.[4][5] This approach enables the rapid, cost-effective screening of vast virtual libraries, prioritizing candidates with the highest probability of success.[4] However, these computational models are, by nature, approximations of complex biological reality. Their predictions demand rigorous confirmation through traditional "wet lab" experimentation. This guide provides a detailed comparison of the predicted versus experimentally-derived data for this compound, offering insights into the strengths, limitations, and essential interplay of these two approaches for researchers and drug development professionals.
Section 1: Physicochemical Properties - The Foundation of "Drug-Likeness"
A molecule's fundamental physicochemical properties govern its behavior in a biological system, dictating its absorption, distribution, metabolism, and excretion (ADME). Predicting these properties is a primary goal of early-stage in silico analysis.
In Silico Predictions: A First Pass Analysis
Publicly accessible databases like PubChem provide a wealth of computationally generated descriptors for millions of compounds, including this compound. These values are derived from algorithms that analyze the molecule's 2D and 3D structure.
| Property | In Silico Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₁NO | Defines the elemental composition and exact mass. |
| Molecular Weight | 173.21 g/mol | Influences diffusion and transport across membranes; lower weight is often favored. |
| XLogP3 | 2.4 | A measure of lipophilicity (oil/water partition coefficient). Affects solubility, permeability, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | 39.2 Ų | Predicts transport properties, particularly blood-brain barrier penetration and intestinal absorption. |
| Hydrogen Bond Donor Count | 1 | The -NH₂ group can donate a hydrogen bond. |
| Hydrogen Bond Acceptor Count | 2 | The furan oxygen and the aniline nitrogen can accept hydrogen bonds. |
| Rotatable Bond Count | 1 | Relates to conformational flexibility and binding entropy. |
| (Data sourced from PubChem CID 793234)[5] |
These parameters are often assessed against frameworks like Lipinski's Rule of Five to provide a preliminary "drug-likeness" score, guiding decisions on whether to advance a compound to experimental testing.[6][7]
Experimental Protocols: Grounding Predictions in Reality
While predictions are invaluable for initial screening, definitive characterization requires empirical measurement. The causality behind selecting these specific experiments is to physically verify the key parameters that govern a drug's pharmacokinetic journey.
Protocol 1: LogP Determination via Shake-Flask Method
-
Objective: To experimentally measure the lipophilicity of the compound.
-
Methodology:
-
Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.
-
Agitate the mixture vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Separate the n-octanol and aqueous layers carefully.
-
Determine the concentration of the compound in each phase using UV-Vis spectrophotometry or HPLC.
-
Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
-
-
Causality: This classic method provides a "gold standard" value for the partition coefficient, which directly impacts a drug's ability to cross lipid membranes. Discrepancies between predicted and experimental LogP can arise from intramolecular interactions or solvation effects not perfectly captured by algorithms.
Protocol 2: Aqueous Solubility Determination
-
Objective: To measure the maximum concentration of the compound that can dissolve in an aqueous buffer.
-
Methodology:
-
Add an excess amount of solid this compound to a defined volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method like HPLC-UV.
-
-
Causality: Solubility is a critical determinant of bioavailability. A compound must be in solution to be absorbed. This experiment directly assesses this fundamental property, which in silico models often struggle to predict with high accuracy across diverse chemical scaffolds.
Section 2: Spectroscopic Characterization - Confirming Molecular Identity
Spectroscopy is the cornerstone of chemical structure elucidation. While computational methods can predict certain spectral properties, experimental analysis remains the definitive tool for confirming a molecule's identity and structure.[8]
Workflow for Spectroscopic Analysis
The following diagram outlines the standard workflow for the comprehensive spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Validation.
Comparison of Spectral Data
| Technique | In Silico Prediction | Experimental Protocol & Expected Results |
| Mass Spectrometry (MS) | Monoisotopic Mass: 173.08406 Da[5][9] | Protocol: Electrospray Ionization (ESI-MS). A solution of the compound is ionized and analyzed. Expected Result: A prominent ion peak at m/z 174.0913 [M+H]⁺, confirming the molecular formula C₁₁H₁₁NO. Fragmentation patterns would provide further structural clues. |
| ¹H NMR Spectroscopy | Not available in standard databases. Requires dedicated DFT calculations.[10] | Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) with TMS as an internal standard. Expected Signals: Distinct signals for the aniline and furan aromatic protons (approx. 6.0-7.5 ppm), a singlet for the furan-methyl group (approx. 2.3 ppm), and a broad singlet for the -NH₂ protons. |
| ¹³C NMR Spectroscopy | Not available in standard databases. | Protocol: Acquire a proton-decoupled spectrum in a suitable deuterated solvent. Expected Signals: Eleven distinct signals corresponding to each unique carbon atom in the molecule, including those in the aromatic rings and the methyl group. |
| Infrared (IR) Spectroscopy | Not available in standard databases. | Protocol: Analyze a thin film of the sample or a KBr pellet. Expected Bands: Characteristic absorption bands for N-H stretching (approx. 3300-3500 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=C stretching (approx. 1500-1600 cm⁻¹), and C-O-C stretching of the furan ring (approx. 1000-1200 cm⁻¹). |
Causality and Insight: Experimental spectroscopy provides an unambiguous structural fingerprint. While MS confirms the mass predicted from the molecular formula, NMR is the definitive technique for mapping the proton and carbon framework, confirming the precise arrangement of atoms.[11] IR spectroscopy validates the presence of key functional groups. This multi-technique approach creates a self-validating system for structural confirmation that in silico database entries can only suggest.
Section 3: Biological and Pharmacokinetic (ADMET) Profile
Predicting a molecule's biological activity and ADMET profile is a cornerstone of computational drug discovery, aiming to identify promising candidates and flag potential liabilities early.[12][13]
In Silico ADMET & Activity Predictions
For a novel compound, in silico tools are used to forecast a wide range of properties. These predictions are based on Quantitative Structure-Activity Relationship (QSAR) models, which are trained on large datasets of experimentally characterized drugs.[14]
-
Pharmacokinetic Predictions: Tools like SwissADME or ADMET Predictor would be used to estimate properties such as oral bioavailability, blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are key for drug metabolism.[6][7] For this compound, the models would likely predict good passive intestinal absorption based on its physicochemical properties.
-
Activity Prediction: Based on structural similarity to known bioactive molecules, furan and aniline derivatives have been associated with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][15] Computational tools like molecular docking could be used to predict the binding affinity of this compound against specific protein targets, such as kinases or other enzymes implicated in disease.[16][17]
Experimental Validation: From Prediction to Biological Effect
In silico hypotheses about biological activity must be tested through rigorous in vitro assays. The choice of assay is directly guided by the computational predictions.
Protocol 3: In Vitro Cytotoxicity via MTT Assay
-
Objective: To assess the compound's potential anticancer activity by measuring its effect on the viability of cancer cell lines.
-
Causality: This is a primary screening assay to validate in silico predictions of anticancer potential. A reduction in cell viability indicates a cytotoxic or cytostatic effect.
Caption: Workflow of the MTT Cell Viability Assay.
-
Methodology:
-
Cancer cells (e.g., MCF-7 breast cancer, HepG-2 liver cancer) are seeded into a 96-well plate and allowed to attach overnight.[3]
-
The compound, dissolved in a suitable solvent like DMSO, is added to the wells in a series of dilutions.
-
After a set incubation period (e.g., 48 or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent is added to dissolve the crystals, and the absorbance of the resulting purple solution is measured.
-
The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).[3]
-
Protocol 4: Antimicrobial Activity via Broth Microdilution
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against pathogenic microbes.
-
Causality: This assay directly tests the prediction that furan-containing molecules may possess antimicrobial properties.[2]
-
Methodology:
-
A two-fold serial dilution of the compound is prepared in a 96-well plate containing microbial growth medium.
-
Each well is inoculated with a standardized suspension of a test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[15]
-
Conclusion: A Symbiotic Approach to Drug Discovery
The analysis of this compound demonstrates that in silico and experimental methods are not adversaries but essential partners in drug discovery. Computational predictions provide a rapid, resource-efficient framework for prioritizing compounds and formulating testable hypotheses. They allow researchers to fail faster and cheaper in a virtual environment. However, the inherent limitations of current algorithms mean that these predictions carry a degree of uncertainty.
References
- 1. 306935-67-1 | this compound - Moldb [moldb.com]
- 2. psecommunity.org [psecommunity.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is in silico drug discovery? [synapse.patsnap.com]
- 5. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jbcpm.com [jbcpm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Silico Analysis and Experimental Validation of Active Compounds from Cichorium intybus L. Ameliorating Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Insilico Medicine Lists on Hong Kong Stock Exchange, Showing AI Drug Discovery Momentum with 2025's Largest Hong Kong Biotech IPO [prnewswire.com]
A Senior Application Scientist's Guide to Benchmarking the Biological Activity of Novel Furan Derivatives
Introduction: The Enduring Potential of the Furan Scaffold
The furan ring, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic and steric properties allow it to serve as a versatile scaffold, present in a multitude of natural products and synthetic pharmaceuticals.[1][3] Furan derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6] Consequently, the synthesis of novel furan-based molecules remains a vibrant and promising area of drug discovery research.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the biological performance of novel furan derivatives. We will move beyond mere data reporting to delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and comparable data.
General Workflow for Benchmarking Novel Compounds
A systematic approach is paramount to generating high-quality, reproducible data. The following workflow outlines the logical progression from initial compound characterization to in-depth biological assessment.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 3. scispace.com [scispace.com]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. ijabbr.com [ijabbr.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(5-Methylfuran-2-yl)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(5-Methylfuran-2-yl)aniline (CAS No. 298220-43-6), a heterocyclic building block used in chemical synthesis. The procedures outlined herein are grounded in an understanding of the compound's unique chemical properties, synthesizing regulatory standards with practical, field-proven insights to ensure safety and compliance.
Hazard Identification and Risk Assessment: A Dual-Moiety Perspective
Effective disposal begins with a thorough understanding of the hazards. This compound is a substituted aromatic amine containing both a furan ring and an aniline functional group. The risk profile must be considered as a composite of the hazards associated with both moieties.
-
Aniline Moiety: Aniline and its derivatives are known for their systemic toxicity, particularly their ability to be absorbed through the skin.[1][2] They are potent methemoglobin-forming agents, which can impair the blood's oxygen-carrying capacity, and many are suspected carcinogens.[2]
-
Furan Moiety: The furan ring presents its own set of hazards. Furan itself is metabolized in the liver to a toxic metabolite and is classified as a possible human carcinogen (Group 2B).[3] Some furan derivatives are also sensitive to heat and light and can form explosive peroxides upon prolonged exposure to air.[4]
The GHS classification for this compound reflects these risks, identifying it as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[5] Therefore, all waste streams containing this compound, including contaminated consumables, must be treated as hazardous.
Table 1: Chemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 298220-43-6; 306935-67-1 | [5][6] |
| Molecular Formula | C₁₁H₁₁NO | [5] |
| Molecular Weight | 173.21 g/mol | [5] |
| GHS Hazard Statements | H315: Causes skin irritation | [5] |
| H319: Causes serious eye irritation | [5] | |
| H335: May cause respiratory irritation | [5] | |
| Analogue Hazards | Aniline: Toxic, suspected carcinogen, skin absorption | [1] |
| Furan: Possible carcinogen, potential peroxide former | [3][4] |
Prerequisite Safety Measures: Engineering Controls & PPE
Before generating any waste, ensure the proper protective measures are in place. The causality is simple: minimizing exposure to the chemical during use directly reduces the risk during waste handling.
-
Engineering Controls : All handling of this compound, both in its pure form and in solution, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7] Ensure an eyewash station and safety shower are unobstructed and immediately accessible.
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is insufficient. A risk-assessed selection is mandatory.
-
Eye Protection : Chemical safety goggles and a full-face shield are required.[8]
-
Hand Protection : Double-gloving with compatible materials is recommended. Aniline and its derivatives can penetrate standard nitrile gloves with prolonged contact.[9] A common practice is to use a thinner nitrile glove as an inner layer for dexterity and a heavier, chemically resistant outer glove (e.g., butyl rubber or Viton™). Always consult the glove manufacturer's resistance chart.
-
Body Protection : Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[7] Ensure lab coats are buttoned to provide maximum coverage.
-
Spill Management Protocol
Accidents happen, but a prepared response mitigates the consequences. The procedure differs based on the scale of the release.[9]
-
Small Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[4]
-
Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable hazardous waste container.[4]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Large Spill (Outside of a fume hood):
-
EVACUATE the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if there is an ignition risk.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) emergency line from a safe location.[9]
-
Provide the EHS team with the chemical name, quantity spilled, and a copy of the Safety Data Sheet (SDS). Do not attempt to clean up a large spill unless you are part of a trained emergency response team.
-
Step-by-Step Waste Disposal Protocol
The guiding principle for disposing of this compound is that it must never be disposed of down the drain or in regular trash.[9] It must be managed as regulated hazardous waste.
Step 1: Waste Segregation and Collection
-
Rationale : Preventing unintentional reactions is paramount. Aromatic amines can react violently with strong oxidizing agents.[1]
-
Procedure :
-
Designate a specific, labeled hazardous waste container for this compound and its associated waste. A polyethylene or glass container is typically appropriate.[9]
-
This container should be dedicated to "Aromatic Amine Waste" or a similar classification that prevents the accidental addition of incompatible chemicals like strong acids or oxidizers.
-
Collect all forms of waste in this container:
-
Unused or expired pure chemical.
-
Reaction mixtures containing the compound.
-
Solvent rinses from contaminated glassware.
-
Contaminated consumables (e.g., pipette tips, absorbent pads, gloves, weighing paper).
-
-
Step 2: Container Management
-
Rationale : Proper container management prevents spills, leaks, and vapor exposure.
-
Procedure :
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the lab, which should be under the operator's control and clearly marked.[9]
-
The container must be stored in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.
-
Step 3: Labeling for Disposal
-
Rationale : Accurate labeling is a regulatory requirement and ensures the final disposal team can handle the waste safely.
-
Procedure :
-
Label the waste container with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
List all other components in the container by percentage (e.g., Methanol 50%, Water 40%, this compound 10%).
-
Indicate the associated hazards (e.g., Toxic, Irritant).
-
Step 4: Arranging for Final Disposal
-
Rationale : Hazardous waste must be disposed of through a licensed and regulated process to protect human health and the environment.[10][11]
-
Procedure :
-
Once the waste container is full, or if the project is complete, contact your institution's EHS office to schedule a waste pickup.[8]
-
Provide them with the waste tag information and follow their specific instructions for pickup preparation.
-
Do not hold hazardous waste for extended periods. Follow institutional and regulatory limits on accumulation time.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from work involving this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. nj.gov [nj.gov]
- 2. bloomtechz.com [bloomtechz.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 306935-67-1 | this compound - Moldb [moldb.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. nj.gov [nj.gov]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(5-Methylfuran-2-yl)aniline
Prepared for: Laboratory and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 3-(5-Methylfuran-2-yl)aniline. The protocols outlined below are synthesized from established safety data for the compound and its constituent chemical moieties—aromatic amines and furans—to ensure a comprehensive and conservative approach to laboratory safety.
Hazard Assessment: A Synthesis of Known and Potential Risks
According to its GHS classification, this compound is known to cause skin irritation, serious eye irritation, and respiratory irritation[1]. However, the presence of the aniline functional group necessitates a more stringent set of precautions. Aniline and its derivatives are highly toxic and can be absorbed rapidly through the skin.[2] They are suspected mutagens and carcinogens, posing significant long-term health risks, including organ damage with repeated exposure, particularly to the blood.[2][3]
Furthermore, the furan moiety introduces risks of high flammability and potential formation of explosive peroxides upon exposure to air.[4][5] Furan itself is also a suspected carcinogen and mutagen.[4] Given these combined risks, all handling of this compound must be performed with the assumption that it carries the hazards of both parent structures.
| Hazard Category | Associated Risk with this compound | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | High. Assumed toxic if swallowed, in contact with skin, or inhaled, based on aniline data.[2][3] | Aniline Core |
| Skin Corrosion/Irritation | High. Confirmed to cause skin irritation.[1] Aniline can cause allergic skin reactions. | Compound Data & Aniline Core |
| Serious Eye Damage/Irritation | High. Confirmed to cause serious eye irritation.[1] Aniline derivatives can cause serious eye damage. | Compound Data & Aniline Core |
| Respiratory Irritation | High. Confirmed to cause respiratory irritation.[1] | Compound Data |
| Carcinogenicity/Mutagenicity | High Potential. Both aniline and furan are suspected carcinogens and mutagens.[4] | Aniline Core & Furan Ring |
| Specific Target Organ Toxicity | High Potential. Aniline causes damage to organs (blood) through prolonged or repeated exposure.[2] | Aniline Core |
| Flammability | Moderate to High. Furan is extremely flammable.[4] Aniline is a combustible liquid. | Furan Ring & Aniline Core |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE must account for the high dermal toxicity of aromatic amines.
| Body Part | Recommended PPE | Material/Standard Specification | Rationale for Selection |
| Hands | Double Gloving: Inner and Outer Chemical Resistant Gloves | Outer Glove: Butyl rubber or Viton™. Inner Glove: Nitrile. | Aromatic amines like aniline can permeate standard nitrile gloves relatively quickly.[6] Studies show that materials like butyl rubber and Viton™ offer superior resistance.[6] Double gloving provides an additional barrier and safer removal of contaminated outer gloves. |
| Eyes/Face | Safety Goggles with Side Shields and a Face Shield | ANSI Z87.1 Compliant | Safety goggles provide a seal against splashes and vapors.[7] A full-face shield must be worn over the goggles to protect the entire face from splashes during transfers of liquids or handling of powders.[8] |
| Body | Flame-Retardant Laboratory Coat | --- | Protects against splashes and minimizes skin contact. Flame-retardant material is recommended due to the flammability risk associated with the furan moiety.[4] |
| Respiratory | Certified Chemical Fume Hood | --- | All handling of this compound, including weighing and solution preparation, must occur within a properly functioning chemical fume hood to control vapor and aerosol exposure.[3][7][9] |
| NIOSH-approved Respirator | Organic Vapor Cartridges with Particulate Filter (P100) | For emergency situations, such as a large spill or ventilation failure, a respirator is required. The choice of cartridge must be appropriate for organic vapors. | |
| Feet | Closed-toe, Chemical-Resistant Shoes | --- | Protects feet from spills. Leather or other porous materials should be avoided as they can absorb and retain chemical spills.[7] |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step operational plan is essential for minimizing exposure risk.
1. Preparation & Engineering Controls:
-
Verify Fume Hood: Ensure the chemical fume hood is operational, with the sash at the indicated safe working height.
-
Accessibility of Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and readily accessible.[3][9]
-
Assemble Materials: Place all necessary equipment (glassware, reagents, absorbent pads) inside the fume hood before introducing the this compound.
-
Don PPE: Put on all required PPE as detailed in the table above and the workflow diagram below.
2. Handling the Compound:
-
Containment: Conduct all manipulations of the compound deep within the chemical fume hood.
-
Avoid Aerosol Generation: Handle the compound gently to avoid creating dust or aerosols. When preparing solutions, add the solid to the solvent slowly.
-
Container Management: Keep the container tightly sealed when not in use.[4][7] Use containers that have been inspected for defects.
-
Ignition Sources: Ensure no sources of ignition are present in or near the work area.[4][10]
3. Post-Handling:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.
-
Doff PPE: Remove PPE carefully in the correct order to avoid cross-contamination, as illustrated in the diagram below.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves.[11][12] Do not eat, drink, or smoke in the laboratory area.[13]
PPE Workflow: Donning and Doffing Sequence
The following diagram illustrates the critical sequence for putting on and removing PPE to prevent contamination.
Caption: Workflow for the safe donning and doffing of PPE.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.
-
Spill:
-
Small Spill (in fume hood): Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[7]
-
Large Spill / Spill outside fume hood: Evacuate the immediate area. Alert laboratory personnel and contact the institution's emergency response team.[3][6] Prevent entry into waterways or drains.[12]
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6][7]
-
Waste Stream Compatibility: Do not mix this waste stream with incompatible materials, such as strong oxidizing agents or acids.[6][9] Aniline and its derivatives are often treated via advanced oxidation processes; consult your institution's environmental health and safety (EHS) office for specific disposal protocols.[14][15]
-
Container Management: Waste containers must be kept tightly closed and stored in a designated, well-ventilated secondary containment area while awaiting pickup by EHS personnel.[6]
-
Prohibition: Under no circumstances should this chemical or materials contaminated with it be disposed of down the drain or in regular trash.[6]
References
- 1. This compound | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hsa.ie [hsa.ie]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. chemos.de [chemos.de]
- 11. chemos.de [chemos.de]
- 12. angenechemical.com [angenechemical.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
.png)



